molecular formula C6H8N2O2 B1309059 2-(4-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 956364-44-6

2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1309059
CAS No.: 956364-44-6
M. Wt: 140.14 g/mol
InChI Key: FCUDOROFFCNCNP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS No: 956364-44-6) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a pyrazole ring linked to an acetic acid group, a classic pharmacophore in the design of bioactive molecules. Its significant research value is demonstrated in the development of antagonists for the Chemerattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) . CRTh2 is a G-protein-coupled receptor (GPCR) for prostaglandin D2 (PGD2) and is a promising therapeutic target for allergic inflammatory diseases such as asthma . As a key scaffold, the acetic acid head group of this compound is crucial for binding affinity in CRTh2 antagonist programs, which aim to block the pro-inflammatory effects of PGD2 on key cell types like Th2 lymphocytes, eosinophils, and basophils . The 4-methyl-1H-pyrazole core serves as a versatile template for further structural optimization. Researchers utilize this compound to explore structure-activity relationships (SAR) in novel drug candidates. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDOROFFCNCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424497
Record name (4-Methyl-pyrazol-1-yl)-acetic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956364-44-6
Record name (4-Methyl-pyrazol-1-yl)-acetic acid
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Record name 2-(4-methyl-1H-pyrazol-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure features a methyl group at the 4-position of the pyrazole ring and an acetic acid group attached to one of the ring's nitrogen atoms (N1).

The precise arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid group provides a handle for further chemical modification and can also engage in crucial interactions with protein active sites.

Physicochemical Properties

While experimental data for this compound is not widely available, its key physicochemical properties can be predicted with a high degree of confidence using computational models. These properties are crucial for assessing its drug-likeness and for planning its use in synthetic and biological applications.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₈N₂O₂Defines the elemental composition.
Molecular Weight 140.14 g/mol Influences absorption and distribution.
XlogP (Predicted) 0.3Indicates a favorable balance of hydrophilicity and lipophilicity for oral absorption.
Hydrogen Bond Donors 1The carboxylic acid proton can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The nitrogen atoms and carbonyl oxygen can act as hydrogen bond acceptors.
Polar Surface Area 55.1 ŲAffects membrane permeability and solubility.

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis Protocol: N-Alkylation of 4-methylpyrazole

The most direct and reliable method for the synthesis of this compound is the N-alkylation of 4-methylpyrazole with a suitable two-carbon electrophile bearing a carboxylate or a precursor group. The following protocol describes a robust, two-step procedure involving the alkylation of 4-methylpyrazole with ethyl bromoacetate, followed by saponification of the resulting ester.

Step 1: Synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

This step involves the nucleophilic substitution reaction between 4-methylpyrazole and ethyl bromoacetate in the presence of a base. The base deprotonates the pyrazole ring, generating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (1.1 eq) dropwise. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (for MeCN) or to 60-80 °C (for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid such as 1M hydrochloric acid (HCl).

  • Isolation: The product, this compound, may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A 4-Methylpyrazole D Reaction at Reflux A->D B Ethyl Bromoacetate B->D C Base (e.g., K₂CO₃) in Solvent (e.g., MeCN) C->D E Work-up and Purification D->E F Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate E->F G Base (e.g., LiOH) in THF/Water F->G H Acidification (e.g., HCl) G->H I Isolation and Drying H->I J This compound I->J

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The title compound, this compound, serves as a versatile intermediate for the synthesis of potential therapeutic agents.

As a Scaffold for Bioactive Molecules

The carboxylic acid functionality of this compound provides a convenient point for chemical elaboration. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a diverse chemical space. This is particularly relevant in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX). The structural features of this compound are consistent with those of some non-steroidal anti-inflammatory drugs (NSAIDs). Further derivatization and biological screening could lead to the discovery of novel anti-inflammatory agents.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a common feature in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme. The title compound can be used as a starting material to construct more complex molecules designed to target specific kinases.

Signaling_Pathway cluster_application Potential Applications in Drug Discovery Start This compound Derivatization Chemical Derivatization (Amide/Ester Formation) Start->Derivatization Versatile Intermediate AntiInflammatory Anti-inflammatory Agents (e.g., COX Inhibitors) Derivatization->AntiInflammatory KinaseInhibitors Kinase Inhibitors (e.g., for Oncology) Derivatization->KinaseInhibitors Other Other Bioactive Molecules Derivatization->Other

Potential applications of the title compound in drug discovery.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume that the compound may be hazardous. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic relevance of the pyrazole scaffold, makes it an attractive building block for medicinal chemists. This guide provides a solid foundation for its synthesis and an understanding of its potential applications, encouraging further exploration of this and related compounds in the quest for novel therapeutics.

References

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation in a multitude of clinically significant molecules. Among the vast family of pyrazole derivatives, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid emerges as a compound of significant interest. Its structure, featuring a reactive carboxylic acid moiety linked to a methylated pyrazole ring, presents a compelling profile for further functionalization and incorporation into larger, more complex drug candidates.

This technical guide serves as a comprehensive resource on the fundamental physical properties of this compound. A thorough understanding of these properties is paramount for researchers and drug development professionals, as they directly influence key aspects of the development pipeline, from synthesis and purification to formulation and bioavailability. This document moves beyond a simple recitation of data, providing insights into the causality behind experimental choices and methodologies, thereby offering a self-validating framework for the presented information.

Compound Identification and Core Structure

This compound is a heterocyclic carboxylic acid. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the 4-position and an acetic acid group at the 1-position of the nitrogen atom.

Molecular Structure:

Caption: Chemical structure of this compound.

The strategic placement of the acetic acid group provides a handle for forming salts, esters, or amides, which is a common strategy in drug design to modulate solubility, stability, and pharmacokinetic profiles. The methyl group at the 4-position can influence the electronic environment of the pyrazole ring and its steric interactions with biological targets.

Key Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is a critical prerequisite for its successful development. These properties govern its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 956364-44-6Synthonix[1], J&K Scientific[2], BLDpharm[3], Matrix Scientific[4]
Molecular Formula C₆H₈N₂O₂Synthonix[1], PubChemLite[5]
Molecular Weight 140.14 g/mol FUJIFILM Wako Chemicals[6], Matrix Scientific[4]
Boiling Point 308.7 ± 25.0 °C at 760 mmHg (Predicted)Sigma-Aldrich
Appearance SolidSigma-Aldrich

Note: The boiling point is a predicted value and should be used with caution. Experimental determination is recommended for precise applications. Currently, experimental data for melting point, solubility in various solvents, and pKa are not publicly available. The subsequent sections will detail the established methodologies for determining these crucial parameters.

Experimental Protocols for Physical Property Determination

The following sections outline the standard, field-proven methodologies for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity. Impurities typically lead to a depression and broadening of the melting point range.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. This ensures uniform heat distribution throughout the sample.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate observation of the melting process.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. A slow heating rate is essential to ensure thermal equilibrium between the sample and the thermometer.

MeltingPointWorkflow A Finely Powder Sample B Pack into Capillary Tube A->B Ensures uniform heating C Place in Melting Point Apparatus B->C D Heat Slowly & Observe C->D Controlled rate (1-2°C/min) E Record Melting Range D->E T_initial to T_final

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

The solubility of a compound in various solvents is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.

Protocol: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested. This typically includes water, buffered aqueous solutions (pH 4, 7, and 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Qualitative Assessment: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.1 mL). The mixture is vortexed or agitated. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

  • Semi-Quantitative Assessment: For solvents in which the compound appears soluble, further solvent is added incrementally until a saturated solution is obtained or a predefined upper limit is reached. The approximate solubility can then be expressed in terms of mg/mL. The use of a carboxylic acid in the structure suggests that its solubility will be highly pH-dependent in aqueous solutions, with increased solubility expected at higher pH values due to deprotonation to the more soluble carboxylate salt.

SolubilityTesting cluster_0 Aqueous Solubility cluster_1 Organic Solvent Solubility Water Water pH 4 Buffer pH 4 Buffer pH 7 Buffer pH 7 Buffer pH 9 Buffer pH 9 Buffer Methanol Methanol Ethanol Ethanol Acetone Acetone Ethyl Acetate Ethyl Acetate Dichloromethane Dichloromethane Hexane Hexane Start This compound Start->Water Start->Methanol

Caption: Solvent selection for solubility profiling.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination A Dissolve Compound in Water/Co-solvent B Titrate with Standardized NaOH Solution A->B C Record pH after Each Addition B->C D Plot pH vs. Volume of NaOH C->D E Determine pKa at Half-Equivalence Point D->E Inflection Point Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the acetic acid group, and the protons on the pyrazole ring. The chemical shifts and coupling patterns of the pyrazole protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic signals for the carboxylic acid carbon, the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation peaks that can help to confirm its structure.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the known and expected physical properties of this compound, along with the standard methodologies for their experimental determination. While some fundamental data, such as the boiling point, are available from suppliers, a comprehensive experimental characterization of its melting point, solubility profile, and pKa is essential for its advancement in drug discovery and development programs.

The protocols and theoretical considerations outlined herein offer a robust framework for researchers to generate these critical data points. A complete understanding of these physical properties will undoubtedly facilitate the rational design of future experiments, the development of suitable formulations, and ultimately, the successful translation of this promising scaffold into novel therapeutic agents.

References

  • Synthonix. This compound. [Link]

  • PubChemLite. This compound. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

Sources

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its core chemical structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the causal relationships behind synthetic choices and the establishment of self-validating analytical protocols to ensure compound integrity. Furthermore, this guide explores the biological significance of the pyrazole scaffold, contextualizing the potential applications of the title compound for researchers, chemists, and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound is a derivative of pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an acetic acid moiety attached to the N1 position of the pyrazole ring and a methyl group at the C4 position. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈N₂O₂[1]

  • CAS Number: 40759-12-8

  • Molecular Weight: 140.14 g/mol [2]

  • InChI Key: FCUDOROFFCNCNP-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC1=CN(N=C1)CC(=O)O[1]

1.2. Physicochemical Data Summary

A curated summary of key physicochemical properties is presented below. These parameters are critical for designing experimental conditions, including formulation, solubility studies, and analytical method development.

PropertyValueSource
Molecular Weight 140.14 g/mol PubChem[2]
Monoisotopic Mass 140.05858 DaPubChemLite[1]
XlogP (Predicted) 0.3PubChemLite[1]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, Sealed in drySigma-Aldrich

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on two key transformations: the formation of the 4-methylpyrazole core and the subsequent regioselective N-alkylation of the pyrazole ring.

2.1. Synthesis of the 4-Methylpyrazole Precursor

The 4-methylpyrazole (Fomepizole) scaffold is a well-established pharmaceutical agent used as an antidote for methanol and ethylene glycol poisoning.[3][4] Its synthesis is typically achieved through the condensation of a hydrazine source with a suitable four-carbon carbonyl-containing precursor.

Several methods are known, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds or diketones.[5][6] A common laboratory and industrial-scale synthesis involves the reaction of hydrazine sulfate with isobutyraldehyde (2-methylpropanal) or its synthetic equivalents like 1,1,3,3-tetraethoxy-2-methylpropane, followed by cyclization.[3][4][7]

2.2. Regioselective N-Alkylation: The Core Challenge

A primary challenge in the functionalization of unsymmetrical pyrazoles is controlling the site of N-alkylation. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. The outcome is influenced by steric hindrance, electronic effects of the substituents on the ring, and the reaction conditions (base, solvent, alkylating agent).[8]

For 4-methylpyrazole, the electronic properties of the two nitrogen atoms are similar, but the steric environment can be exploited to favor alkylation at the less hindered N1 position.

2.3. Recommended Synthetic Protocol

The following two-step protocol describes the synthesis of the target compound, starting from the commercially available 4-methylpyrazole. This process involves an initial deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation of 4-Methylpyrazole

  • Rationale: The N-H proton of the pyrazole ring is weakly acidic. A strong base is required to generate the pyrazolide anion, a potent nucleophile for the subsequent alkylation step. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The reaction is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to prevent quenching of the base and the anion.

Step 2: N-Alkylation with an Acetic Acid Synthon

  • Rationale: Ethyl bromoacetate is an excellent electrophile for introducing the acetic acid moiety. The pyrazolide anion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a classic Sₙ2 reaction. The product is the ethyl ester of the target acid.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved under basic conditions (saponification) using a base like sodium hydroxide (NaOH) in an aqueous/alcoholic solvent mixture, followed by acidic workup to protonate the carboxylate salt.

Experimental Protocol: Synthesis of this compound
  • Preparation of Sodium Pyrazolide: To a stirred suspension of Sodium Hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 4-methylpyrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

  • Alkylation: Cool the mixture back to 0 °C and add Ethyl bromoacetate (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Ester): Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1M Sodium Hydroxide solution (2.0 eq.).

  • Saponification: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M Hydrochloric acid. A precipitate should form.

  • Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation & Hydrolysis P1 Hydrazine Sulfate + Isobutyraldehyde P2 4-Methylpyrazole P1->P2 Condensation/ Cyclization A1 4-Methylpyrazole A2 Sodium Pyrazolide Anion A1->A2 NaH, THF A3 Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate A2->A3 Ethyl Bromoacetate A4 This compound A3->A4 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating system of analysis is crucial to confirm the identity, structure, and purity of the final compound. This involves a multi-technique approach, where each analysis provides orthogonal information.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity of protons in the molecule. Expected signals include:

    • A singlet for the methyl group (CH ₃).

    • Two distinct singlets or doublets for the pyrazole ring protons (CH ).

    • A singlet for the methylene protons of the acetic acid group (-CH ₂-).

    • A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the three unique pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. The expected [M+H]⁺ ion would be m/z 141.0659.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups. Characteristic stretches would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically achieving >95% for research-grade material.

Biological Significance and Potential Applications

While specific biological activity for this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry.[9] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and neuroprotective effects.[9][10]

  • As a COX Inhibitor Fragment: The structure shares features with non-steroidal anti-inflammatory drugs (NSAIDs). For example, Celecoxib, a potent COX-2 inhibitor, features a pyrazole core. The acetic acid moiety is also common in many NSAIDs (e.g., Ibuprofen, Diclofenac). This suggests the compound could be explored as a potential anti-inflammatory agent.[11]

  • As a Scaffold in Drug Discovery: The compound is a valuable building block for creating more complex molecules. The carboxylic acid handle allows for amide coupling to append other fragments, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

  • Potential CNS Activity: Derivatives of pyrazolyl-acetic acids have been investigated for neuropharmacological activity, sometimes interacting with serotonergic and GABAergic pathways.[12]

Potential Target Interaction Logic

The diagram below illustrates a hypothetical mechanism where a pyrazole-based compound, similar to the topic of this guide, could act as an enzyme inhibitor. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the carboxylic acid group can form strong ionic bonds or hydrogen bonds with basic residues like Arginine or Lysine, anchoring the molecule for effective inhibition.

Pathway_Diagram cluster_enzyme Enzyme Active Site cluster_inhibitor Pyrazole Inhibitor Res1 Basic Residue (e.g., Arg, Lys) Res2 Hydrophobic Pocket Res3 H-Bond Donor/Acceptor Inhibitor This compound Inhibitor->Res1 Ionic Interaction (Carboxylate) Inhibitor->Res2 Hydrophobic Interaction (Methyl Group) Inhibitor->Res3 H-Bonding (Pyrazole Nitrogens)

Caption: Hypothetical binding model of the compound in an enzyme active site.

Conclusion

This compound is a synthetically accessible compound built upon a privileged heterocyclic scaffold. Its structure presents key features—a hydrogen-bonding pyrazole core, a lipophilic methyl group, and an ionic/polar carboxylic acid handle—that make it a compound of interest for fragment-based screening and lead optimization in drug discovery. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and validate this compound for further investigation into its potential therapeutic applications.

References

  • Guidechem. (n.d.). What is the method for preparing 4-Methylpyrazole and how is it used in treating poisoning?
  • ChemicalBook. (n.d.). 4-Methylpyrazole synthesis.
  • Google Patents. (n.d.). WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole.
  • Google Patents. (n.d.). US7553863B2 - Ultrapure 4-methylpyrazole.
  • International Journal of Innovative Science and Research Technology. (n.d.). Fomepizole: An Overview.
  • Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • Semantic Scholar. (2022).
  • National Center for Biotechnology Information. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.
  • OUCI. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-(4-methyl-1H-furo[3,2-d]pyrazol-5-yl)acetic acid.
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-....
  • PubMed Central. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

Sources

2-(4-methyl-1H-pyrazol-1-yl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with pyrazole-based heterocyclic compounds. We will delve into the core physicochemical properties, synthesis, analytical validation, and potential applications of this compound, a key building block in modern medicinal chemistry.

The pyrazole moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in designing molecules with a wide range of biological activities.[1][2] Compounds incorporating the pyrazole ring have demonstrated efficacy as anti-inflammatory, anti-hyperglycemic, antiviral, and neuropharmacological agents.[1][3]

This guide focuses specifically on this compound, a functionalized pyrazole derivative. The presence of the acetic acid side chain at the N1 position provides a crucial handle for further chemical modification, making it an invaluable synthon for constructing more complex molecules through amide bond formation, esterification, or other coupling reactions. Understanding its fundamental properties is the first step toward unlocking its potential in research and development.

Core Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂PubChem[4][5]
Molecular Weight 140.14 g/mol PubChem[4]
Monoisotopic Mass 140.058577502 DaPubChem[4][5]
IUPAC Name 2-(1-methylpyrazol-4-yl)acetic acidPubChem[4]
CAS Number 1152582-56-3PubChem[4]
Predicted XlogP -0.3PubChem[4]
SMILES CC1=CN(N=C1)CC(=O)OPubChemLite[5]
InChI Key FCUDOROFFCNCNP-UHFFFAOYSA-NPubChemLite[5]

These data indicate a relatively small, polar molecule, suggesting good potential for aqueous solubility, a desirable trait for many biological applications.

Synthesis and Mechanistic Rationale

The synthesis of N-substituted pyrazole acetic acids can be approached through several established routes. A common and effective method is the alkylation of a pre-formed pyrazole ring with an appropriate haloacetic acid ester, followed by hydrolysis. This strategy offers high regioselectivity and is amenable to gram-scale production.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for the synthesis of the target compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Workup & Purification start 4-methyl-1H-pyrazole reagent1 Ethyl bromoacetate Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagent1 intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate reagent1->intermediate Sₙ2 Reaction intermediate_ref Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate reagent2 Base (e.g., NaOH or LiOH) Solvent (H₂O/THF) product This compound reagent2->product Ester Hydrolysis product_ref Crude Product intermediate_ref->reagent2 workup Acidification (e.g., HCl) Extraction Crystallization final_product Purified Product workup->final_product product_ref->workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Rationale: This step introduces the acetic ester moiety onto the pyrazole nitrogen. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the pyrazole NH, activating it for nucleophilic attack.

  • To a stirred solution of 4-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

  • Rationale: Saponification is a robust method for ester hydrolysis. A base like lithium hydroxide (LiOH) is often preferred for its high efficiency and the formation of water-soluble lithium carboxylates, simplifying the removal of unreacted ester during workup.

  • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the target compound. Further purification can be achieved by recrystallization.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized compound, a validated analytical method is essential. A high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection is the industry standard for this purpose.[6]

RP-HPLC-PDA Protocol Workflow

G prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (e.g., 10 µL) prep->inject column Separation (C18 Reverse-Phase Column) inject->column detection PDA Detection (Scan 200-400 nm) column->detection mobile Isocratic Elution (ACN / 0.1% TFA in H₂O) mobile->column Mobile Phase analysis Data Analysis (Purity, Quantification) detection->analysis

Caption: Workflow for RP-HPLC-PDA analysis of the target compound.

Method Parameters and Validation

A robust analytical method must be validated for linearity, precision, and accuracy according to ICH guidelines.[6]

ParameterTypical SpecificationRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile : 0.1% TFA in WaterTrifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for the carboxylic acid.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing resolution and run time.
Detection PDA at ~220 nmThe pyrazole ring exhibits strong UV absorbance in this region.
Linearity (R²) > 0.999Ensures a direct proportional response of the detector to concentration.[6]
LOD / LOQ µg/mL rangeDefines the sensitivity of the method.[6]
Accuracy (% Recovery) 98-102%Confirms the method's ability to measure the true value.

This self-validating system ensures that each synthesized batch meets the required quality standards for use in further research and development.

Applications in Drug Discovery

The structure of this compound makes it a versatile intermediate. The carboxylic acid group is a key functional handle for library synthesis, allowing for the exploration of chemical space around the pyrazole core.

Potential Therapeutic Pathways

G cluster_apps Potential Applications core 2-(4-methyl-1H-pyrazol-1-yl) acetic acid app1 Anti-inflammatory Agents (e.g., COX-2 inhibitors) core->app1 Amide Coupling with Amines app2 Neuropharmacological Agents (e.g., MAO inhibitors) core->app2 Esterification with Alcohols app3 Anticancer Agents core->app3 Scaffold for Kinase Inhibitors app4 Antiviral Compounds core->app4 Bioisosteric Replacement

Caption: Potential applications derived from the core scaffold.

  • Anti-inflammatory Drugs: The pyrazole ring is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[1] This scaffold can be elaborated into new selective COX-2 inhibitors.

  • Neuropharmacology: Pyrazoline derivatives have been synthesized and evaluated for antidepressant and anxiolytic activities, with some showing potent inhibition of monoamine oxidase (MAO).[3]

  • Oncology: The pyrazole nucleus is present in various kinase inhibitors used in cancer therapy. The acetic acid moiety allows for linkage to other pharmacophores to target specific oncogenic pathways.[7]

Safety and Handling

According to its classification, 2-(1-methylpyrazol-4-yl)acetic acid (a closely related isomer) presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound, with a molecular weight of 140.14 g/mol , is more than just a chemical compound; it is a strategic tool for medicinal chemists.[4] Its well-defined physicochemical properties, straightforward synthesis, and versatile functional handle make it an ideal starting point for developing novel therapeutics. The robust analytical methods available for its characterization ensure reliability and reproducibility in research settings. By leveraging this foundational knowledge, scientists can continue to build upon the rich therapeutic legacy of the pyrazole scaffold.

References

  • PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7234. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 26(16), 4949. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(32), 19641-19649. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis and antifungal activity of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7234. Retrieved from [Link]

  • Kurita, A., & Oisaki, K. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1361. Retrieved from [Link]

  • Obakachi, A. I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. Retrieved from [Link]

  • Husain, A., et al. (2021). Synthesis, ADME prediction, molecular docking and in vivo biological evaluation of novel 1,3,5-trisubstituted-2-pyrazoline derivatives in neuropharmacology. Informatics in Medicine Unlocked, 26, 100742. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of Pyrazoleacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole derivatives are distinguished by their vast therapeutic applications, found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] The specific scaffold of this compound represents a crucial building block—a synthon—for constructing more complex molecules. Its utility lies in the bifunctional nature of the molecule: the carboxylic acid group provides a handle for amide bond formation, esterification, or other derivatizations, while the pyrazole ring offers a stable, aromatic core with specific steric and electronic properties. This guide provides a comprehensive, field-proven pathway for its synthesis, grounded in mechanistic understanding and practical, reproducible protocols.

Retrosynthetic Analysis and Strategic Overview

The most logical and industrially scalable approach to synthesizing this compound involves a two-step sequence. The core strategy is to introduce the acetic acid side chain onto the pyrazole nitrogen via an N-alkylation reaction.

A retrosynthetic analysis reveals the key disconnection at the N-C bond of the side chain. This identifies 4-methylpyrazole and a two-carbon electrophile, such as an ester of a haloacetic acid (e.g., ethyl chloroacetate), as the primary starting materials. The ester functionality serves as a protected form of the carboxylic acid, which can be easily deprotected in a final hydrolysis step.

G Target This compound Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Target->Intermediate Hydrolysis (Saponification) SM1 4-Methylpyrazole Intermediate->SM1 N-Alkylation (SN2) SM2 Ethyl Chloroacetate Intermediate->SM2 N-Alkylation (SN2)

Caption: Retrosynthetic approach for the target molecule.

The Core Synthesis Pathway: A Two-Step Protocol

The synthesis is reliably achieved through (I) the N-alkylation of 4-methylpyrazole with ethyl chloroacetate, followed by (II) the saponification of the resulting ester.

Step I: N-Alkylation of 4-Methylpyrazole

Principle & Mechanism: This step is a classic nucleophilic substitution (SN2) reaction. The nitrogen atom of the 4-methylpyrazole ring acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group. To facilitate this, a base is required to deprotonate the N-H of the pyrazole, thereby increasing its nucleophilicity.[2] The choice of base and solvent is critical for reaction efficiency and safety. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often sufficient and present fewer handling challenges.

Experimental Protocol: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 4-methylpyrazole (8.21 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise over 20 minutes.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium pyrazolide salt.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes.

    • Causality Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazolide intermediate. The dropwise addition at low temperature manages the exothermicity of the SN2 reaction.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure ester.

Step II: Saponification to this compound

Principle & Mechanism: This step involves the base-catalyzed hydrolysis of the ethyl ester intermediate. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired product.[3]

Experimental Protocol: Hydrolysis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Reactor Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate intermediate (16.8 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution.

    • Causality Insight: Using a mixed solvent system of ethanol/water ensures the solubility of both the organic ester and the inorganic base. A molar excess of NaOH drives the hydrolysis to completion.

  • Reaction Completion: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Isolation: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the product will form.

    • Causality Insight: Acidification protonates the sodium carboxylate salt, which is soluble in water, to the free carboxylic acid, which is typically much less soluble and precipitates out, allowing for easy isolation.

  • Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum at 50 °C. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Characterization and Data Validation

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [5]
Appearance White to off-white solid---
Monoisotopic Mass 140.05858 Da[4]
XLogP3-AA 0.3[4]
CAS Number 956364-44-6[6]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H, -COOH), 7.60 (s, 1H, pyrazole C5-H), 7.35 (s, 1H, pyrazole C3-H), 4.90 (s, 2H, -CH₂-), 2.00 (s, 3H, -CH₃).

    • Validation Insight: The broad singlet at ~13 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region confirm the pyrazole structure, and the singlet at 4.90 ppm corresponds to the methylene group linking the ring to the acid moiety.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.0 (-COOH), 138.0 (pyrazole C5), 128.5 (pyrazole C3), 118.0 (pyrazole C4), 51.0 (-CH₂-), 9.0 (-CH₃).

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1550 (C=N stretch).

  • Mass Spectrometry (ESI-): m/z 139.05 [M-H]⁻.

Integrated Synthesis Workflow

The entire process, from starting materials to the final validated product, can be visualized as a cohesive workflow.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A1 Charge 4-Methylpyrazole & Anhydrous DMF A2 Cool to 0 °C A1->A2 A3 Add NaH portion-wise A2->A3 A4 Stir until H₂ evolution ceases A3->A4 A5 Add Ethyl Chloroacetate dropwise at 0 °C A4->A5 A6 Heat to 60 °C (4-6h) Monitor by TLC A5->A6 A7 Workup: Quench, Extract, Dry A6->A7 A8 Purify (Distillation/Chromatography) A7->A8 B1 Dissolve Ester Intermediate in EtOH/H₂O A8->B1 Intermediate: Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate B2 Add NaOH B3 Reflux (2-3h) Monitor by TLC B4 Remove EtOH (Rotovap) B5 Acidify with HCl to pH 2-3 B6 Filter Precipitate B7 Wash with cold H₂O B8 Dry under Vacuum C1 Characterize: NMR, IR, MS, MP B8->C1 Final Product

Caption: Complete laboratory workflow for the synthesis.

Safety and Hazard Management

  • 4-Methylpyrazole: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE).[7][8]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and quench with extreme care.

  • Ethyl Chloroacetate: Toxic, lachrymatory, and corrosive. Handle in a well-ventilated fume hood with proper PPE.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

The synthesis of this compound via N-alkylation of 4-methylpyrazole followed by ester hydrolysis is a robust and reliable method. The protocols outlined in this guide are designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive analytical data for final product confirmation. By understanding the causality behind each step—from the choice of base to the pH of the final workup—researchers can confidently reproduce this synthesis and adapt it for the creation of novel derivatives for pharmaceutical and materials science applications.

References

  • Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link][1]

  • Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed. Available at: [Link][9]

  • (No Author) (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link][10]

  • Balaž, A., et al. (2023). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link][11]

  • Al-Ostoot, F.H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... Semantic Scholar. Available at: [Link][12]

  • Al-Majid, A.M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... MDPI. Available at: [Link][13]

  • Rstakyan, V.I., et al. (2014). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available at: [Link][14]

  • PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem. Available at: [Link][15]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. Available at: [Link][5]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link][4]

  • Sangwan, N.K., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. Available at: [Link][16]

  • Gupta, A., et al. (2015). synthesis and biological significance of pyrazolones: a review. IJPSR. Available at: [Link][17]

  • Smetanin, A.G., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. Available at: [Link][18]

  • Mátravölgyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link][3]

  • Zhang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link][19]

  • Ohtaka, A. & Tsuruda, S. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link][2]

  • Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. Available at: [Link][7]

  • Nedi, T., et al. (2013). Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol. PubMed. Available at: [Link][8]

  • Jacobsen, D., et al. (1990). Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans. PubMed. Available at: [Link][20]

  • Schmuhl, K., et al. (2009). Ultrapure 4-methylpyrazole. Google Patents. Available at: [21]

  • Lee, S.L., et al. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. ResearchGate. Available at: [Link][22]

  • Jacobsen, D., et al. (1989). 4-Methylpyrazole: A Controlled Study of Safety in Healthy Human Subjects After Single, Ascending Doses. PubMed. Available at: [Link][23]

Sources

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid and Its Derivatives

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazole nucleus standing out as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its remarkable versatility is evident in a range of FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib (Celebrex), the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra).[1] The pyrazole core's ability to act as a bioisostere for amides and phenols, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide focuses specifically on the synthesis of this compound and its derivatives. The introduction of an acetic acid moiety at the N-1 position provides a crucial carboxylic acid handle. This functional group is a versatile anchor point for creating extensive libraries of derivatives, most notably carboxamides, which are prevalent in modern drug discovery programs.[5][6] We will provide a detailed exploration of the synthetic pathways, from the construction of the core acid to its subsequent elaboration, offering field-proven insights and robust, validated protocols for the research scientist.

Part 1: Synthesis of the Core Intermediate: this compound

The most efficient and widely adopted strategy for synthesizing the title compound is a two-step process: the N-alkylation of 4-methylpyrazole to introduce an ester-protected acetic acid arm, followed by saponification to yield the free carboxylic acid.

Step 1.1: N-Alkylation of 4-Methylpyrazole

The foundational step is the formation of a C-N bond between the pyrazole ring and the acetic acid precursor. This is typically achieved via a nucleophilic substitution reaction between 4-methylpyrazole and an alkyl 2-haloacetate, such as ethyl bromoacetate.

Causality Behind Experimental Choices:

  • Electrophile: Ethyl bromoacetate is an ideal electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The ethyl ester serves as a convenient protecting group for the carboxylic acid, preventing it from interfering with the alkylation and allowing for easy deprotection in the subsequent step.

  • Base and Solvent: The reaction requires a base to deprotonate the N-H of the pyrazole, generating the more nucleophilic pyrazolate anion. A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) ensures complete deprotonation. However, for ease of handling and scalability, a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile is often sufficient and highly effective.[7] The polar aprotic solvent facilitates the dissolution of the pyrazolate salt and stabilizes the transition state without interfering with the nucleophile.

  • Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of two regioisomers.[8][9] This presents a significant challenge that can be influenced by steric factors and the nature of the base or electrophile.[4][10] However, in the case of 4-methylpyrazole, the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N2), making them chemically equivalent. Therefore, alkylation proceeds regioselectively to give a single desired product, simplifying the purification process.

Experimental Protocol 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

Materials:

  • 4-methylpyrazole (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (3.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension vigorously for 5-10 minutes at room temperature.

  • Add ethyl bromoacetate (1.2 eq) to the flask. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.[7]

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the inorganic solids (K2CO3 and KBr byproduct) by filtration through a pad of Celite or a fritted funnel.

  • Wash the solids thoroughly with acetonitrile or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a clear oil or low-melting solid.

Step 1.2: Saponification to this compound

The final step in creating the core scaffold is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.

Mechanism Insight: The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

Experimental Protocol 2: Hydrolysis to the Carboxylic Acid

Materials:

  • Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Ethanol or Methanol/Water mixture (e.g., 3:1)

  • Hydrochloric acid (HCl), 2M solution

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise while stirring. The carboxylic acid product will precipitate out of the solution as a white solid. Continue adding acid until the pH is approximately 2-3.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Self-Validation and Characterization: The identity and purity of the final acid should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the pyrazole ring protons, the methyl group, and the methylene (CH₂) group, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will provide the exact mass of the molecule, confirming its molecular formula.

  • IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch.

Part 2: Synthesis of High-Value Derivatives: The Carboxamides

With the core acid in hand, a diverse array of derivatives can be synthesized. Carboxamides are of particular interest due to their prevalence in pharmaceuticals, where the amide bond serves as a stable and key structural motif for interacting with biological targets.[5][11][12] The formation of an amide bond from a carboxylic acid requires an initial "activation" step to convert the hydroxyl group into a better leaving group.

Method A: Activation via Acyl Chloride Formation

This classic, robust method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the desired amine.

Causality Behind Experimental Choices:

  • Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for this transformation.[5][13] They react with the carboxylic acid to form the acyl chloride, with byproducts (SO₂, HCl, or CO, CO₂, HCl) that are gaseous and can be easily removed, driving the reaction forward. A catalytic amount of DMF is often added when using oxalyl chloride to facilitate the reaction via the formation of a Vilsmeier intermediate.

  • Reaction Conditions: The reaction must be performed under strictly anhydrous conditions, as the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid. An inert solvent like Dichloromethane (DCM) or THF is typically used. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required in the second step to scavenge the HCl generated during the amidation, preventing the protonation of the amine nucleophile.

Experimental Protocol 3: Amide Synthesis via Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF), catalytic amount (1-2 drops)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0°C).

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is now complete.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Slowly add the freshly prepared acyl chloride solution dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Method B: Direct Amide Coupling with Reagents

Modern peptide coupling reagents offer a milder, often more efficient, alternative to the acyl chloride method, especially for sensitive or complex substrates. These reagents activate the carboxylic acid in situ to form a transient active species that is readily attacked by the amine.

Causality Behind Experimental Choices:

  • Coupling Reagent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium) are highly effective. HATU reacts with the carboxylate to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is crucial.[6] It serves two purposes: to form the carboxylate salt from the carboxylic acid and to neutralize the acid released during the reaction, without competing as a nucleophile.

  • Solvent: A polar aprotic solvent like DMF is ideal as it effectively dissolves all reaction components.

Experimental Protocol 4: Amide Synthesis via HATU Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with water, 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary and Workflow Visualization

Table 1: Comparison of Amide Formation Methodologies
FeatureMethod A: Acyl ChlorideMethod B: HATU Coupling
Activating Agent SOCl₂ or (COCl)₂HATU
Conditions Harsher, requires inert atmosphereMilder, one-pot
Byproducts Acidic gases (HCl, SO₂), saltsTetramethylurea, salts
Substrate Scope Good for robust substratesExcellent for sensitive, complex substrates
Pros Inexpensive reagents, simple conceptHigh yields, fewer side reactions, easy workup
Cons Moisture sensitive, harsh reagentsExpensive reagents
Diagram 1: Overall Synthetic Workflow

This diagram illustrates the primary pathway from the starting pyrazole to the final amide derivatives.

Synthesis_Workflow Start 4-Methylpyrazole Ester Ethyl 2-(4-methyl-1H- pyrazol-1-yl)acetate Start->Ester N-Alkylation (Ethyl Bromoacetate, K2CO3) Acid 2-(4-methyl-1H-pyrazol-1-yl) acetic acid Ester->Acid Saponification (NaOH, then HCl) Amide Final Amide Derivative Acid->Amide Amide Coupling Amine R1R2NH (Amine) Amine->Amide

Caption: General synthesis route for this compound derivatives.

Diagram 2: Amide Coupling Strategies

This diagram contrasts the two primary methods for converting the carboxylic acid to an amide.

Amide_Coupling cluster_0 Method A: Acyl Chloride cluster_1 Method B: Coupling Reagent Acid1 Carboxylic Acid AcylCl Acyl Chloride Acid1->AcylCl SOCl2 or (COCl)2 Amide1 Amide AcylCl->Amide1 Amine, TEA Acid2 Carboxylic Acid ActiveEster Activated Intermediate Acid2->ActiveEster HATU, DIPEA Amide2 Amide ActiveEster->Amide2 Amine

Caption: Comparison of acyl chloride vs. coupling reagent pathways for amide synthesis.

References

  • Kumar, K. A., et al. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 2017, 10(5): 131-135. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2015, 7(10):76-83. Available at: [Link]

  • Wu, Z., et al. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Omega, 2023. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 2022, 14(8):1558. Available at: [Link]

  • Al-Warhi, T., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed, 2022. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Remedy Publications LLC. Available at: [Link]

  • Aggarwal, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021, 26(23):7339. Available at: [Link]

  • Edilova, Y. O., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2022. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022, 87(15), 10018–10025. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. Journal of Chemical and Pharmaceutical Research, 2014, 6(11):108-116. Available at: [Link]

  • Aggarwal, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... ResearchGate. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol. PubMed. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. Available at: [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically successful drugs.[1] This guide provides a comprehensive technical overview of a specific, yet promising, member of this family: 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. While not as extensively studied as some of its more complex derivatives, its structural simplicity and synthetic accessibility make it an attractive starting point for novel drug discovery campaigns. We will delve into its synthesis, chemical characteristics, and explore its potential biological activities by examining the broader context of pyrazole derivatives in medicine. This document serves as a foundational resource for researchers aiming to leverage this versatile molecule in their own research and development endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block for medicinal chemists. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

Derivatives of pyrazole have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Anti-inflammatory: Celecoxib (Celebrex®), a selective COX-2 inhibitor.

  • Anticancer: Ruxolitinib (Jakafi®), a Janus kinase (JAK) inhibitor.

  • Antiviral

  • Antimicrobial

  • Neuroprotective [2]

The acetic acid moiety appended to the pyrazole core, as in our topic molecule, provides a crucial carboxylic acid functional group. This group can act as a key pharmacophore for interacting with biological targets, serve as a handle for further chemical modification, or improve the pharmacokinetic properties of a lead compound.

This guide will now focus specifically on the synthesis, properties, and potential applications of this compound, providing a solid foundation for its use in research.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous pyrazole acetic acids. The most common and logical approach involves a two-step process: N-alkylation of 4-methylpyrazole followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

The proposed synthesis is a straightforward and robust method, utilizing common laboratory reagents.

Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-methylpyrazole 4-methylpyrazole Intermediate_Ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate 4-methylpyrazole->Intermediate_Ester 1. Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Base->Intermediate_Ester Intermediate_Ester_2 Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Final_Product This compound Intermediate_Ester_2->Final_Product 2. Base_hydrolysis Base (e.g., NaOH, LiOH) Solvent (e.g., H2O/MeOH) Base_hydrolysis->Final_Product Acid_workup Acid workup (e.g., HCl) Acid_workup->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general synthesis of 2-(1-pyrazolyl)-acetic acid and is expected to be highly applicable to the 4-methyl derivative.[3]

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour. Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

  • Monitoring: Let the reaction proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 956364-44-6
Molecular Formula C₆H₈N₂O₂PubChem
Molecular Weight 140.14 g/mol PubChem
Appearance White to off-white solid (predicted)-
Monoisotopic Mass 140.05858 Da
Predicted XlogP 0.3
Predicted pKa 3.8 ± 0.1 (strongest acidic)-

Potential Biological Activities and Applications in Drug Discovery

While direct biological data for this compound is sparse, the extensive research on related pyrazole derivatives allows for informed hypotheses about its potential therapeutic applications.

As a Scaffold for Kinase Inhibitors

Many successful anticancer drugs are kinase inhibitors, and the pyrazole scaffold is a common feature in these molecules. For instance, derivatives of pyrazolyl-s-triazine have been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[4]

Signaling Pathway cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->EGFR Inhibition Pyrazole_Derivative->PI3K

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

This compound could serve as a starting fragment for the development of novel kinase inhibitors. The carboxylic acid can be converted to various amides to explore interactions with the hinge region of kinase active sites, a common binding motif for this class of drugs.

Anti-inflammatory Potential

The pyrazole ring is a key component of the COX-2 inhibitor celecoxib. The anti-inflammatory activity of many pyrazole derivatives has been documented.[2] The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.

As a CRTh2 Antagonist

Research on the isomeric 2-(1H-pyrazol-4-yl)acetic acids has identified them as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[5] CRTh2 is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising therapeutics for asthma and allergic rhinitis. While our target molecule is a different isomer, this precedent suggests a valuable avenue of investigation.

Conclusion and Future Directions

This compound represents a simple, yet versatile, chemical entity with significant potential in drug discovery. Its straightforward synthesis and the proven track record of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutics.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough documentation of its synthesis and full spectral characterization.

  • Biological Screening: Evaluation of its activity in a broad range of assays, particularly focusing on kinase inhibition, anti-inflammatory pathways, and GPCR antagonism.

  • Library Synthesis: Utilization of the carboxylic acid handle to generate a library of derivatives for structure-activity relationship (SAR) studies.

This in-depth guide provides a solid foundation for researchers to begin exploring the potential of this compound. The journey from this simple building block to a potential clinical candidate is long, but the rich history of the pyrazole family suggests it is a path worth treading.

References

  • El-Gamal, M. I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). Authorea Preprints. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed. [Link]

  • This compound. PubChemLite. [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(21), 5003. [Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (2014). EXCLI Journal, 13, 103–115. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011–2014. [Link]

  • Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem. [Link]

  • N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(11), 3107. [Link]

  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(1), 2–11. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2021). Molecules, 26(1), 163. [Link]

  • Pyrazole derivatives.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 834-867. [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (2024). ResearchGate. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(4), 1613–1622. [Link]

  • methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem. [Link]

  • Pyrazole and Its Biological Activity. (2014). Semantic Scholar. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. OUCI. [Link]

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • 2-(4-phenyl-1h-pyrazol-1-yl)acetic acid. PubChemLite. [Link]

Sources

The Discovery of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of novel pyrazole-based therapeutic agents. We will delve into the strategic considerations, modern synthetic methodologies, screening protocols, and optimization pathways that are critical for translating a promising pyrazole scaffold into a viable drug candidate. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.

Foreword: The Pyrazole as a Privileged Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its significance is not merely academic; the pyrazole core is a key structural feature in numerous FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas.[1][3] Drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of protein kinase inhibitors like Crizotinib and Ruxolitinib for cancer therapy all feature this remarkable heterocyclic core.[2][5][6][7]

The success of the pyrazole scaffold can be attributed to several key physicochemical properties:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid framework, which can be advantageous for specific and high-affinity binding to biological targets.[4]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), enabling diverse interactions within a protein's binding pocket.[8]

  • Synthetic Tractability: The pyrazole ring is readily synthesized and functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[2][9][10] This synthetic accessibility is a cornerstone of its utility in drug discovery.

  • Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic rings, offering a strategy to modulate a compound's potency, selectivity, and pharmacokinetic profile, including properties like lipophilicity and water solubility.[8]

This guide will navigate the journey from initial concept to a pre-clinical candidate, with a focus on the practical application of modern drug discovery principles to this important class of compounds.

Chapter 1: Modern Synthetic Strategies for Pyrazole Libraries

While classical methods like the Knorr pyrazole synthesis have been foundational, the contemporary demand for large, diverse chemical libraries for high-throughput screening (HTS) has driven the development of more efficient and versatile synthetic methodologies.[4][11] The choice of synthetic strategy is a critical first step, as it dictates the chemical diversity and novelty of the compound library.

Multi-Component Reactions (MCRs)

From an efficiency standpoint, MCRs are highly advantageous as they allow for the construction of complex molecules in a single step from three or more starting materials. This approach is ideal for rapidly generating a large number of structurally diverse pyrazole analogues.

Insight: The power of MCRs lies in their convergent nature. By varying each of the starting components, a combinatorial library can be produced with minimal synthetic effort, maximizing the exploration of the chemical space around the pyrazole core.

Transition-Metal Catalyzed Synthesis

Modern organic synthesis has been revolutionized by transition-metal catalysis, and pyrazole synthesis is no exception. Copper- and silver-catalyzed reactions, for instance, have enabled the regioselective synthesis of highly substituted pyrazoles under mild conditions.[10][12]

Example of a Modern Catalytic Approach: A notable advancement is the silver-catalyzed reaction between trifluoromethylated ynones and aryl hydrazines, which proceeds rapidly at room temperature to yield 3-CF3-pyrazoles with high regioselectivity and excellent yields.[10] This method is particularly valuable for introducing the trifluoromethyl group, a common moiety in modern pharmaceuticals for improving metabolic stability and binding affinity.

Microwave-Assisted Organic Synthesis (MAOS)

MAOS has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. For pyrazole synthesis, this translates to shorter library production times, a crucial factor in fast-paced drug discovery programs.[13]

The overall workflow for generating a pyrazole library for screening is depicted below:

G cluster_0 Phase 1: Synthesis start Define Core Scaffold & Diversity Points reagents Select Starting Materials (e.g., Hydrazines, 1,3-Dicarbonyls) start->reagents Combinatorial Design synthesis Execute Synthetic Strategy (e.g., MCR, Catalysis) reagents->synthesis Reaction Setup purification Purification & QC (HPLC, LC-MS, NMR) synthesis->purification Crude Product library Compound Library Plated for Screening purification->library Validated Compounds

Caption: Workflow for Pyrazole Library Generation.

Chapter 2: High-Throughput Screening (HTS) for Bioactive Pyrazoles

With a diverse library of pyrazole compounds in hand, the next step is to identify those with the desired biological activity. HTS is the cornerstone of this process, allowing for the rapid screening of thousands of compounds in a cost-effective manner.

The choice of assay is dictated by the therapeutic target. Given the prevalence of pyrazole-based kinase inhibitors, we will use a cellular assay for identifying inhibitors of a specific oncogenic kinase as a representative example.[2][5]

Detailed Protocol: Cell-Based Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to identify pyrazole compounds that inhibit the activity of a specific kinase (e.g., a Receptor Tyrosine Kinase) within a cellular context, which provides more physiologically relevant data than a purely biochemical assay.

Principle: The assay measures the amount of ATP remaining in cell culture media after a defined incubation period. Cells with inhibited kinase activity will be more metabolically active and thus have higher levels of ATP, leading to a stronger luminescence signal.

Materials:

  • Cancer cell line overexpressing the target kinase.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Pyrazole compound library dissolved in DMSO (10 mM stock).

  • Positive control (known inhibitor of the target kinase).

  • Negative control (DMSO vehicle).

  • 384-well white, clear-bottom tissue culture plates.

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in a complete medium to a final concentration of 5,000 cells/40 µL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the pyrazole compounds and controls in the appropriate medium. A common final screening concentration is 10 µM.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the respective wells.

    • For control wells, add 10 µL of medium with DMSO (negative control) or the known inhibitor (positive control).

    • Self-Validation Check: Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell doubling time and the expected onset of action of the inhibitors.

  • Assay Readout:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP-based luminescence reagent according to the manufacturer's instructions.

    • Add 50 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ATP and, therefore, cell viability.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

    • Compounds showing significant inhibition (typically >50% at 10 µM) are identified as "hits."

Chapter 3: Hit-to-Lead Optimization and SAR Studies

Identifying a "hit" from an HTS campaign is just the beginning. The initial hits are often modestly potent and may have undesirable properties such as poor selectivity or low metabolic stability. The hit-to-lead (H2L) phase aims to address these deficiencies through iterative chemical synthesis and biological testing.

The core of the H2L process is the development of a Structure-Activity Relationship (SAR).[3][9] SAR studies explore how systematic changes to the chemical structure of the hit compound affect its biological activity.[9]

Expert Insight: A successful H2L campaign is not solely focused on improving potency. It is a multi-parameter optimization process where potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are improved in parallel. A common pitfall is to focus exclusively on potency, only to find that the resulting compound has poor drug-like properties.[14]

Illustrative SAR Table

The following table demonstrates a hypothetical SAR for a pyrazole-based kinase inhibitor. The core scaffold is kept constant while substituents at positions R1, R2, and R3 are varied.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentKinase IC50 (nM)Cell Viability EC50 (nM)
Hit-001PhenylMethyl-H8501200
Lead-0024-F-PhenylMethyl-H320450
Lead-003PhenylCF3-H9801500
Lead-0044-F-PhenylMethylMorpholine4560
Opt-005 4-F-Phenyl Methyl N-Me-Piperazine 12 25

Analysis of the SAR Data:

  • R1: Introducing a fluorine atom at the para-position of the phenyl ring (Lead-002 vs. Hit-001) improved potency, likely due to favorable interactions in the kinase's active site.

  • R2: Replacing the methyl group with a more electron-withdrawing CF3 group (Lead-003) was detrimental to activity.

  • R3: The most significant improvements were seen by introducing a basic amine moiety at the R3 position. The addition of a morpholine group (Lead-004) dramatically increased potency, and this was further enhanced by using N-methyl-piperazine (Opt-005), which likely improves solubility and forms a key salt bridge interaction with the target protein.

This iterative process of design, synthesis, and testing guides the medicinal chemistry team toward a lead compound with a desirable balance of properties.

Chapter 4: Mechanism of Action (MoA) Elucidation

Once a potent and selective lead compound has been identified, it is crucial to understand its precise mechanism of action. MoA studies confirm that the compound inhibits the intended target and provides a deeper understanding of the downstream cellular consequences.

MoA_Workflow cluster_1 Phase 2: MoA Elucidation lead_cmpd Optimized Lead Compound (e.g., Opt-005) target_engagement Target Engagement Assay (e.g., CETSA, Kinobeads) lead_cmpd->target_engagement Confirm Direct Binding phospho_wb Phospho-Protein Western Blot target_engagement->phospho_wb Validate Target Inhibition phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle Arrest) phospho_wb->phenotypic_assay Assess Downstream Effects moa_confirmed Confirmed On-Target Activity phenotypic_assay->moa_confirmed Correlate Target Inhibition with Cell Fate

Caption: Workflow for Mechanism of Action (MoA) Confirmation.

Key Experimental Approaches:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) provide direct evidence that the compound binds to the target protein in a cellular environment.

  • Phospho-Protein Western Blotting: For kinase inhibitors, a key validation step is to show that the compound reduces the phosphorylation of the kinase's known downstream substrates in a dose-dependent manner.

  • Phenotypic Assays: These experiments confirm that the on-target inhibition leads to the desired biological outcome, such as the induction of apoptosis or cell cycle arrest in cancer cells.[15]

Conclusion

The discovery of novel pyrazole-based compounds is a systematic, multi-disciplinary endeavor. It begins with the strategic design and synthesis of diverse chemical libraries, leveraging modern synthetic methods to maximize efficiency and novelty. High-throughput screening serves as the initial filter to identify compounds with promising biological activity. However, the true art and science lie in the subsequent hit-to-lead optimization phase, where a deep understanding of structure-activity relationships is used to meticulously craft a lead compound with a potent, selective, and drug-like profile. Finally, rigorous mechanism of action studies provide the biological rationale and confidence needed to advance a compound toward clinical development. The pyrazole scaffold, with its proven track record and remarkable versatility, will undoubtedly continue to be a cornerstone of therapeutic innovation for years to come.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (N.D.). PubMed. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (N.D.). ijrpr. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (N.D.). Royal Society of Chemistry. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (N.D.). RSC Publishing. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. Retrieved from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (N.D.). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]

  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will delve into the synthetic methodologies for creating these molecules, explore their diverse physicochemical and biological properties, and analyze their structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the therapeutic potential of this promising scaffold. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The acetic acid moiety attached to the pyrazole core provides a key functional group for further derivatization and interaction with biological targets.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological macromolecules. The presence of the pyrazole nucleus in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscores its therapeutic importance.[5]

The focus of this guide, the this compound core, combines the favorable characteristics of the pyrazole ring with a carboxylic acid functional group. This combination offers several advantages for drug design:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the carboxylic acid group can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

  • Scaffolding for Diversity: The acetic acid side chain provides a convenient handle for the synthesis of a wide array of analogs, including esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical and pharmacological properties.

  • Bioisosteric Potential: The pyrazole ring can act as a bioisostere for other aromatic systems, offering opportunities to modulate potency, selectivity, and pharmacokinetic profiles.

This guide will systematically explore the synthesis, properties, and therapeutic potential of this important class of compounds.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically follows a convergent strategy, involving the initial formation of the substituted pyrazole core followed by the introduction of the acetic acid moiety or its precursor.

Synthesis of the Core Intermediate: Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

A common and efficient method for the synthesis of the key ester intermediate involves the N-alkylation of 4-methyl-1H-pyrazole with an appropriate haloacetate ester, such as ethyl bromoacetate.[1]

Experimental Protocol: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Materials: 4-methyl-1H-pyrazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), dry acetone.

  • Procedure:

    • To a solution of 4-methyl-1H-pyrazole (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Reflux the mixture with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.[1]

Synthesis_of_Ester pyrazole 4-Methyl-1H-pyrazole reagents Ethyl bromoacetate, K₂CO₃, Acetone pyrazole->reagents product Ethyl 2-(4-methyl-1H- pyrazol-1-yl)acetate reagents->product Reflux

Figure 1: Synthesis of the key ester intermediate.
Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the parent compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Microwave-assisted hydrolysis using potassium carbonate in ethanol has been reported as an efficient method.[6]

Experimental Protocol: Hydrolysis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Materials: Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate, potassium carbonate (K₂CO₃), ethanol.

  • Procedure:

    • In a microwave reactor vessel, combine ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) and potassium carbonate (3.0 eq) in ethanol.

    • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 180 °C) for a short duration (e.g., 20 minutes).[6]

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Hydrolysis ester Ethyl 2-(4-methyl-1H- pyrazol-1-yl)acetate reagents K₂CO₃, Ethanol, Microwave ester->reagents acid 2-(4-Methyl-1H-pyrazol- 1-yl)acetic acid reagents->acid Hydrolysis

Figure 2: Hydrolysis of the ethyl ester to the carboxylic acid.
Synthesis of Analogs

The versatility of the this compound scaffold allows for the synthesis of a wide range of analogs.

  • Amide Derivatives: The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and reacted with various amines to produce a library of amide analogs. This approach has been used to synthesize potent VEGFR-2 inhibitors.[7]

  • Ester Derivatives: Esterification of the carboxylic acid with different alcohols can yield a variety of ester analogs with modified lipophilicity and pharmacokinetic properties.

  • Modifications of the Pyrazole Ring: Analogs can also be synthesized by starting with differently substituted pyrazoles in the initial alkylation step.

Physicochemical and Biological Properties

Analogs of this compound have been investigated for a range of biological activities, with notable findings in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory and Analgesic Activity

Studies on related pyrazolyl acetic acid derivatives have demonstrated their potential as anti-inflammatory and analgesic agents.[10] For instance, a series of pyrazole-pyrazoline derivatives showed significant anti-inflammatory and analgesic activities in in-vivo models.[8] The anti-inflammatory effect is often evaluated using the carrageenan-induced paw edema test in rats, while analgesic activity can be assessed with the acetic acid-induced writhing test in mice.[8][10]

Some pyrazole acetic acid derivatives have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in inflammatory and allergic diseases.[11]

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents, and analogs of this compound have shown promise in this area. A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent VEGFR-2 inhibitors.[7] Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

One of the synthesized compounds, W13 , exhibited potent VEGFR-2 inhibition with an IC₅₀ of 1.6 nM and significant anti-proliferative activity against HGC-27 gastric cancer cells with an IC₅₀ of 0.36 µM.[7] This compound also induced apoptosis and inhibited cell migration and invasion.[7]

The general anticancer potential of pyrazole derivatives has been demonstrated against various cancer cell lines, including breast, liver, and colon cancer.[5][12][13][14]

Table 1: Biological Activities of Selected 2-(Pyrazol-1-yl)acetic Acid Analogs

Compound IDTargetActivity (IC₅₀)Disease AreaReference
W13 VEGFR-21.6 nMGastric Cancer[7]
Compound 27 CRTh2-Inflammation/Allergy[11]
Compound 63 CRTh2-Inflammation/Allergy[11]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound analogs is crucial for the rational design of more potent and selective therapeutic agents.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence biological activity. For example, in the series of CRTh2 antagonists, the substitution pattern on the pyrazole core led to different SAR compared to related indole acetic acids.[11]

  • The Acetic Acid Moiety and its Derivatives: Conversion of the carboxylic acid to amides has been a successful strategy for developing potent VEGFR-2 inhibitors.[7] The nature of the amine used in amide formation plays a critical role in determining the potency and selectivity of the resulting compound.

  • Aromatic Substituents: The introduction of various substituted aryl and heteroaryl groups, either on the pyrazole ring or as part of the amide side chain, has been explored to optimize interactions with the target protein. For instance, the presence of an indazole moiety in the VEGFR-2 inhibitors was a key design element.[7]

SAR cluster_R1 R1 Substituents (Pyrazole Ring) cluster_R2 R2 Modifications (Acetic Acid Moiety) Core This compound Core R1_node - H - Alkyl - Aryl - Halogen Core->R1_node Modulate Potency & Selectivity R2_node - COOH - COOR' - CONR'R'' Core->R2_node Improve PK/PD & Target Binding

Figure 3: Key areas for SAR exploration.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs with diverse substituents on both the pyrazole ring and the acetic acid side chain will be crucial for identifying new lead compounds.

  • Exploration of New Therapeutic Areas: While promising results have been seen in inflammation and oncology, the broad biological activity of pyrazoles suggests that these analogs may have potential in other areas, such as infectious diseases and neurological disorders.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds will be essential for their further development and optimization.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of lead candidates and ensure their safety and efficacy.

Conclusion

References

  • Brough, S. J., et al. (2012). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5038-5041. [Link]

  • Tzortzaki, S., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

  • El-Sayed, N. N. E., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(21), 6483. [Link]

  • Guzmán, A., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5649. [Link]

  • Kim, J., et al. (2013). SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(24), 6569-6576. [Link]

  • Tzortzaki, S., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Ali, N., et al. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Sravani, G., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-13. [Link]

  • Bekhit, A. A., et al. (2010). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Medicinal Chemistry Research, 19(5), 468-486. [Link]

  • Wahyuningsih, S. H., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 076-083. [Link]

  • Yadav, A., et al. (2022). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 32(1), 45-52. [Link]

  • Asif, M., et al. (2022). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]

  • Singh, P., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 13(10), 6549-6571. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3244-3248. [Link]

  • Unz, T., et al. (2019). SAR of pyrazole based TZD analogs (structures are original and made by using chem draw ultra 12.0). ResearchGate. [Link]

  • Kumar, R., et al. (2019). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Zozulya, S., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 94, 132296. [Link]

  • Noell, S., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 26(24), 7586. [Link]

  • Zhang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275628. [Link]

  • Deshmukh, R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 339-343. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13786-13805. [Link]

  • Zare, A., et al. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 22(3), 978-984. [Link]

  • Wang, Y., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(8), 1047. [Link]

  • Götz, N., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a key pharmacophore found in a variety of therapeutic agents.[1] A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for any downstream applications.

Molecular Structure and Atom Numbering

For clarity and consistency in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-methylpyrazole 4-methylpyrazole ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate 4-methylpyrazole->ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Ethyl bromoacetate, K2CO3, Acetone, Reflux This compound This compound ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate->this compound NaOH(aq), EtOH, Reflux then HCl(aq)

Caption: Proposed two-step synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronic environment of the protons and data from similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.5Singlet1HH-5
~7.3Singlet1HH-3
~4.9Singlet2HN-CH₂
~2.0Singlet3HC-CH₃

Expertise & Experience: Justification of Predicted ¹H NMR Data

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet in the region of 10-12 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

  • Pyrazole Ring Protons (H-5 and H-3): The protons on the pyrazole ring are in an aromatic environment. In N-substituted pyrazoles, the H-5 proton is generally downfield from the H-3 proton. Their signals are expected to be singlets as there are no adjacent protons to couple with.

  • Methylene Protons (N-CH₂): These protons are adjacent to the pyrazole nitrogen and the carbonyl group, which deshields them. They are expected to appear as a singlet at around 4.9 ppm.

  • Methyl Protons (C-CH₃): The methyl group attached to the pyrazole ring is in a relatively shielded environment and is expected to appear as a singlet around 2.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 15 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O
~139C-5
~129C-3
~118C-4
~50N-CH₂
~9C-CH₃

Expertise & Experience: Justification of Predicted ¹³C NMR Data

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to appear at the downfield end of the spectrum, around 170 ppm.

  • Pyrazole Ring Carbons (C-3, C-4, C-5): These aromatic carbons will resonate in the typical aromatic region. C-5 is generally the most downfield, followed by C-3. The carbon bearing the methyl group, C-4, is expected to be the most shielded of the ring carbons.

  • Methylene Carbon (N-CH₂): This carbon, attached to the nitrogen and the carbonyl group, will be found in the midfield region, around 50 ppm.

  • Methyl Carbon (C-CH₃): The methyl carbon is the most shielded carbon and will appear at the upfield end of the spectrum, around 9 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from PubChem.

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺141.0659
[M+Na]⁺163.0478
[M-H]⁻139.0513

Data sourced from PubChem CID 6485345.

Expertise & Experience: Expected Fragmentation Pathways

In addition to the molecular ion, mass spectrometry can provide structural information through fragmentation analysis. Expected fragmentation pathways for the [M+H]⁺ ion of this compound include:

  • Loss of H₂O (water): From the carboxylic acid group, resulting in an acylium ion.

  • Loss of CO₂ (carbon dioxide): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Cleavage of the N-CH₂ bond: This would lead to fragments corresponding to the pyrazole ring and the acetic acid moiety.

G M_plus_H [M+H]⁺ m/z = 141 M_minus_H2O [M+H-H₂O]⁺ m/z = 123 M_plus_H->M_minus_H2O - H₂O M_minus_CO2 [M+H-CO₂]⁺ m/z = 97 M_plus_H->M_minus_CO2 - CO₂ Pyrazole_fragment [C₄H₅N₂]⁺ m/z = 81 M_plus_H->Pyrazole_fragment - CH₂COOH

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ions to induce fragmentation and confirm the proposed fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C and C=N stretch (pyrazole ring)
~1400MediumC-H bend (CH₂, CH₃)
~1200MediumC-O stretch (carboxylic acid)
~900MediumO-H bend (carboxylic acid)

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with detailed protocols for its acquisition and interpretation. By combining theoretical predictions with established experimental methodologies, researchers can confidently approach the characterization of this and similar pyrazole derivatives. The predicted data serves as a valuable benchmark for the analysis of experimentally obtained spectra, ensuring the structural integrity and purity of this important heterocyclic compound.

References

  • PubChem. This compound. [Link]

  • El-Metwaly, A. M., et al. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 25(21), 5030. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Current Topics in Medicinal Chemistry, 17(19), 2145-2160. [Link]

Sources

In silico modeling of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of this compound, a small molecule with a pyrazole scaffold relevant to contemporary drug discovery efforts. Pyrazole derivatives have demonstrated significant therapeutic potential, particularly in oncology, by interacting with key biological targets.[1][2][3] This document moves beyond a simple recitation of methods to offer a cohesive, logic-driven narrative for researchers, scientists, and drug development professionals. We will detail the rationale behind procedural choices in molecular modeling, from initial target selection to the nuanced analysis of molecular dynamics simulations. Our objective is to equip the reader with a robust, self-validating workflow for predicting and analyzing the molecular interactions of this compound, thereby accelerating the drug discovery pipeline.[4]

Introduction: The Pyrazole Scaffold and the Imperative for In Silico Analysis

The compound this compound (PubChem CID: 6485345) belongs to the pyrazole class of heterocyclic compounds.[5] This chemical family is of high interest in medicinal chemistry, with numerous derivatives established as inhibitors of critical cancer-related targets such as tyrosine kinases and carbonic anhydrase.[1] The process of bringing a new drug to market is notoriously long and expensive. Computer-aided drug design (CADD), or in silico modeling, has become an indispensable pillar in modern pharmaceutical research, offering a cost-effective and rapid means to screen vast chemical spaces, predict drug-target interactions, and evaluate pharmacokinetic properties before committing to expensive and time-consuming wet-lab synthesis.[6][7][8]

This guide will provide a detailed walkthrough of a complete in silico workflow, focusing on two core techniques: molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex.

Physicochemical Properties of this compound

A foundational step in any modeling study is to understand the ligand's properties. These descriptors, often calculated using computational tools, help in assessing its drug-likeness based on frameworks like Lipinski's Rule of Five.[9]

PropertyValueSource
Molecular Formula C6H8N2O2PubChem[5]
Molecular Weight 140.14 g/mol PubChem[10]
Monoisotopic Mass 140.05858 DaPubChem[5]
XLogP3 -0.3PubChem[10]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

The In Silico Modeling Workflow: A Strategic Overview

A successful in silico study is not a linear execution of commands but a cyclical process of hypothesis, simulation, and analysis. The workflow presented here is designed to be iterative and self-validating, ensuring that the generated data is robust and meaningful.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Identification & Preparation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory_Analysis Pose_Analysis->MD_Sim Select Best Pose(s) Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Binding_Energy->Target_Selection Iterate / Refine Hypothesis

Caption: High-level in silico drug discovery workflow.

Part I: System Preparation - The Foundation of a Reliable Model

The adage "garbage in, garbage out" is particularly resonant in molecular modeling. The quality of your initial structures directly dictates the validity of your results.

Step 1: Target Identification and Preparation

Causality: The choice of a biological target is paramount. While this compound does not have a single, universally acclaimed target, the broader class of pyrazole derivatives shows significant activity against various cancer-related proteins.[1][2] For this guide, we will select a hypothetical yet representative target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a tyrosine kinase implicated in tumor angiogenesis and a known target for pyrazole-containing inhibitors.[2]

Protocol: Target Protein Preparation

  • Obtain Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 2OH4 . This structure is co-crystallized with a known inhibitor, which helps validate the binding pocket.

  • Initial Cleaning (Using UCSF Chimera or PyMOL):

    • Load the downloaded PDB file (2OH4.pdb).

    • Remove non-essential components. This includes water molecules, co-solvents, and any crystallographic artifacts. The rationale is that bulk solvent will be explicitly added later in a controlled manner during the MD simulation setup.

    • Isolate the protein chain(s) of interest. For 2OH4, this is typically Chain A.

    • Remove the co-crystallized ligand to create an "apo" (unbound) or "holo" structure ready for re-docking.

  • Prepare Protein for Docking (Using AutoDock Tools):

    • Load the cleaned protein PDB file.

    • Add Hydrogens: Correctly protonate the protein, as hydrogen atoms are critical for forming hydrogen bonds but are often not resolved in crystal structures. Select the option to add polar hydrogens only.

    • Compute Charges: Assign partial atomic charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.

    • Set Atom Types: Assign AutoDock-specific atom types.

    • Save as PDBQT: Save the prepared protein in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Causality: The ligand must be converted into a 3D structure with correct stereochemistry and a low-energy conformation. This ensures that the docking algorithm starts with a physically plausible molecule.

Protocol: Ligand Preparation

  • Generate 2D Structure: Use a chemical sketcher like ChemDraw or the online PubChem Sketcher to draw this compound.[5]

  • Convert to 3D and Optimize:

    • Import the 2D structure into a program like Avogadro or UCSF Chimera.

    • Add hydrogens.

    • Perform an initial energy minimization using a force field like MMFF94 or UFF. This step resolves any strained bonds or angles from the 2D-to-3D conversion.

  • Prepare for Docking (Using AutoDock Tools):

    • Load the 3D ligand file (e.g., in .mol2 or .pdb format).

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking program to explore different conformations of the ligand within the binding site.

    • Assign Charges: Compute Gasteiger charges.

    • Save as PDBQT: Save the prepared ligand in the .pdbqt format.

Part II: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[8][11] It is a search algorithm that explores possible binding modes and uses a scoring function to rank them.

G Input_Protein Prepared Protein (receptor.pdbqt) Define_Grid Define Search Space (Grid Box) Input_Protein->Define_Grid Input_Ligand Prepared Ligand (ligand.pdbqt) Input_Ligand->Define_Grid Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Define_Grid->Run_Docking Output_Poses Ranked Binding Poses (output.pdbqt) Run_Docking->Output_Poses Analyze_Results Analyze Binding Affinity & Interactions Output_Poses->Analyze_Results

Caption: A streamlined molecular docking workflow.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box):

    • Causality: The docking algorithm needs to know where to search for a binding site. A grid box defines this three-dimensional space. A well-defined box, typically centered on the known active site (where the co-crystallized ligand was), increases efficiency and accuracy.

    • In AutoDock Tools, use the "Grid -> Grid Box" option. Adjust the center coordinates and dimensions to encompass the entire binding pocket with a small margin (~4-5 Å).

  • Configure Docking Parameters:

    • Create a configuration file (e.g., conf.txt) specifying the input files and grid box parameters.

  • Analyze the Results:

    • Binding Affinity: The primary output is a table of binding modes ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding. [11] * Pose Visualization: Load the protein (receptor.pdbqt) and the output poses file (all_poses.pdbqt) into a visualization tool like PyMOL or UCSF Chimera.

    • Interaction Analysis: Examine the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues. This analysis provides a structural hypothesis for the compound's mechanism of action.

Part III: Molecular Dynamics (MD) - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations provide atomic-level insights into the physical movements of atoms and molecules over time, allowing for the assessment of the stability of the docked pose. [12] Causality: An MD simulation validates the docking result. A ligand that appears to bind well in a rigid docking calculation may be unstable in a dynamic, solvated environment. MD allows us to observe whether the key interactions identified in docking are maintained over time.

G Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvation (Add Water Box) Start->Solvate Add_Ions Add Ions (Neutralize System) Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Equil_NVT NVT Equilibration (Constant Volume/Temp) Minimize->Equil_NVT Equil_NPT NPT Equilibration (Constant Pressure/Temp) Equil_NVT->Equil_NPT Production Production MD Run Equil_NPT->Production Trajectory Generate Trajectory File (.xtc/.dcd) Production->Trajectory

Sources

A Researcher's Guide to Sourcing and Purity Assessment of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Rising Prominence of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid in Medicinal Chemistry

This compound, a notable heterocyclic compound, is progressively gaining attention within the drug discovery and development landscape. Its structural motif, featuring a pyrazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Pyrazole derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic incorporation of the 4-methyl group and the acetic acid side chain on the pyrazole core allows for nuanced modulation of a compound's physicochemical properties and its interaction with biological targets.

The purity of starting materials is a cornerstone of robust and reproducible research in the highly regulated field of drug development. For a building block like this compound, the presence of impurities can lead to the formation of unintended side products, complicate the interpretation of biological data, and ultimately compromise the safety and efficacy of a potential drug candidate. This guide, therefore, provides a comprehensive overview for researchers on sourcing high-purity this compound, understanding potential impurities, and implementing rigorous analytical methods for quality control.

Sourcing and Supplier Evaluation: A Critical First Step

Identifying a reliable supplier for this compound (CAS No. 956364-44-6) is paramount to ensuring the quality and consistency of your research. A number of chemical suppliers offer this compound, typically with purities advertised as ≥95% or higher. However, a thorough evaluation of potential suppliers should extend beyond the listed purity.

Key Supplier Evaluation Criteria:

  • Transparency of Analytical Data: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch. This document is a critical piece of information that should detail the purity, the method of analysis (e.g., HPLC, NMR), and the results of other relevant tests.

  • Consistency Between Batches: For long-term research projects, batch-to-batch consistency is crucial. Inquire about the supplier's quality control processes and their ability to provide material with consistent purity and impurity profiles over time.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, and handling.

Below is a summary of some suppliers who list this compound in their catalogs. It is important to note that availability and detailed specifications should be confirmed directly with the supplier.

SupplierReported PurityCAS Number
Sigma-Aldrich97%956364-44-6
BLDpharmNot specified956364-44-6
J&K ScientificNot specified956364-44-6
Manchester Organics95%956364-44-6
MySkinRecipes≥95%956364-44-6

Workflow for Supplier Qualification:

SupplierQualification start Start: Identify Potential Suppliers request_info Request Information: - Certificate of Analysis (CoA) - Purity Specifications - Analytical Methods Used start->request_info evaluate_coa Evaluate CoA: - Purity meets requirements? - Analytical methods appropriate? - Impurity profile acceptable? request_info->evaluate_coa request_sample Request Sample for In-house QC evaluate_coa->request_sample CoA Acceptable reject_supplier Reject Supplier evaluate_coa->reject_supplier CoA Unacceptable in_house_qc Perform In-house QC: - Confirm identity (NMR, MS) - Verify purity (HPLC) request_sample->in_house_qc approve_supplier Approve Supplier in_house_qc->approve_supplier QC Pass in_house_qc->reject_supplier QC Fail PurityVerification start Start: Receive Compound nmr_analysis NMR Analysis: - Confirm Structure - Identify Solvent Impurities start->nmr_analysis hplc_analysis HPLC Analysis: - Quantify Purity - Detect Non-volatile Impurities start->hplc_analysis data_review Review Data: - Compare with Supplier CoA - Purity meets specification? nmr_analysis->data_review hplc_analysis->data_review accept_batch Accept Batch data_review->accept_batch Data Acceptable reject_batch Reject Batch data_review->reject_batch Data Unacceptable

An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. While specific safety and toxicological data for this particular isomer are not extensively documented, this guide synthesizes available information on closely related pyrazole acetic acid derivatives to establish a robust framework for its safe handling, storage, and use in a research setting. The document details physicochemical properties, outlines potential hazards, and provides explicit protocols for personal protective equipment (PPE), emergency procedures, and waste disposal. Furthermore, a plausible synthetic route and a discussion of the chemical reactivity of the pyrazole core are presented to inform experimental design. This guide is intended to empower researchers with the necessary knowledge to conduct their work with this compound in a manner that prioritizes safety and scientific integrity.

Introduction and Scope

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The compound this compound belongs to this important class of molecules, featuring a pyrazole ring N-substituted with an acetic acid moiety. This structural motif is of significant interest to drug development professionals due to its potential for diverse biological activities.

Physicochemical and General Safety Information

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The following table summarizes the known and estimated physicochemical properties of this compound and its related isomers.

PropertyValue/InformationSource
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [3]
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents such as DMSO and methanol.Inferred from related compounds
Melting Point Not available.
Boiling Point Not available.
CAS Number Not assigned.

General Hazard Profile (Inferred from Isomers and Related Compounds):

Based on the safety data for compounds like 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid, this compound should be considered as a potential irritant.[3]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3]

Hazard Identification and Mitigation

A proactive approach to hazard management is essential when working with any chemical, particularly one with limited specific safety data.

GHS Hazard Classification (Anticipated)

Based on data from isomeric compounds, the following GHS classification should be anticipated for this compound:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Nitrile Gloves (inspect before use) goggles Chemical Safety Goggles (ANSI Z87.1 approved) face_shield Face Shield (when handling larger quantities or potential for splash) goggles->face_shield Add if splash risk researcher Researcher handling Handling this compound researcher->handling Initiates handling->lab_coat Wears handling->gloves Wears handling->goggles Wears

Figure 1: Mandatory PPE for handling this compound.
Engineering Controls
  • Chemical Fume Hood: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.[4]

Safe Handling, Storage, and Disposal

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust or aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

  • Avoid sources of ignition.[4]

Spill and Emergency Procedures

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Material (e.g., vermiculite, sand) ppe->contain collect Collect Spill into a Labeled Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Figure 2: Workflow for responding to a spill of this compound.
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[6]

Waste Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not allow the material to enter drains or waterways.[4]

Synthesis and Reactivity

General Synthetic Approach: N-Alkylation of Pyrazoles

The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[7] A common and effective method involves the N-alkylation of a pyrazole precursor with a suitable alkylating agent under basic conditions.[8]

Plausible Synthesis of this compound:

A likely synthetic route to the title compound involves the reaction of 4-methylpyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_reactants Reactants reactant1 4-Methylpyrazole reaction N-Alkylation reactant1->reaction reactant2 Ethyl Bromoacetate reactant2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate reaction->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product This compound hydrolysis->product

Sources

Methodological & Application

Introduction: The Significance of Pyrazole Acetic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activities.[1][2][3] Their applications span from pharmaceuticals, such as the anti-inflammatory drug celecoxib, to agrochemicals and materials science.[1] Specifically, N-substituted pyrazole acetic acids are highly valuable building blocks in drug discovery, serving as key intermediates for more complex molecular architectures.[4] The title compound, this compound, is a versatile synthon, offering a reactive carboxylic acid handle appended to a stable, functionalizable heterocyclic ring.

This document provides a detailed, two-step protocol for the synthesis of this compound. The methodology is designed to be robust and reproducible, relying on common laboratory reagents and techniques. We will first detail the N-alkylation of 4-methylpyrazole with ethyl chloroacetate to form the ester intermediate, followed by its subsequent saponification to yield the desired carboxylic acid. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism and ensure successful execution.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • N-Alkylation: Formation of the ethyl ester intermediate via a nucleophilic substitution reaction.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Part 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (Intermediate)

Principle and Rationale

This step involves the N-alkylation of 4-methylpyrazole with ethyl chloroacetate. The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that bears the chlorine leaving group.

Choice of Base and Solvent: The acidity of the N-H proton in pyrazole (pKa ≈ 14) necessitates the use of a base to generate the more nucleophilic pyrazolate anion. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice; it is a mild, inexpensive, and easily removable inorganic base that is sufficiently strong to deprotonate the pyrazole.[5] Dimethylformamide (DMF) is employed as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the pyrazolate anion relatively free, thereby accelerating the rate of the SN2 reaction.

Experimental Protocol: N-Alkylation

Materials and Reagents

Reagent/MaterialMolecular Wt.QuantityMolesEquivalents
4-Methylpyrazole82.10 g/mol 5.00 g60.9 mmol1.0
Ethyl Chloroacetate122.55 g/mol 8.24 g (6.9 mL)67.0 mmol1.1
Anhydrous K₂CO₃138.21 g/mol 12.6 g91.4 mmol1.5
Dimethylformamide (DMF)-100 mL--
Ethyl Acetate-~200 mL--
Brine Solution-~100 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (5.00 g, 60.9 mmol) and anhydrous potassium carbonate (12.6 g, 91.4 mmol).

  • Add 100 mL of dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add ethyl chloroacetate (6.9 mL, 67.0 mmol) to the reaction mixture dropwise using a syringe. Caution: Ethyl chloroacetate is a lachrymator and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 4-methylpyrazole spot.

  • Upon completion, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate, can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Part 2: Hydrolysis to this compound (Final Product)

Principle and Rationale

This step employs saponification, a base-catalyzed hydrolysis of the ester intermediate. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the acid is immediately deprotonated to its carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired product.[5]

Choice of Reagents and Solvent System: Sodium hydroxide (NaOH) is a strong, common base for saponification. A mixed solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the polar aqueous NaOH solution, creating a homogenous reaction environment.

Experimental Protocol: Hydrolysis

Materials and Reagents

Reagent/MaterialMolecular Wt.Quantity (from previous step)MolesEquivalents
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate168.19 g/mol ~10.2 g (crude)60.9 mmol1.0
Sodium Hydroxide (NaOH)40.00 g/mol 3.65 g91.4 mmol1.5
Tetrahydrofuran (THF)-80 mL--
Water-40 mL--
5N Hydrochloric Acid (HCl)-As needed (~20 mL)--

Step-by-Step Procedure:

  • Dissolve the crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (~10.2 g, 60.9 mmol) in 80 mL of THF in a 250 mL round-bottom flask with a magnetic stir bar.

  • In a separate beaker, dissolve sodium hydroxide (3.65 g, 91.4 mmol) in 40 mL of water.

  • Add the aqueous NaOH solution to the flask containing the ester solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of 5N HCl. A white precipitate of the product will form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the product, this compound, in a vacuum oven to a constant weight. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis SM1 4-Methylpyrazole reagent1 K₂CO₃, DMF Room Temp, 8-12h SM1->reagent1 SM2 Ethyl Chloroacetate SM2->reagent1 INT1 Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate reagent2 1. NaOH, THF/H₂O 2. 5N HCl (aq) INT1->reagent2 PROD This compound reagent1->INT1 reagent2->PROD

Caption: Workflow for the two-step synthesis of the target compound.

Safety and Handling

  • Ethyl chloroacetate: Is a lachrymator and toxic. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Organic Solvents (DMF, THF, Ethyl Acetate): Are flammable. Keep away from ignition sources. Use in a well-ventilated area or fume hood.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. Available at: [Link]

  • Elguero, J. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Elsevier. Available at: [Link]

  • Aggarwal, N., et al. (2013). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules, 18(7), 8197-8216. Available at: [Link]

  • Kumar, V., et al. (2013). Recent Advances in the Synthesis of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(4), 1272-1295. Available at: [Link]

  • Patel, H. V., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(3), 1149-1155. Available at: [Link]

  • Asratyan, G. V., et al. (2014). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. Russian Journal of General Chemistry, 84(8), 1641-1643. Available at: [Link]

  • Chimenti, F., et al. (1982). Antiinflammatory pyrazole acetic acids. European Journal of Medicinal Chemistry, 17(1), 27-34. Available at: [Link]

Sources

Experimental Applications of Pyrazole Derivatives in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Neuroscience

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of compounds with significant therapeutic potential. In the field of neuropharmacology, pyrazole derivatives have emerged as promising candidates for the treatment of a wide range of neurological and psychiatric disorders. Their therapeutic utility stems from their ability to interact with various biological targets within the central nervous system (CNS), including receptors, enzymes, and signaling proteins. This guide provides an in-depth exploration of the experimental applications of pyrazole derivatives in neuropharmacology, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action and the practical methodologies for evaluating their efficacy in preclinical models of depression, anxiety, epilepsy, and neurodegenerative diseases.

I. Antidepressant and Anxiolytic Potential of Pyrazole Derivatives: Targeting Monoamine Oxidase

A significant body of research has focused on the development of pyrazole-based compounds as inhibitors of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] The inhibition of MAO-A, in particular, is a well-established therapeutic strategy for depression and anxiety disorders.[1][4]

Mechanism of Action: MAO Inhibition

Certain pyrazole derivatives have been shown to act as potent and selective inhibitors of MAO-A.[2][3] By blocking the catalytic activity of this enzyme, these compounds increase the synaptic availability of monoamine neurotransmitters, thereby alleviating the neurochemical imbalances associated with depression and anxiety. The anxiolytic properties of some pyrazole derivatives are also attributed to their interaction with the MAO-A protein.[2][3]

Experimental Workflow for Assessing Antidepressant Activity

G cluster_0 In Vivo Evaluation cluster_1 In Vitro Validation animal_model Animal Model (e.g., Male Swiss Albino Mice) drug_admin Test Compound Administration (Pyrazole Derivative) animal_model->drug_admin Treatment Groups tst Tail Suspension Test (TST) drug_admin->tst Post-treatment inhibition_assay MAO Inhibition Assay (Fluorometric/Spectrophotometric) drug_admin->inhibition_assay Compound Screening data_analysis Data Analysis (Immobility Time) tst->data_analysis Behavioral Scoring enzyme_source Enzyme Source (Recombinant Human MAO-A/B) enzyme_source->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50 Data Analysis

Caption: Workflow for evaluating the antidepressant potential of pyrazole derivatives.

Protocol 1: Tail Suspension Test (TST) for Antidepressant Activity

The Tail Suspension Test is a widely used behavioral paradigm to screen for potential antidepressant drugs by assessing "behavioral despair" in mice.[2][5][6][7][8]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Tail suspension apparatus

  • Adhesive tape

  • Test pyrazole derivative

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Standard antidepressant drug (e.g., Imipramine)

  • Stopwatch or automated scoring software

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment. House them in groups with free access to food and water.

  • Drug Administration:

    • Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound(s) at various doses.

    • Administer the test pyrazole derivative and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. The vehicle is administered to the control group.

  • Suspension:

    • Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.[5]

    • The mouse should be suspended in a position where it cannot escape or hold onto nearby surfaces.[6]

  • Observation:

    • The total duration of the test is 6 minutes.[5][6]

    • Observe and record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.[5]

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • A significant decrease in the duration of immobility in the test group compared to the vehicle control group indicates a potential antidepressant-like effect.

    • Compare the effect of the test compound with the standard drug.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of pyrazole derivatives against MAO-A and MAO-B.[1][4][9][10][11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A substrate (e.g., p-Tyramine)

  • MAO-B substrate (e.g., Benzylamine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Test pyrazole derivative dissolved in DMSO

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and test compounds in MAO Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • MAO Assay Buffer

      • Test compound at various concentrations or positive/negative controls.

      • MAO-A or MAO-B enzyme.

    • Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation:

    • Add a mixture of the substrate, Amplex® Red, and HRP to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 530-560 nm Ex / ~590 nm Em for Amplex® Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. Anticonvulsant Properties of Pyrazole Derivatives

Several pyrazole derivatives have demonstrated significant anticonvulsant activity in various preclinical models of epilepsy.[1] Their mechanism of action in this context is often multifaceted, potentially involving the modulation of ion channels or neurotransmitter systems.

Experimental Model: Pentylenetetrazol (PTZ)-Induced Seizures

The pentylenetetrazol (PTZ)-induced seizure model is a widely used screening tool for anticonvulsant drugs, particularly those effective against absence seizures.[12][13][14][15][16] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[13]

Protocol 3: PTZ-Induced Seizure Model in Mice

Materials:

  • Male mice (e.g., C57BL/6)

  • Pentylenetetrazol (PTZ) solution in saline

  • Test pyrazole derivative

  • Vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize mice as described in Protocol 1.

    • Divide mice into treatment groups.

    • Administer the test pyrazole derivative, standard drug, or vehicle i.p. or p.o. at a predetermined time before PTZ injection.

  • Induction of Seizures:

    • Inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p., dose may be strain-dependent) to each mouse.[14]

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.[14]

    • Record the following parameters:

      • Latency to the first seizure: Time from PTZ injection to the onset of the first myoclonic jerk or clonic convulsion.

      • Duration of seizures: Total time spent in a seizure state.

      • Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale adapted for mice).[14]

      • Protection against mortality: Record the number of animals that survive in each group.

  • Data Analysis:

    • Compare the latency, duration, and severity of seizures, as well as the mortality rate, between the test groups and the vehicle control group.

    • A significant increase in seizure latency, a decrease in seizure duration and severity, and a reduction in mortality indicate potential anticonvulsant activity.

III. Neuroprotective Effects of Pyrazole Derivatives: Combating Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as spinal cord injury.[4][5][6] Pyrazole derivatives have shown promise as neuroprotective agents due to their anti-inflammatory and antioxidant properties.[4][9]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

The neuroprotective effects of certain pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. One of the primary mechanisms is the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4][5] This is often achieved through the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][17]

Signaling Pathway: NF-κB Mediated Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Dissociates Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro_inflammatory Induces Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Pyrazole derivatives can inhibit NF-κB mediated neuroinflammation.

Protocol 4: In Vitro Anti-Neuroinflammatory Assay using BV-2 Microglial Cells

BV-2 cells, an immortalized murine microglial cell line, are a commonly used model to study neuroinflammation in vitro.[18][19][20][21]

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test pyrazole derivative

  • Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

  • Primers for target genes (TNF-α, IL-6, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture BV-2 cells in DMEM supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in multi-well plates.

    • Pre-treat the cells with various concentrations of the test pyrazole derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.[19]

  • RNA Isolation and cDNA Synthesis:

    • After incubation, lyse the cells and isolate total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using SYBR Green chemistry to quantify the mRNA expression levels of TNF-α and IL-6.

    • Normalize the expression of the target genes to the expression of a housekeeping gene.

  • Data Analysis:

    • Calculate the relative fold change in gene expression in the LPS-stimulated cells treated with the pyrazole derivative compared to the LPS-stimulated cells without treatment.

    • A significant reduction in the expression of pro-inflammatory cytokines indicates an anti-inflammatory effect.

Protocol 5: In Vitro Neurotoxicity and Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies.[22][23][24][25][26] This protocol can be adapted to assess the neuroprotective effects of pyrazole derivatives against a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or Amyloid-β peptide for Alzheimer's model)

  • Test pyrazole derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells and seed them into 96-well plates. For some applications, differentiation of the cells into a more mature neuronal phenotype using retinoic acid may be beneficial.[22][23]

  • Treatment:

    • Pre-treat the cells with different concentrations of the test pyrazole derivative for a specified duration (e.g., 2 hours).

    • Introduce the neurotoxin to the wells (except for the control group) and co-incubate with the pyrazole derivative for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • A significant increase in cell viability in the groups co-treated with the pyrazole derivative and the neurotoxin, compared to the group treated with the neurotoxin alone, indicates a neuroprotective effect.

IV. Data Presentation

To facilitate the comparison of the efficacy of different pyrazole derivatives, quantitative data should be summarized in clearly structured tables.

Table 1: Antidepressant-like Activity of Pyrazole Derivatives in the Tail Suspension Test

CompoundDose (mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility
Vehicle Control-150 ± 10-
Imipramine (Std.)1075 ± 850
Pyrazole A1090 ± 940
Pyrazole A2060 ± 760
Pyrazole B10120 ± 1220
Pyrazole B2085 ± 1043

Table 2: In Vitro MAO-A and MAO-B Inhibitory Activity of Pyrazole Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
Clorgyline (Std.)0.0085.2650
Selegiline (Std.)2.50.0150.006
Pyrazole A0.1515.3102
Pyrazole B1.20.50.42

Table 3: Anticonvulsant Activity of Pyrazole Derivatives in the PTZ-Induced Seizure Model

CompoundDose (mg/kg)Latency to Seizure (seconds, Mean ± SEM)Seizure Duration (seconds, Mean ± SEM)Protection from Mortality (%)
Vehicle Control-60 ± 5180 ± 200
Diazepam (Std.)5300 ± 3030 ± 5100
Pyrazole C20120 ± 15100 ± 1250
Pyrazole C40240 ± 2550 ± 880

Table 4: Anti-inflammatory Effects of Pyrazole Derivatives in LPS-Stimulated BV-2 Cells

Compound (10 µM)Relative TNF-α mRNA Expression (Fold Change vs. LPS)Relative IL-6 mRNA Expression (Fold Change vs. LPS)
LPS Control1.001.00
Pyrazole D0.45 ± 0.050.38 ± 0.04
Pyrazole E0.72 ± 0.080.65 ± 0.07

V. Conclusion and Future Directions

The experimental protocols and application notes presented in this guide highlight the significant potential of pyrazole derivatives in neuropharmacology. Their diverse mechanisms of action, including MAO inhibition, anticonvulsant properties, and neuroprotective effects via anti-inflammatory and antioxidant pathways, make them a versatile scaffold for the development of novel therapeutics for a range of CNS disorders. The methodologies described provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on elucidating the precise molecular targets of novel pyrazole derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into further stages of drug development.

References

  • Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531–548. Available at: [Link]

  • Can, Ö. D., et al. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in neuroinflammation. Frontiers in Immunology, 8, 888. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2783, pp. 343-352). Humana, New York, NY. Available at: [Link]

  • JoVE. (2012). The Tail Suspension Test. Journal of Visualized Experiments. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Protocols, 1-12. Available at: [Link]

  • Johns Hopkins University. (2012). The tail suspension test. Journal of Visualized Experiments, (59). Available at: [Link]

  • Shaharyar, M., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 531. Available at: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Löscher, W. (2017). Pentylenetetrazole-induced kindling mouse model. Epilepsy & behavior : E&B, 73, 237–246. Available at: [Link]

  • Upadhyay, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal. Available at: [Link]

  • Expharm Software. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. Available at: [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Li, Y., et al. (2023). Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a. International journal of molecular sciences, 24(7), 6758. Available at: [Link]

  • ResearchGate. (n.d.). The mechanisms of action of the NF-κB signaling pathway in regulating neuroinflammation. Available at: [Link]

  • Lee, J. Y., et al. (2018). Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation. International journal of molecular medicine, 42(6), 3343–3353. Available at: [Link]

  • Popova, D. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available at: [Link]

  • ResearchGate. (n.d.). Primers for RT-PCR in BV-2 cells. Available at: [Link]

  • Sharma, A., et al. (2021). Differential Cytokine-Induced Responses of Polarized Microglia. Cells, 10(11), 3095. Available at: [Link]

  • ResearchGate. (n.d.). RT-PCR analysis of inflammatory markers gene expression in BV-2 cells treated with chestnut extracts. Available at: [Link]

  • Kumar, H., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in pharmacology, 13, 996594. Available at: [Link]

  • Wang, Y., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological & pharmaceutical bulletin, 47(8), 1055–1063. Available at: [Link]

  • Soulet, D., & Cisternino, S. (2023). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 95, 10-27. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as a Novel Anti-Inflammatory Agent

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical evaluation of a novel pyrazole derivative, this compound, for its potential anti-inflammatory properties. The protocols detailed herein are designed to be self-validating and are grounded in established scientific methodologies for anti-inflammatory drug discovery.

Physicochemical Properties and Postulated Mechanism of Action

While specific experimental data for this compound is not extensively available, its structural features—a substituted pyrazole ring linked to an acetic acid moiety—suggest a potential for anti-inflammatory activity. The pyrazole core may interact with the active site of inflammatory enzymes, while the acetic acid group could enhance its solubility and bioavailability.

Based on the known pharmacology of similar pyrazole derivatives, the primary hypothesized mechanisms of action for this compound include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound may selectively inhibit COX-2, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][8]

  • Modulation of the NF-κB Signaling Pathway: It may interfere with the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10][11][12]

  • Reduction of Pro-inflammatory Cytokine and Mediator Production: By inhibiting upstream signaling pathways, the compound could decrease the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO).[13][14]

The following sections provide detailed protocols to systematically investigate these hypotheses.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of this compound's anti-inflammatory potential will be conducted using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies as these cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.[15][16]

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a RAW 264.7 Cell Culture c Cell Seeding & Adherence a->c b Compound Stock Solution Preparation d Pre-treatment with Compound b->d c->d e LPS Stimulation d->e f Cell Viability Assay (MTT) e->f g Nitric Oxide (NO) Assay (Griess) e->g h Cytokine Analysis (ELISA) e->h i Gene Expression Analysis (qPCR) e->i j Protein Expression Analysis (Western Blot) e->j

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1.1: Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1.2: Assessment of Cytotoxicity using MTT Assay
  • Rationale: It is crucial to determine the non-toxic concentration range of this compound to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 1.3: Measurement of Nitric Oxide (NO) Production
  • Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17]

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Protocol 1.4: Quantification of Pro-Inflammatory Cytokines by ELISA
  • Rationale: To determine if the compound can reduce the secretion of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14]

  • Cell Seeding and Treatment: Follow the same procedure as for the NO assay (Protocol 1.3).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[15]

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.

In Vitro Assay Endpoint Measured Expected Outcome with Effective Compound
MTT Assay Cell ViabilityNo significant decrease in viability at therapeutic concentrations
Griess Assay Nitric Oxide (NO) ProductionDose-dependent decrease in NO levels
ELISA Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6)Dose-dependent decrease in cytokine concentrations
Protocol 1.5: Western Blot Analysis of Key Inflammatory Proteins
  • Rationale: To investigate the effect of the compound on the protein expression levels of key enzymes and signaling molecules in the inflammatory cascade, such as COX-2, iNOS, and components of the NF-κB pathway (e.g., phosphorylated p65).

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against COX-2, iNOS, phospho-p65, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Inflammatory Signaling Pathway

inflammatory_pathway cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProInflammatoryGenes Induces COX2 COX-2 ProInflammatoryGenes->COX2 iNOS iNOS ProInflammatoryGenes->iNOS Cytokines Cytokines (TNF-α, IL-1β, IL-6) ProInflammatoryGenes->Cytokines

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory efficacy of this compound should be assessed in a relevant in vivo model. The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening acute anti-inflammatory activity.[18][19][20]

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep_vivo Preparation cluster_exp_vivo Experiment cluster_analysis_vivo Analysis k Animal Acclimatization l Group Allocation k->l m Baseline Paw Volume Measurement l->m n Compound/Vehicle Administration m->n o Carrageenan Injection n->o p Paw Volume Measurement (Post-Carrageenan) o->p q Calculation of Edema Inhibition p->q r Histopathological Analysis (Optional) q->r

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
  • Rationale: This model mimics the cardinal signs of acute inflammation, including edema, and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[8][19]

  • Animals: Male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[19]

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[19] b. Administer the respective compounds or vehicle orally (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[19][20] d. Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: [(Vt - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the mean increase in paw volume.

Treatment Group Dose (mg/kg, p.o.) Mean Paw Volume Increase at 3h (mL) (Hypothetical) % Inhibition of Edema (Hypothetical)
Vehicle Control -0.85-
Compound (Low Dose) 100.6029.4%
Compound (Mid Dose) 250.4250.6%
Compound (High Dose) 500.2570.6%
Indomethacin 100.3064.7%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial anti-inflammatory screening of this compound. Positive results from these studies, demonstrating significant in vitro and in vivo activity, would warrant further investigation into its specific mechanism of action, including its selectivity for COX-1 versus COX-2, and more comprehensive preclinical safety and pharmacokinetic studies. The versatility of the pyrazole scaffold suggests that this compound holds promise as a lead compound for the development of a novel anti-inflammatory therapeutic.

References

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Deng, J., Ma, Y., & Liu, Y. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 2169. [Link]

  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Kumar, A., & Kumar, R. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Chemical Reviews, 5(4), 360-376. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • Kumar, V., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(16), 1548-1571. [Link]

  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and findings in experimental and clinical pharmacology, 27(4), 231–236. [Link]

  • ResearchGate. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds. Retrieved from [Link]

  • Barua, S., & De, B. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 7(4), 86. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). Retrieved from [Link]

  • Slideshare. (2018). Screening models for inflammatory drugs. [Link]

  • ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Retrieved from [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • ScienceDirect. (2025). Pro-inflammatory cytokine levels: Significance and symbolism. [Link]

  • Al-Ostath, A., Bakr, R., & Gomaa, M. S. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal chemistry research, 33(7), 1269–1290. [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrazole derivatives 56–59. Retrieved from [Link]

  • Biocompare. (2022). Detecting and Measuring Cytokines. [Link]

  • IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055. [Link]

  • Yang, B., Pham, T. H., Goldbach-Mansky, R., & Gadina, M. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of visualized experiments : JoVE, (49), 2662. [Link]

  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(3), 2963-2968. [Link]

  • Mier-Cabrera, J., et al. (2014). Pro-inflammatory cytokines for evaluation of inflammatory status in endometriosis. Przeglad menopauzalny = Menopause review, 13(5), 290–294. [Link]

  • JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 18. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]

  • Kim, J. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... Retrieved from [Link]

  • Rani, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Inflammation & Allergy Drug Discovery, 18(1), 39-51. [Link]

  • Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 542-549. [Link]

  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6649. [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Kim, J. H., et al. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neurochemistry international, 131, 104576. [Link]

Sources

The Versatile Building Block: 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling chemists to optimize its pharmacological profile. Within this important class of heterocycles, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into detailed, field-proven protocols for its preparation and its application in the synthesis of biologically relevant molecules, with a focus on amide bond formation, a key transformation in the construction of many pharmaceutical candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂PubChem CID: 6485345
Molecular Weight 140.14 g/mol PubChem CID: 6485345
Appearance White to off-white solidTypical for this compound class
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General knowledge
pKa ~4-5 (estimated for the carboxylic acid)Estimated based on similar structures

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 4-methylpyrazole. The process involves an initial N-alkylation with an ethyl haloacetate followed by ester hydrolysis.

Synthesis_Workflow Start 4-Methylpyrazole Step1 Step 1: N-Alkylation Ethyl Bromoacetate, K₂CO₃, Acetone Start->Step1 Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Step1->Intermediate Step2 Step 2: Ester Hydrolysis KOH, Ethanol/Water, Microwave Intermediate->Step2 Product This compound Step2->Product Amide_Coupling Acid This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Acid->Coupling Product Substituted Amide Derivative Coupling->Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling

Sources

A Robust, Validated HPLC-MS/MS Method for the Quantification of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high throughput. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and specificity.[1][2][3] With a lower limit of quantification of 1 ng/mL, this method is ideally suited for pharmacokinetic, toxicokinetic, and bioequivalence studies in the drug development pipeline.

Introduction: The Need for a Validated Assay

This compound is a novel heterocyclic compound of interest in pharmaceutical development. As with any new chemical entity (NCE), establishing a reliable analytical method for its quantification in biological matrices is a critical prerequisite for advancing preclinical and clinical studies. Accurate measurement of drug concentration over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments.

The choice of analytical methodology is driven by the need for high sensitivity—to detect low concentrations of the analyte—and high selectivity, to distinguish the analyte from endogenous matrix components and potential metabolites.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior performance in meeting these requirements.[4]

This guide provides a comprehensive, field-proven protocol for the quantification of this compound, grounded in the principles of analytical procedure development and validation outlined by global regulatory bodies.

Methodological Rationale: Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of the analyte and the stringent requirements of regulated bioanalysis.

  • Analyte Properties: this compound (MW: 140.14 g/mol ) possesses a carboxylic acid functional group, making it amenable to analysis in negative ion mode using electrospray ionization (ESI).[5][6] This mode often provides greater sensitivity and reduced background noise for acidic compounds.

  • Sample Preparation: For high-throughput analysis, a simple and robust sample preparation technique is essential. Protein precipitation (PPT) was selected for its speed, cost-effectiveness, and sufficient cleanup for most plasma-based assays.[7][8] Acetonitrile is used as the precipitating agent as it effectively removes the majority of plasma proteins while ensuring high recovery of the analyte.[7]

  • Chromatography: Reversed-phase HPLC is ideal for separating small molecules like our target analyte from the more polar components of the plasma extract. A C18 column provides excellent retention and resolution. A gradient elution is employed to ensure that early-eluting, highly polar matrix components are washed away before the analyte elutes, minimizing ion suppression and ensuring a robust and reproducible assay.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently quantify the analyte even in the presence of co-eluting matrix interferences.

Below is a logical workflow of the entire analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into HPLC System Supernatant->Inject Transfer Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI-) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Unknown Concentrations Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (purity >99%), this compound-d3 (Internal Standard, IS, purity >99%).

  • Solvents: HPLC-grade acetonitrile and methanol, Formic acid (LC-MS grade).

  • Water: Deionized water, >18 MΩ·cm.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) Standards: Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low QC)

    • MQC: 80 ng/mL (Medium QC)

    • HQC: 800 ng/mL (High QC)

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the double blank (add 25 µL of 50:50 acetonitrile:water instead).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for analysis. Instrument-specific optimization may be required.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex 6500+ or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Ionization Mode ESI Negative
MRM Transitions Analyte: 139.1 -> 95.1; IS (d3): 142.1 -> 98.1
Key MS Parameters Curtain Gas: 35 psi, IonSpray Voltage: -4500 V, Temperature: 550°C

Method Validation: A Self-Validating System

The method was validated following the principles of ICH Q2(R2) to demonstrate its fitness for purpose.[2][3] The relationship between key validation parameters ensures a comprehensive assessment of the method's reliability.

G cluster_core cluster_range cluster_robust node_core Core Performance Characteristics Accuracy Accuracy Closeness to true value % Recovery Precision Precision Repeatability & Intermediate % RSD Specificity Specificity No interference at analyte RT node_range Range & Sensitivity Linearity Linearity Proportional response R² ≥ 0.99 Range Range LLOQ to ULOQ LOQ Limit of Quantification Lowest conc. meeting Acc/Prec criteria node_robust Reliability Robustness Robustness Insensitive to small variations Accuracy->LOQ Precision->LOQ Linearity->Range Range->LOQ

Caption: Interrelationship of key validation parameters as per ICH guidelines.

Validation Results

The following tables summarize the exemplary data obtained during method validation.

Table 1: Linearity of Calibration Curve

ParameterResultAcceptance Criteria
Concentration Range 1 - 1000 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation (R²) > 0.998≥ 0.99
Back-calculated Accuracy Within ± 8.5% of nominal (± 12.1% at LLOQ)± 15% (± 20% at LLOQ)

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level (ng/mL)nIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ (1) 156.8-4.58.2-2.9
LQC (3) 155.12.16.53.3
MQC (80) 153.9-1.84.8-0.5
HQC (800) 153.20.54.11.2
Acceptance Criteria ≤15% (≤20% at LLOQ) Within ±15% (±20% at LLOQ) ≤15% (≤20% at LLOQ) Within ±15% (±20% at LLOQ)
  • Specificity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different lots of blank human plasma.

  • Matrix Effect: The matrix factor was calculated to be between 0.95 and 1.08, indicating minimal ion suppression or enhancement.

  • Recovery: The extraction recovery was consistent across all QC levels, averaging 92.5%.

  • Stability: The analyte was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 90 days at -80°C.

Conclusion

This application note presents a detailed, robust, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and sensitive MS detection provide the high-throughput capability and accuracy required for regulated bioanalysis. The method has been successfully validated according to ICH guidelines and is fit for its intended purpose in supporting pharmaceutical development programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Chen, J., Hsieh, Y., & Ji, Q. C. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Biomedical Chromatography, 28(9), 1195-1207. Available at: [Link]

  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

  • Scribd. (n.d.). Review Article: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Available at: [Link]

  • ResearchGate. (2014, September 17). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Available at: [Link]

  • ResearchGate. (n.d.). Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • PubMed. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Available at: [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Available at: [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Utilizing FIN56, a Potent Inducer of Ferroptosis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, more commonly recognized in scientific literature and research applications as a core structural component of the FIN56 family of compounds. FIN56 is a specific and potent inducer of ferroptosis, a unique form of regulated cell death.[1][2] This document will delve into the molecular mechanisms of FIN56 and provide detailed protocols for its application in cell-based assays to study ferroptosis and its implications in various disease models.

Introduction to FIN56 and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid hydroperoxides.[1][3] Unlike apoptosis, it is not dependent on caspase activity. This distinct cell death pathway has been implicated in a range of pathological conditions, including cancer, neurodegenerative diseases, and ischemic injuries, making it a compelling target for therapeutic development.[1][4]

FIN56 has emerged as a critical chemical probe for dissecting the mechanisms of ferroptosis.[1] It is a specific, non-covalent inducer that works through a dual mechanism, making it a valuable tool for both basic research and drug discovery.[5][6]

Molecular Mechanism of FIN56-Induced Ferroptosis

FIN56 induces ferroptosis through a sophisticated dual mechanism of action that distinguishes it from other ferroptosis inducers like erastin or RSL3.[2][6]

  • Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides.[2][6] The loss of GPX4 function leads to the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is dependent on the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis.[5][6]

  • Activation of Squalene Synthase (SQS) and Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[5][6] This activation shunts precursors away from the synthesis of other essential molecules, including the lipid-soluble antioxidant Coenzyme Q10 (CoQ10).[5][6] The depletion of CoQ10 further exacerbates oxidative stress and contributes to the accumulation of lipid peroxides.[7]

The following diagram illustrates the dual mechanism of FIN56-induced ferroptosis.

FIN56_Mechanism cluster_0 FIN56 Dual Mechanism cluster_1 GPX4 Degradation Pathway cluster_2 Mevalonate Pathway Modulation FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC requires SQS Squalene Synthase (SQS) FIN56->SQS activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation GPX4 GPX4 (Active) GPX4_degradation->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 depletes CoQ10->Lipid_ROS neutralizes

Caption: FIN56's dual mechanism targeting GPX4 and SQS.

Applications in Cell-Based Research

FIN56 is a versatile tool with broad applications in cell-based research:

  • Dissecting Ferroptosis Mechanisms: As a specific inducer with a defined mechanism, FIN56 is invaluable for studying the molecular intricacies of ferroptosis.[1]

  • Cancer Biology: Ferroptosis is emerging as a promising strategy to eliminate therapy-resistant cancer cells.[8] FIN56 has shown efficacy in various cancer models, including glioblastoma and bladder cancer, often in synergy with other agents like mTOR inhibitors.[8][9][10]

  • Neurodegenerative Diseases: Ferroptosis is implicated in the neuronal cell death observed in conditions like Alzheimer's disease.[4] FIN56 can be used in cell models, such as astrocytes, to study the role of ferroptosis in these pathologies.[4]

  • Drug Discovery and Target Validation: FIN56 serves as a positive control for screening campaigns aimed at identifying novel modulators of ferroptosis.[1]

Protocols for FIN56-Based Cellular Assays

The following section provides detailed, step-by-step protocols for key cell-based assays to characterize FIN56-induced ferroptosis.

General Experimental Workflow

A typical workflow for assessing FIN56-induced ferroptosis involves cell seeding, treatment, and subsequent analysis using various assays to detect the hallmarks of this cell death pathway.

Experimental_Workflow cluster_workflow General Workflow for FIN56 Assays cluster_assays 4. Endpoint Assays seed_cells 1. Seed Cells (e.g., 96-well plate) treat_cells 2. Treat with FIN56 & Controls seed_cells->treat_cells incubate 3. Incubate (e.g., 24-48 hours) treat_cells->incubate viability Cell Viability incubate->viability lipid_ros Lipid Peroxidation incubate->lipid_ros ros Total ROS incubate->ros gpx4 GPX4 Levels incubate->gpx4 iron Iron Accumulation incubate->iron

Caption: A typical experimental workflow for FIN56 assays.

Table 1: Recommended Cell Lines and FIN56 Concentrations
Cell LineCancer TypeTypical FIN56 ConcentrationExpected OutcomeReference
HT-1080Fibrosarcoma1-10 µMHigh sensitivity to ferroptosis[11]
LN229Glioblastoma1 µMDecreased viability, increased lipid ROS[9]
U118Glioblastoma1 µMCell cycle arrest, ferroptosis induction[9]
T24Bladder Cancer5-20 µMSynergistic cytotoxicity with mTOR inhibitors[8]
BFTC905Bladder Cancer5-20 µMAutophagy-dependent ferroptosis[8]
Protocol 1: Cell Viability Assay

Principle: To quantify the cytotoxic effect of FIN56 by measuring the metabolic activity of treated cells. A decrease in metabolic activity correlates with cell death.

Materials:

  • Cell line of interest (e.g., HT-1080, LN229)

  • Complete cell culture medium

  • FIN56 (stock solution in DMSO)

  • Ferrostatin-1 (Fer-1, ferroptosis inhibitor)

  • 96-well clear-bottom plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of FIN56 in complete medium. Also, prepare wells with medium alone (blank), vehicle control (DMSO), and a positive control for inhibition (FIN56 + Fer-1).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Vehicle Control: Medium with the same concentration of DMSO used for the highest FIN56 concentration.

    • FIN56 Treatment: A range of concentrations (e.g., 0.1 µM to 20 µM).

    • Inhibition Control: Co-treatment of FIN56 with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.

  • Data Analysis: a. Subtract the average luminescence of the blank wells from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percentage of cell viability against the log of FIN56 concentration to determine the EC₅₀ value.

Protocol 2: Lipid Peroxidation Assay

Principle: To detect the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591. Upon oxidation, the probe's fluorescence shifts from red to green.[12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • FIN56

  • Ferrostatin-1 (Fer-1)

  • C11-BODIPY™ 581/591 probe (stock in DMSO)

  • 6-well plates or imaging dishes

  • Flow cytometer or fluorescence microscope

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FIN56 and controls as described in Protocol 1.

  • Probe Loading: 30-60 minutes before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate at 37°C.[12]

  • Washing: Wash the cells twice with PBS to remove excess probe.[12]

  • Analysis by Flow Cytometry: a. Harvest cells by trypsinization and resuspend in PBS. b. Analyze on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced form in the red channel (e.g., PE). c. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[12]

  • Analysis by Fluorescence Microscopy: a. Image cells using a fluorescence microscope with appropriate filters for green and red fluorescence. b. Observe the shift from red to green fluorescence in cells undergoing lipid peroxidation.[12]

Protocol 3: Western Blot for GPX4 Levels

Principle: To confirm the degradation of GPX4 protein following FIN56 treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • FIN56

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-GPX4 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FIN56 and controls for the desired time (e.g., 10-24 hours).[2]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary anti-GPX4 antibody overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: a. Capture the signal using an imaging system. b. Strip the membrane and re-probe for a loading control (e.g., β-actin). c. Quantify band intensities to determine the relative decrease in GPX4 protein levels in FIN56-treated samples compared to controls.

References

  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death.
  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. PubMed.
  • The Effects of FIN56 and Free Iron Species on Ferroptosis and Mitochondrial Activity in Adult Human Astrocytes. PMC - NIH.
  • Ferroptosis Assay | Protocols. MedchemExpress.com.
  • Protocol for detection of ferroptosis in cultured cells.
  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms.
  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PMC - PubMed Central.
  • Ferroptosis Assay.
  • Application Notes and Protocols for Studying Iron Metabolism in Cells Using Ferroptosis-IN-6. Benchchem.
  • Protocol for detection of ferroptosis in cultured cells. PubMed - NIH.
  • Unraveling cell de
  • Global Survey of Cell Death Mechanisms Reveals Metabolic Regul
  • FIN56 inhibited cell growth and induced ferroptosis in vivo. (A) Images...
  • Ferroptosis.
  • Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers.
  • Reactivity-Based Probe of the Iron(II)

Sources

Application Notes & Protocols: Preclinical Efficacy Testing of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing preclinical in vivo efficacy studies for the novel compound, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. Given the absence of specific target information for this molecule, this guide leverages the well-documented pharmacological profile of the pyrazole scaffold, which is known for a wide spectrum of biological activities, most notably anti-inflammatory and analgesic effects.[1][2][3][4] This note outlines a strategic, tiered approach, beginning with acute inflammatory and pain models for initial screening, followed by more complex chronic models that better mimic human disease. Protocols for formulation, dosing, and key endpoint analysis are detailed to ensure scientific rigor and the generation of robust, translatable data.

Introduction and Rationale

This compound is a heterocyclic compound featuring a pyrazole nucleus. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipyretic agents.[2] Notable examples include celecoxib, a selective COX-2 inhibitor, and other non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[2]

Given this precedent, a logical starting point for evaluating the efficacy of a novel pyrazole derivative is in the context of inflammation and pain. This guide proposes a two-stage in vivo testing strategy:

  • Stage 1: Acute Models. Rapid, reproducible assays to confirm biological activity and establish a preliminary dose-response relationship.

  • Stage 2: Chronic Disease-Relevant Models. More complex models that reflect the pathophysiology of human diseases, such as rheumatoid arthritis, to assess therapeutic potential in a more clinically relevant setting.

This structured approach maximizes resource efficiency by using simpler models to gate entry into more demanding, long-term studies.

Pre-Study Requirements: Formulation and Pharmacokinetics

A critical prerequisite for any in vivo study is the development of a safe and effective vehicle for drug administration that ensures adequate bioavailability.[5][6]

Formulation Strategy for Poorly Soluble Compounds

Novel chemical entities are often poorly soluble in aqueous solutions, posing a challenge for in vivo administration.[5][7][8] A tiered approach to formulation is recommended:

  • Aqueous Vehicles: Initially, test solubility in simple vehicles like saline or PBS, adjusting pH if the compound has ionizable groups.[7]

  • Co-solvent Systems: If insoluble, use water-miscible organic co-solvents such as PEG400, DMSO, or ethanol. A common vehicle is a 10/10/80 mixture of DMSO/Tween® 80/Saline.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[5][7][9]

Table 1: Example Formulation Vehicles

Vehicle TypeCompositionSuitability
Aqueous 0.9% Saline + pH adjustmentFor water-soluble, stable compounds.
Co-solvent 10% DMSO, 10% Tween® 80, 80% Saline (v/v/v)Common for preclinical studies; suitable for many poorly soluble compounds.
Suspension 0.5% Carboxymethylcellulose (CMC) in waterFor compounds that can be milled to a fine, stable suspension.
Lipid-Based Labrafac®, Cremophor® EL, Transcutol® HPFor highly lipophilic compounds to improve oral bioavailability.[7]

It is imperative to conduct a dose-range finding and maximum tolerated dose (MTD) study before initiating efficacy studies to establish a safe and pharmacologically active dose range.[10]

Stage 1: Acute Models for Efficacy Screening

These models are designed to provide rapid proof-of-concept for anti-inflammatory and analgesic activity.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a classic, highly reproducible model for evaluating acute anti-inflammatory activity.[11][12][13] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema (swelling).[11][14]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Acclimatization: House animals for at least 7 days under standard conditions before the experiment.

  • Grouping (n=8 per group):

    • Group I: Vehicle Control (e.g., 10/10/80 DMSO/Tween/Saline)

    • Group II: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group III: Test Compound (High Dose, e.g., 30 mg/kg)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[11]

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[11] b. Administer the vehicle, test compound, or positive control via the desired route (e.g., oral gavage, p.o.). c. One hour after drug administration, inject 0.1 mL of 1% λ-Carrageenan solution (in 0.9% saline) into the sub-plantar surface of the right hind paw.[11][13][15] d. Measure the paw volume (Vₜ) at 1, 3, and 5 hours post-carrageenan injection.[11][14]

  • Endpoint Analysis:

    • Primary Endpoint: Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV = Vₜ - V₀.

    • Statistical Analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the vehicle control.

Model 2: Acetic Acid-Induced Writhing (Visceral Pain)

This model assesses peripheral analgesic activity by inducing visceral pain. Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to characteristic stretching and writhing movements.

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animals: Male Swiss albino mice (20-25g).

  • Acclimatization: As above.

  • Grouping (n=8 per group):

    • Group I: Vehicle Control

    • Group II: Test Compound (Low Dose)

    • Group III: Test Compound (High Dose)

    • Group IV: Positive Control (Aspirin, 100 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, test compound, or positive control (p.o. or i.p.). b. After 30 minutes (i.p.) or 60 minutes (p.o.), administer 0.1 mL/10g body weight of 0.6% acetic acid solution via intraperitoneal (i.p.) injection. c. Immediately place the mouse in an observation chamber and count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Endpoint Analysis:

    • Primary Endpoint: Calculate the percentage inhibition of writhing: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100

    • Statistical Analysis: Use a one-way ANOVA with a suitable post-hoc test.

Stage 2: Chronic Model for Disease-Relevant Efficacy

Success in acute models justifies moving to a more complex, immunologically driven model of chronic inflammation that shares features with human rheumatoid arthritis (RA).

Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is considered the gold standard for preclinical evaluation of RA therapeutics.[16][17][18] It involves immunizing susceptible mouse strains with type II collagen, leading to the development of an autoimmune-driven, inflammatory arthritis that pathologically resembles human RA.[16][19]

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

  • Animals: Male DBA/1J mice, 8-10 weeks old.[16][17][19] This strain is highly susceptible to CIA.

  • Reagent Preparation:

    • Collagen Emulsion (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis).

    • Collagen Emulsion (Day 21): Emulsify type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Induction Protocol: a. Day 0 (Primary Immunization): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[19] b. Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion at a different site near the base of the tail.[16][19] c. Onset of Disease: Arthritis typically develops between Day 24 and Day 35.[19]

  • Dosing and Monitoring: a. Begin prophylactic or therapeutic dosing of the test compound at a predetermined schedule (e.g., daily oral gavage starting on Day 21). b. Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4.[19] c. Measure paw thickness using a digital caliper twice weekly. d. Monitor body weight twice weekly as a measure of general health.

Table 2: Clinical Scoring System for CIA Model

ScoreDescription
0 Normal, no signs of inflammation.
1 Mild swelling and/or erythema confined to one joint (e.g., ankle or wrist).
2 Moderate swelling and erythema of the paw.
3 Severe swelling and erythema extending from the ankle to the digits.
4 Maximal inflammation with joint deformity or ankylosis.
(Maximum score per mouse = 16)
  • Terminal Endpoint Analysis (e.g., Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Gene Expression: Isolate RNA from joint tissue to analyze the expression of inflammatory genes by RT-qPCR.

Data Visualization and Workflow

A clear experimental workflow is essential for planning and execution.

Preclinical Efficacy Testing Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Acute Screening cluster_2 Phase 3: Chronic Efficacy cluster_3 Phase 4: Endpoint Analysis Compound Test Compound This compound Formulation Formulation & Vehicle Development Compound->Formulation PK_Tox Dose-Range Finding & MTD Studies Formulation->PK_Tox Edema Carrageenan Paw Edema (Anti-inflammatory) PK_Tox->Edema Go Writhing Acetic Acid Writhing (Analgesic) PK_Tox->Writhing Go Go_NoGo_1 Go_NoGo_1 Edema->Go_NoGo_1 Positive Data? Writhing->Go_NoGo_1 CIA Collagen-Induced Arthritis (RA Model) Analysis Clinical Scores Paw Thickness Histopathology Biomarkers (Cytokines) CIA->Analysis Go_NoGo_1->CIA Go

Experimental Design for a Typical Efficacy Study

G cluster_groups Treatment Groups (n=8-10/group) cluster_endpoints Endpoint Measurements Animals Disease Model Animals (e.g., DBA/1J Mice) G1 Group 1: Vehicle Control Animals->G1 Randomization G2 Group 2: Test Compound (Low Dose) Animals->G2 Randomization G3 Group 3: Test Compound (High Dose) Animals->G3 Randomization G4 Group 4: Positive Control (e.g., Methotrexate) Animals->G4 Randomization Clinical In-Life Measurements (Clinical Score, Paw Thickness, Body Weight) G1->Clinical G2->Clinical G3->Clinical G4->Clinical Terminal Terminal Analysis (Histology, Cytokines, Gene Expression) Clinical->Terminal

Conclusion and Scientific Integrity

This guide provides a scientifically grounded framework for assessing the in vivo efficacy of this compound. By starting with established acute models of inflammation and pain, researchers can quickly determine if the compound possesses the expected biological activity of its chemical class. Positive results would then warrant investigation in more resource-intensive, chronic models like the CIA model, which offer greater insight into potential therapeutic utility for human autoimmune diseases.[20][21][22]

Adherence to these protocols, including the use of appropriate controls (vehicle and positive), randomization, and blinded scoring, is critical for ensuring the trustworthiness and integrity of the data generated.[23]

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Lange, F., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Wooley, P. H., et al. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. Available from: [Link]

  • Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available from: [Link]

  • Tappe-Theodor, A., et al. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar. Available from: [Link]

  • Al-Massri, K. F. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Singh, A., et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Available from: [Link]

  • Kumar, V., et al. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Kumar, D., et al. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI Nanotechnology Characterization Laboratory. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • Romero Molina, M. A. (2018). Animal models to evaluate analgesic effects using isobolographic analysis. Revista de la Sociedad Española del Dolor. Available from: [Link]

  • Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Bio-protocol. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Bioaccess. (2024). 4 Best Practices for Successful Invivo Tests in Clinical Research. Available from: [Link]

  • Faria, J. V., et al. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Wiley Online Library. Available from: [Link]

  • Fustero, S., et al. (2013). Current status of pyrazole and its biological activities. Medicinal Chemistry Research. Available from: [Link]

  • Gregory, K. R., et al. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain. Available from: [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available from: [Link]

  • Kumar, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Tan, S. C., & Mattap, M. A. L. (2022). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. International Journal of Molecular Sciences. Available from: [Link]

  • Lambda Therapeutic Research. (2024). Ensuring Data Integrity: FDA's Draft Guidance on In Vivo BA & BE Studies. Available from: [Link]

Sources

Investigational Guide for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive set of application notes and investigational protocols for evaluating the potential of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as a novel active ingredient in crop protection. The pyrazole chemical class is a cornerstone of modern agrochemical research, yielding numerous commercial herbicides, fungicides, and insecticides.[1][2][3][4] This guide is structured to lead researchers through a logical, phased evaluation of this specific molecule, from initial synthesis and primary screening to mode of action elucidation and preliminary environmental fate analysis. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing the necessary framework to rigorously assess the compound's biological activity and potential utility in agriculture.

Introduction: The Pyrazole Scaffold in Agrochemicals

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile and highly effective pharmacophore in the development of pesticides.[5][6] Its unique electronic and structural properties allow for interaction with a wide array of biological targets in weeds, fungi, and insects.[1][4] Commercially successful pyrazole-based agrochemicals target various enzymes and receptors, including:

  • Herbicides: Inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[1][3] HPPD inhibitors, for instance, disrupt carotenoid biosynthesis, leading to characteristic bleaching symptoms and plant death.[3]

  • Fungicides: Inhibitors of respiratory chain enzymes, such as succinate dehydrogenase (SDHI, Complex II).[7]

  • Insecticides: Modulators of ion channels, like GABA-gated chloride channel blockers.[3]

The subject of this guide, this compound, features an N-substituted acetic acid moiety. This structural motif is reminiscent of synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. Therefore, a primary hypothesis for this molecule's bioactivity is its potential as an herbicide with an auxin-like mode of action. The following protocols are designed to test this hypothesis and explore other potential activities.

Synthesis and Characterization

A reliable synthesis of the target molecule is the foundational step for any experimental program. A plausible and scalable synthetic route is proposed below, based on established pyrazole chemistry.

Proposed Synthetic Protocol

A common method for synthesizing N-substituted pyrazoles involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][8] For this compound, a direct alkylation approach is practical.

Protocol 2.1: Synthesis via N-Alkylation

  • Starting Materials: 4-methylpyrazole, ethyl bromoacetate, sodium hydride (NaH), tetrahydrofuran (THF), lithium hydroxide (LiOH), water, methanol.

  • Step 1: N-Alkylation.

    • To a stirred suspension of sodium hydride (1.1 eq.) in dry THF under a nitrogen atmosphere at 0 °C, add a solution of 4-methylpyrazole (1.0 eq.) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester, ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate, by column chromatography.

  • Step 2: Saponification.

    • Dissolve the purified ester (1.0 eq.) in a mixture of methanol and water.

    • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Biological Screening

The initial screening phase is designed to broadly assess the biological activity of the compound across different domains (herbicidal, fungicidal, insecticidal) to identify its primary potential.

Herbicidal Activity Screening

This protocol evaluates the pre- and post-emergence herbicidal effects on a panel of representative monocot and dicot weed species.

Protocol 3.1: Greenhouse Pot Assay

  • Plant Species:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis).

    • Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album).

  • Compound Preparation: Prepare a stock solution of the test compound in acetone with a surfactant. Create serial dilutions to achieve application rates of 1000, 500, 250, and 125 g Active Ingredient/hectare (g a.i./ha).

  • Pre-emergence Application:

    • Sow seeds of the test species in pots filled with sandy loam soil.

    • One day after sowing, apply the compound solutions evenly to the soil surface using a track sprayer.

    • Place pots in a greenhouse under controlled conditions (25/20 °C day/night, 16h photoperiod).

    • Water pots by subirrigation to avoid disturbing the treated soil layer.

  • Post-emergence Application:

    • Grow test species in pots until they reach the 2-3 leaf stage.

    • Apply the compound solutions as a foliar spray until runoff.

    • Return pots to the greenhouse.

  • Evaluation: At 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death) relative to a solvent-treated control.

  • Data Analysis: Record the percentage injury for each species at each concentration. Data can be used to calculate the concentration required for 50% growth inhibition (GR₅₀).

Table 1: Hypothetical Herbicidal Screening Data (% Injury at 14 DAT)

Application Rate (g a.i./ha) Barnyardgrass (Post) Velvetleaf (Post) Green foxtail (Pre) Lambsquarters (Pre)
1000 45% 95% 20% 80%
500 20% 85% 10% 65%
250 5% 70% 0% 40%
125 0% 50% 0% 20%

Caption: Example data suggesting strong post-emergence activity on dicot species, a hallmark of auxin herbicides.

Fungicidal and Insecticidal Screening

Even if the primary hypothesis is herbicidal activity, broad screening is crucial to uncover unexpected potential.

Protocol 3.2: Fungicidal Radial Growth Assay

  • Fungal Species: Fusarium culmorum, Sclerotinia sclerotiorum, Macrophomina phaseolina.[9]

  • Method: Amend potato dextrose agar (PDA) with the test compound at concentrations of 1, 10, and 100 µg/mL. Place a mycelial plug of the test fungus in the center of each plate. Incubate at 25 °C and measure the colony diameter daily until the control plate is fully covered. Calculate the percentage of growth inhibition relative to the control.

Protocol 3.3: Insecticidal Contact/Ingestion Assay

  • Insect Species: Diamondback moth (Plutella xylostella), Green peach aphid (Myzus persicae).

  • Method: For lepidopteran larvae, use a leaf-dip bioassay where cabbage leaf discs are dipped in solutions of the test compound (10, 100, 500 µg/mL) and allowed to dry. Place larvae on the discs and assess mortality after 48-72 hours. For aphids, spray infested leaf discs and assess mortality.

Mode of Action (MoA) Elucidation

Assuming the primary screening reveals significant herbicidal activity, particularly on dicots with symptoms like epinasty and twisting (auxin-like symptoms), the next phase focuses on confirming the MoA.

Validating the Auxin Herbicide Hypothesis

The following workflow is designed to test for auxin-like activity.

MoA_Workflow cluster_A Phase 1: Physiological & Gene Expression Assays cluster_B Phase 2: Target Protein Interaction A1 Arabidopsis Root Elongation Assay (Auxin Agonist/Antagonist) A2 DR5::GUS Reporter Gene Assay (Visualize Auxin Response) A1->A2 If auxin-like inhibition observed A3 qRT-PCR of Auxin-Responsive Genes (e.g., GH3, SAURs) A2->A3 If GUS expression is induced B1 Competitive Radioligand Binding Assay (vs. ³H-IAA with TIR1/AFB proteins) A3->B1 If gene expression is upregulated B2 In Silico Molecular Docking (Model binding to TIR1/AFB auxin co-receptor pocket) B1->B2 To rationalize binding data Start Strong Dicot Herbicidal Activity (Epinasty, Twisting) Start->A1

Caption: Workflow for investigating a hypothesized auxin herbicide mode of action.

Protocol 4.1: Arabidopsis Root Elongation Assay

  • Objective: To determine if the compound mimics auxin's inhibitory effect on root growth at high concentrations.

  • Method:

    • Germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates vertically.

    • After 4 days, transfer seedlings to new MS plates containing the test compound at various concentrations (e.g., 0.01 to 10 µM) alongside a known auxin (e.g., 2,4-D) and a control.

    • Incubate vertically for another 3-5 days.

    • Measure the length of the primary root. An auxin agonist will cause significant root growth inhibition.

Protocol 4.2: DR5::GUS Reporter Gene Assay

  • Objective: To visually confirm the induction of the auxin signaling pathway.

  • Method:

    • Use a transgenic Arabidopsis line containing the DR5 promoter (a synthetic auxin-responsive promoter) fused to the β-glucuronidase (GUS) reporter gene.

    • Treat seedlings with the test compound (e.g., 1 µM) for 6-24 hours.

    • Perform a standard histochemical GUS staining assay.

    • Observe the pattern and intensity of the blue staining under a microscope. Induction of blue color in tissues where auxin response is known to occur (e.g., root tips, vascular tissue) indicates auxin pathway activation.

Analytical Methods and Preliminary Environmental Fate

Developing a robust analytical method is critical for future residue, metabolism, and environmental studies.

Analytical Method Development

Protocol 5.1: LC-MS/MS Quantification in Soil and Water

  • Objective: To develop a sensitive and selective method for quantifying the compound in environmental matrices.

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Water: Acidify the sample, then perform solid-phase extraction (SPE) using a suitable sorbent. Elute, concentrate, and reconstitute the sample in the mobile phase.

    • Soil: Perform an accelerated solvent extraction (ASE) with an appropriate solvent mixture (e.g., acetonitrile/water). Concentrate the extract and clean it up using dispersive SPE (d-SPE, e.g., QuEChERS).

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI), likely in positive mode.

    • MRM Transitions: Optimize at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) for the parent ion to specific product ions for definitive identification and quantification.

Preliminary Environmental Fate Studies

Understanding a compound's persistence and mobility is crucial for its environmental risk assessment.[10]

Protocol 5.2: Soil Degradation (Aerobic)

  • Objective: To determine the half-life (DT₅₀) of the compound in soil.

  • Method:

    • Use a well-characterized agricultural soil (e.g., sandy loam).

    • Treat the soil with the test compound at a relevant concentration.

    • Incubate the soil in the dark at a constant temperature (e.g., 20 °C) and moisture level (e.g., 40% of maximum water holding capacity).

    • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract and analyze the samples using the developed LC-MS/MS method (Protocol 5.1).

    • Plot the concentration over time and calculate the DT₅₀ using appropriate kinetic models. The degradation of pyrazole compounds in soil is often mediated by microbes.[11][12]

Env_Fate_Workflow Start Compound Synthesized & Characterized A1 Develop LC-MS/MS Analytical Method Start->A1 B1 Soil Degradation Study (Aerobic, DT50) A1->B1 B2 Aqueous Photolysis Study (DT50 in water) A1->B2 C1 Identify Major Metabolites (using HRMS) B1->C1 B2->C1 End Preliminary Environmental Risk Profile C1->End

Caption: Integrated workflow for analytical method development and fate studies.

Conclusion and Future Directions

This guide outlines the foundational experimental program for evaluating this compound as a potential crop protection agent. Based on its structure, a primary hypothesis of auxin-mimicking herbicidal activity is proposed and a clear path to its validation is provided. The initial screening protocols are essential for identifying the compound's primary biological action, while the subsequent mode of action and environmental fate studies provide the critical data needed to assess its viability for further development. Positive results from this program would warrant progression to secondary screening on a wider range of crops and weeds, detailed toxicology studies, and formulation development.

References

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link][1]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link][2]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Fenet, H., Beltran, E., Gadji, B., Cooper, J. F., & Coste, C. M. (2001). Fate of a Phenylpyrazole in Vegetation and Soil under Tropical Field Conditions. Journal of Agricultural and Food Chemistry, 49(3), 1293–1297. [Link][11]

  • Matsumoto, H. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(5), 1167. [Link][3]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link][5]

  • Lamberth, C. (2007). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link][4]

  • Fenet, H., Beltran, E., Gadji, B., Cooper, J. F., & Coste, C. M. (2001). Fate of a Phenylpyrazole in Vegetation and Soil Under Tropical Field Conditions. PubMed. [Link][12]

  • Anonymous. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Anonymous. (2025). A theoretical study on the environmental oxidation of fenpyrazamine fungicide initiated by hydroxyl radical in the aqueous phase. ResearchGate. [Link]

  • El-Gazzar, A. A., Youssef, M. M., Aly, H. M., & El-Gohary, N. S. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Scientific Reports, 14(1), 7806. [Link]

  • Rastija, V., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(10), 4059. [Link][9]

  • Cerdán-García, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 734-770. [Link]

  • Anonymous. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Society of Chemical Industry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 26(17), 5345. [Link]

  • Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4983. [Link]

  • Anonymous. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link][7]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 73-81. [Link][6]

  • Bekhit, A. A., & Abdel-Aziem, T. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6233. [Link][8]

  • Anonymous. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Williams, W. G. (2018). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link][10]

Sources

Development of Pesticides from Pyrazole Acetic Acid Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical research.[1] Its inherent chemical stability, coupled with the tunable nature of its substituents, allows for the generation of a vast chemical space, leading to the discovery of compounds with a broad spectrum of biological activities.[2][3] Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating their remarkable versatility.[4][5] This guide focuses on a specific, yet highly promising, subclass: pesticides derived from pyrazole acetic acid hydrazide. The incorporation of the acetic acid hydrazide moiety introduces additional points for structural diversification and potential interactions with biological targets, making this a fertile ground for the development of novel crop protection agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery and optimization of pyrazole-based pesticides. It is structured to provide not only detailed, step-by-step protocols for synthesis and biological evaluation but also to impart a deeper understanding of the underlying scientific principles and the rationale behind key experimental decisions.

I. Synthetic Protocols for Pyrazole Acetic Acid Hydrazide Derivatives

The synthesis of pyrazole acetic acid hydrazide derivatives is a multi-step process that begins with the construction of the core pyrazole ring, followed by the elaboration of the acetic acid hydrazide side chain. The following protocols are designed to be robust and adaptable, allowing for the creation of a diverse library of candidate compounds.

Synthesis of the Pyrazole Core: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction is highly versatile, as the choice of starting materials directly dictates the substitution pattern on the final pyrazole ring.

Protocol 1: Synthesis of 1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles

This protocol details the synthesis of a key intermediate, a substituted pyrazole with a hydroxyl group that will be later functionalized to introduce the acetic acid moiety.[6]

Materials:

  • 4-Hydroxyacetophenone

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Hydrazine hydrate

  • Glacial acetic acid (or other alkanoic acids like formic or propionic acid)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware for reflux and filtration

Step-by-Step Procedure:

  • Synthesis of Chalcone Precursor:

    • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 3-aryl-1-(4-hydroxyphenyl)prop-2-en-1-one.[6]

  • Cyclization to form the Pyrazole Ring:

    • In a round-bottom flask equipped with a reflux condenser, suspend the synthesized chalcone (1.0 eq) in glacial acetic acid.[7]

    • Add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.[7]

    • Heat the mixture to reflux and maintain for 6-8 hours. The choice of alkanoic acid can influence the N-acyl group on the pyrazole.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring to precipitate the product.[7]

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the 1-acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazole.[6]

Causality Behind Experimental Choices:

  • The base-catalyzed Claisen-Schmidt condensation in step 1 is a classic method for forming chalcones, which are excellent precursors for pyrazole synthesis.

  • The use of glacial acetic acid in the cyclization step not only acts as a solvent but also catalyzes the reaction and provides the acetyl group for the N-acylation of the pyrazole ring. Using other alkanoic acids can introduce different acyl groups.

  • Pouring the reaction mixture into ice water is a crucial step for efficient precipitation of the product, which is often poorly soluble in water.

Elaboration to Pyrazole Acetic Acid Hydrazide

With the pyrazole core in hand, the next stage involves the introduction of the acetic acid hydrazide side chain via a two-step process: O-alkylation followed by hydrazinolysis.

Protocol 2: Synthesis of 2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide

Materials:

  • 1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazole (from Protocol 1)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone or N,N-dimethylformamide (DMF)

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Step-by-Step Procedure:

  • O-Alkylation with Ethyl Chloroacetate:

    • In a round-bottom flask, dissolve the pyrazole intermediate from Protocol 1 (1.0 eq) in dry acetone or DMF.

    • Add anhydrous potassium carbonate (2.0-3.0 eq) and ethyl chloroacetate (1.2-1.5 eq).

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

    • After completion, filter off the potassium carbonate and wash it with the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate. This ester can be purified by column chromatography if necessary.

  • Hydrazinolysis to the Acetic Acid Hydrazide:

    • Dissolve the crude or purified ester from the previous step in ethanol.

    • Add an excess of hydrazine hydrate (5.0-10.0 eq).

    • Reflux the mixture for 4-6 hours.

    • Monitor the disappearance of the ester by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide.

Self-Validating System:

  • The progress of each reaction step should be meticulously monitored by TLC to ensure the complete consumption of starting materials.

  • The identity and purity of the final compounds must be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. Elemental analysis should also be performed to confirm the empirical formula.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Core Formation cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Hydrazinolysis A 4-Hydroxyacetophenone C Chalcone A->C NaOH, Ethanol B Aromatic Aldehyde B->C E 1-Acyl-5-aryl-4,5-dihydro-3- (4-hydroxyphenyl)-1H-pyrazole C->E Glacial Acetic Acid, Reflux D Hydrazine Hydrate D->E G Pyrazole Phenoxyacetate Ester E->G K2CO3, Acetone, Reflux F Ethyl Chloroacetate F->G I Final Product: Pyrazole Acetic Acid Hydrazide G->I Ethanol, Reflux H Hydrazine Hydrate H->I

Caption: Synthetic workflow for pyrazole acetic acid hydrazide derivatives.

II. Biological Evaluation Protocols

A critical aspect of pesticide development is the robust and reproducible biological evaluation of the synthesized compounds. The following protocols provide standardized methods for assessing the antifungal, insecticidal, and herbicidal activities of pyrazole acetic acid hydrazide derivatives.

Antifungal Activity Screening

The mycelial growth inhibition assay is a widely used method to determine the in vitro antifungal activity of test compounds against phytopathogenic fungi.[8][9]

Protocol 3: Mycelial Growth Inhibition Assay

Materials:

  • Pure cultures of phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum)[6]

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Commercial fungicide as a positive control (e.g., Carbendazim, Boscalid)[8][10]

  • Solvent as a negative control

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Test Plates:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the medium to 45-50 °C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).[11] Ensure the final solvent concentration is low (e.g., <1%) and consistent across all plates, including the controls.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each test and control plate.

  • Incubation and Data Collection:

    • Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the negative control

        • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

Mechanism of Action Insight: Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[12][13] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

SDH_Inhibition cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexII Complex II (SDH) ComplexIII Complex III ComplexII->ComplexIII e- Succinate Succinate ComplexIV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis Fumarate Fumarate Succinate->Fumarate Oxidation Protons_out H+ Protons_in H+ Inhibitor Pyrazole Acetic Acid Hydrazide (SDHI) Inhibitor->ComplexII Inhibits

Caption: Mechanism of action of SDHI fungicides.

Insecticidal Activity Screening

The insecticidal potential of the synthesized compounds can be evaluated using various methods, depending on the target pest and the expected mode of action. A common and straightforward method is the leaf-dip or diet incorporation bioassay.[5][14]

Protocol 4: Leaf-Dip Bioassay for Lepidopteran Larvae

Materials:

  • Target insect larvae (e.g., Plutella xylostella, Spodoptera frugiperda)[5][15]

  • Fresh, untreated host plant leaves (e.g., cabbage, corn)

  • Test compounds dissolved in acetone with a surfactant (e.g., Triton X-100)

  • Commercial insecticide as a positive control (e.g., Fipronil, Indoxacarb)[15][16]

  • Acetone-surfactant solution as a negative control

  • Ventilated containers or Petri dishes lined with filter paper

  • Forceps

Step-by-Step Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of the test compounds in the acetone-surfactant solution.

  • Leaf Treatment:

    • Using forceps, dip a leaf disc or a small leaf into each test solution for 10-20 seconds.

    • Allow the solvent to evaporate completely in a fume hood.

  • Insect Exposure:

    • Place one treated leaf disc into each ventilated container.

    • Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation and Data Collection:

    • Maintain the containers at a suitable temperature and photoperiod (e.g., 25±1 °C, 16:8 h L:D).

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) value for each active compound using probit analysis.[15]

Herbicidal Activity Screening

Protocol 5: Greenhouse Herbicidal Assay

Materials:

  • Pots filled with a suitable soil mix

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Commercial herbicide as a positive control (e.g., Nicosulfuron, Mesotrione)[19][20]

  • Formulation blank as a negative control

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber

Step-by-Step Procedure:

  • Planting:

    • Sow the seeds of the test plant species in pots and allow them to grow to the desired stage (e.g., 2-3 leaf stage for post-emergence tests).

  • Pre-emergence Application:

    • For pre-emergence tests, apply the test compound solutions to the soil surface of the sown pots before weed emergence.

  • Post-emergence Application:

    • For post-emergence tests, spray the foliage of the emerged seedlings uniformly with the test compound solutions in a spray chamber.

  • Incubation and Evaluation:

    • Transfer the treated pots to the greenhouse and water as needed.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Data Analysis:

    • Calculate the GR₅₀ (Growth Reduction by 50%) values for active compounds.

    • Assess crop selectivity by comparing the herbicidal effect on weeds versus crops.[19]

Mechanism of Action Insight: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

A significant class of pyrazole herbicides acts by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[21][22] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the photosynthetic apparatus from oxidative damage.[22]

HPPD_Inhibition cluster_0 Tyrosine Catabolism Pathway cluster_1 Biosynthesis of Essential Molecules Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone (Photosynthesis) HGA->Plastoquinone Tocopherols Tocopherols (Antioxidants) HGA->Tocopherols Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Tocopherols->Bleaching Inhibitor Pyrazole Herbicide (HPPD Inhibitor) Inhibitor->HGA Inhibits HPPD

Sources

Application Notes and Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[3][4][5][6] This versatility has led to the development of numerous clinically successful drugs across a wide spectrum of therapeutic areas, including inflammation, oncology, and infectious diseases.[1][7] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib feature the pyrazole core, underscoring its significance in modern pharmacotherapy.[1][8] The metabolic stability of the pyrazole ring and its ability to act as a versatile scaffold for establishing critical interactions with biological macromolecules make it an enduring focus of drug discovery efforts.[4][9][10][11]

This technical guide provides an in-depth exploration of the application of pyrazole derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We will delve into core synthetic strategies, mechanisms of action for key therapeutic classes, and detailed protocols for synthesis and biological evaluation.

Part 1: Foundational Synthesis of the Pyrazole Ring

The construction of the pyrazole core is a well-established area of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, which is critical for tuning the molecule's biological activity.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, first described in 1883.[2][12] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][12] The high efficiency of this transformation is driven by the formation of the stable, aromatic pyrazole ring.[12]

Causality Behind the Method: The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups (typically the more reactive ketone) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, leading to cyclization and subsequent dehydration to yield the final pyrazole. The use of a small amount of acid catalyst is often employed to facilitate the initial condensation and the final dehydration step.[12]

Protocol 1: General Synthesis of a 3,5-Disubstituted Pyrazole via Knorr Condensation

This protocol describes the synthesis of 5-methyl-3-phenyl-1H-pyrazole from benzoylacetone and hydrazine hydrate, a representative example of the Knorr synthesis.

Materials:

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Hydrazine hydrate (hydrazine source)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (10 mmol, 1.62 g) in 30 mL of ethanol.

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (12 mmol, 0.60 g) dropwise. Following the addition of hydrazine, add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. The causality here is that heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration steps.

  • Monitoring Progress: Monitor the reaction's completion by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Spot the starting material (benzoylacetone) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

  • Product Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If a precipitate forms, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Work-up: If no precipitate forms, reduce the solvent volume under reduced pressure. Add 50 mL of cold water to the residue to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methyl-3-phenyl-1H-pyrazole.

Part 2: Application in Anti-Inflammatory Drug Discovery: COX-2 Inhibitors

One of the most significant applications of pyrazole derivatives is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole-containing drug Celecoxib (Celebrex®) was a blockbuster drug that revolutionized the management of inflammatory conditions.[1][13]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[14] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[13]

Celecoxib and other pyrazole-based inhibitors are designed to selectively inhibit COX-2.[13][15] This selectivity is achieved through specific structural features. The bulky sulfonamide group on the pyrazole ring of Celecoxib can fit into a larger, hydrophobic side pocket present in the active site of the COX-2 enzyme, but not in the more constricted active site of COX-1. This differential binding leads to potent inhibition of COX-2 while sparing COX-1, thereby reducing inflammation with a lower risk of gastrointestinal complications.[13][14]

Diagram: Mechanism of COX-2 Inhibition by Celecoxib

COX_Pathway cluster_nsaid Non-Selective NSAIDs Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Stomach Prostaglandins (Stomach Protection) COX1->PGs_Stomach PGs_Inflammation Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition NSAID Traditional NSAIDs NSAID->COX1 NSAID->COX2 JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active) Dimer STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits ATP Binding Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription

Caption: Ruxolitinib blocks JAK-mediated phosphorylation of STAT.

Mechanism of Action: Cell Cycle Control via CDK Inhibition

The cell division cycle is tightly regulated by cyclin-dependent kinases (CDKs). [16]CDK2, in complex with cyclin E or A, is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. [17][18]In many cancers, the CDK signaling pathway is overactive, leading to uncontrolled cell proliferation.

Pyrazole derivatives have been designed as potent and selective inhibitors of CDKs, particularly CDK2. [17][18][19]By occupying the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb). [17]This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can ultimately trigger apoptosis (programmed cell death). [17][19]

Compound Target Kinase(s) Anticancer Activity (IC₅₀) Cell Line Reference
Ruxolitinib JAK1, JAK2 - (Used for myelofibrosis) - [20]
Crizotinib ALK, MET - (Used for lung cancer) - [8]
Compound 29 CDK2 10.05 µM HepG2 [9]
Compound 15 CDK2 Ki = 0.005 µM A2780 (ovarian) [17]
Compound 43 PI3K 0.25 µM MCF-7 (breast) [9]
Compound 50 EGFR, VEGFR-2 0.71 µM HepG2 [9]

Table 2: Anticancer activity of selected pyrazole derivatives targeting various kinases.

Protocol 4: Cell-Based Antiproliferative Assay (MTS Assay)

This protocol is a fundamental method for evaluating the cytotoxic potential of newly synthesized pyrazole derivatives against cancer cell lines.

  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer), cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, test compounds, Doxorubicin (positive control), DMSO (vehicle), CellTiter 96® AQueous One Solution Reagent (MTS).

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a "no cell" blank control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The extended incubation allows the compounds to exert their antiproliferative effects.

    • MTS Addition: Add 20 µL of the MTS reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to formazan.

    • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no cell" blank from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).

      • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀/IC₅₀ value (concentration causing 50% inhibition of cell growth) using non-linear regression.

Conclusion and Future Outlook

The pyrazole scaffold continues to demonstrate its immense value in medicinal chemistry. [4][21]Its synthetic accessibility and tunable electronic and steric properties allow for the rational design of potent and selective inhibitors for a vast array of biological targets. While this guide has focused on the well-established areas of anti-inflammatory and anticancer agents, the applications of pyrazoles are continually expanding. [1][11]Active research is ongoing in areas such as neurodegenerative disorders, metabolic diseases, and infectious diseases, where pyrazole derivatives show significant promise. [4][6]The continued exploration of novel substitution patterns and the integration of the pyrazole core into hybrid molecules will undoubtedly lead to the discovery of the next generation of therapeutics. [22][23]

References

  • Wikipedia. (n.d.). Ruxolitinib. Retrieved from [Link]

  • Geba, G. P., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Retrieved from [Link]

  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). Retrieved from [Link]

  • Coomes, E. A., & DeAngelis, C. (2023). Ruxolitinib. StatPearls. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]

  • Geba, G. P., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Chan, T. S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(1), 330. Retrieved from [Link]

  • Ali, M. M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 436-448. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Retrieved from [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 13(2), 92-109. Retrieved from [Link]

  • Alam, M. J., & Antonijević, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1755. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 12(1), 19875. Retrieved from [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmaceutical Sciences, 47(1), 228-237. Retrieved from [Link]

  • Li, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrazolyl-Nitroimidazole Derivatives as Potential EGFR/HER-2 Kinase Inhibitors. Molecules, 21(1), 103. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of celecoxib. Retrieved from [Link]

  • Rousseau, J., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry, 17, 2432-2437. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2019). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Future Medicinal Chemistry, 11(20), 2695-2713. Retrieved from [Link]

  • Semantic Scholar. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Mohamed, K. A. A. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Journal of the Indian Chemical Society. Retrieved from [Link]

  • OUCI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • ResearchGate. (2021). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Retrieved from [Link]

Sources

One-Pot Synthesis of Pyrazolyl s-Triazine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazolyl s-Triazine Scaffolds in Drug Discovery

The confluence of pyrazole and s-triazine moieties into a single molecular framework has given rise to a class of heterocyclic compounds with significant therapeutic potential. Pyrazole derivatives are renowned for a wide spectrum of biological activities, while the s-triazine core is a privileged structure in medicinal chemistry, appearing in several approved drugs.[1][2][3] The resultant pyrazolyl s-triazine hybrids have demonstrated promising applications, particularly as anticancer agents targeting critical signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade.[4][5][6]

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as lengthy reaction times, the need for purification of intermediates, and lower overall yields. This application note details a robust and efficient one-pot methodology for the synthesis of pyrazolyl s-triazine derivatives, streamlining the process and making these valuable compounds more accessible for research and drug development.

The Strategic Advantage of One-Pot Synthesis

The one-pot synthesis approach described herein offers several key advantages over classical methods:

  • Efficiency: By combining multiple reaction steps into a single procedure without isolating intermediates, this method significantly reduces reaction time and simplifies the overall workflow.

  • Atom Economy: This approach minimizes waste by incorporating the majority of the atoms from the starting materials into the final product.

  • Cost-Effectiveness: Reduced solvent usage, purification steps, and labor contribute to a more economical synthetic route.

  • High Yields: The described protocols consistently produce good to excellent yields of the desired products.[4][7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the streamlined workflow for the one-pot synthesis of pyrazolyl s-triazine derivatives.

workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification prep_dicarbonyl β-Dicarbonyl Compound enamine_formation In-situ Enamine Formation prep_dicarbonyl->enamine_formation Reacts with prep_dmf N,N-Dimethylformamide Dimethylacetal (DMF-DMA) prep_dmf->enamine_formation prep_hydrazine 2-Hydrazinyl-s-triazine Derivative cyclization Cyclization & Aromatization prep_hydrazine->cyclization Reacts with enamine_formation->cyclization Intermediate evaporation Solvent Evaporation cyclization->evaporation Crude Product extraction Aqueous Work-up & Extraction evaporation->extraction purification Purification (e.g., Recrystallization) extraction->purification characterization Product Characterization (NMR, HRMS, etc.) purification->characterization

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of pyrazolyl s-triazine derivatives, adapted from established procedures.[4][5]

Materials and Reagents
  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione)

  • N,N-Dimethylformamide dimethylacetal (DMF-DMA)

  • Appropriately substituted 2-hydrazinyl-s-triazine derivative

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • In-situ Formation of the Enamine Intermediate:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-dicarbonyl compound (1.0 mmol) in a minimal amount of a suitable solvent.

    • Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature for approximately 5-10 minutes.

  • Cyclization Reaction:

    • To the reaction mixture containing the in-situ generated enamine, add the 2-hydrazinyl-s-triazine derivative (1.0 mmol).

    • Add a solvent system of ethanol and acetic acid (e.g., a 2:1 mixture, 10 mL).[4]

    • Heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water (20 mL) and extract the product with ethyl acetate (2 x 10 mL).[4]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure pyrazolyl s-triazine derivative.

Unveiling the Reaction Mechanism

The one-pot synthesis proceeds through a well-defined mechanistic pathway, initiated by the formation of a reactive enamine intermediate.

mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization and Aromatization dicarbonyl β-Dicarbonyl Compound enamine Enamine Intermediate dicarbonyl->enamine + DMF-DMA dmf_dma DMF-DMA dmf_dma->enamine intermediate1 Adduct Intermediate enamine->intermediate1 + Hydrazine hydrazine 2-Hydrazinyl-s-triazine hydrazine->intermediate1 cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Condensation final_product Pyrazolyl s-Triazine Derivative cyclized_intermediate->final_product Elimination of H₂O & Amine

Caption: Proposed reaction mechanism for pyrazolyl s-triazine synthesis.

The proposed mechanism commences with the reaction of the β-dicarbonyl compound with DMF-DMA to form a highly reactive enamine intermediate.[8] The hydrazinyl-s-triazine then acts as a binucleophile, attacking the enamine. This is followed by an intramolecular cyclization and subsequent elimination of water and dimethylamine to yield the aromatic pyrazole ring fused to the s-triazine core.

Representative Data and Scope

The versatility of this one-pot synthesis allows for the generation of a diverse library of pyrazolyl s-triazine derivatives with varying substituents. The yields are generally high, as summarized in the table below.

Entryβ-Dicarbonyl CompoundSubstituents on s-TriazineYield (%)Reference
1Ethyl acetoacetate4,6-dimorpholino80[4]
25,5-dimethyl-1,3-cyclohexanedione4,6-dimorpholino83[4]
31,3-cyclohexanedione4,6-dipiperidino78[4]
4Ethyl acetoacetate4-morpholino-6-piperidino85[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials. - Incorrect stoichiometry.- Extend the reaction time and continue to monitor by TLC. - Ensure the purity of starting materials and use fresh reagents. - Carefully check the molar ratios of the reactants.
Formation of multiple byproducts - Side reactions due to prolonged heating. - Impurities in the starting materials.- Optimize the reaction time to avoid over-running the reaction. - Purify the starting materials before use.
Difficulty in product purification - Oily product that is difficult to crystallize. - Co-eluting impurities during chromatography.- Attempt purification by column chromatography. - Try different solvent systems for recrystallization.

Conclusion

The one-pot synthesis of pyrazolyl s-triazine derivatives represents a significant advancement in the efficient construction of these medicinally important scaffolds. The protocols outlined in this application note are robust, high-yielding, and adaptable to a range of substrates. By providing a streamlined and economical route to these valuable compounds, this methodology empowers researchers in medicinal chemistry and drug discovery to accelerate the exploration of their therapeutic potential.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][9][10]triazines. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]

  • Efficient, One-Pot Synthesis of Triazolothiadiazinyl-pyrazolone and Pyrazolyl-triazolothiadiazine Derivatives via Multicomponent Reaction. Available from: [Link]

  • ChemInform Abstract: Synthesis and Structure of New 1,3,5-Triazine-pyrazole Derivatives. Available from: [Link]

  • Synthesis of new pyrazolo[4][5][9]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Available from: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available from: [Link]

  • Design and synthesis of mono-and di-pyrazolyl-s-triazine derivatives, their anticancer profile in human cancer cell lines, and in vivo toxicity in zebrafish embryos. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Available from: [Link]

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. Available from: [Link]

  • Novel pyrazolyl-s-triazine derivatives, molecular structure and antimicrobial activity. Available from: [Link]

  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Available from: [Link]

  • Proposed mechanism for the formation of pyrazole-s-triazine derivative... Available from: [Link]

Sources

Application Notes & Protocols for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Acetic Acid Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through various non-covalent interactions. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The compound 2-(4-methyl-1H-pyrazol-1-yl)acetic acid represents a particularly valuable starting point for drug discovery campaigns. Its structure combines the versatile pyrazole core with a carboxylic acid handle, which is ideal for chemical modification and library synthesis. The strategic placement of the methyl group at the C4 position can influence binding selectivity and metabolic stability.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale, key experimental workflows, and detailed protocols for leveraging this compound as a foundational scaffold in the development of novel targeted therapeutics, with a primary focus on oncology.

Section 1: Compound Profile and Synthesis Overview

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for its effective use in synthesis and biological assays.

PropertyValueSource
IUPAC Name This compound
CAS Number 956364-44-6[3]
Molecular Formula C₆H₈N₂O₂[4]
Molecular Weight 140.14 g/mol [5]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions
SMILES CC1=CN(N=C1)CC(=O)O[4]
Representative Synthesis Protocol

While this compound is commercially available, understanding its synthesis provides context for analog creation. A common and effective method is the N-alkylation of 4-methylpyrazole.

Protocol 1: Synthesis via N-Alkylation of 4-Methylpyrazole

  • Principle: This protocol describes the nucleophilic substitution reaction where the deprotonated nitrogen of 4-methylpyrazole attacks an ethyl bromoacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

  • Materials:

    • 4-methylpyrazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl bromoacetate

    • Lithium hydroxide (LiOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-methylpyrazole (1.0 eq). Dissolve in anhydrous THF.

    • Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

    • Alkylation: Cool the reaction mixture back to 0°C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Work-up (Ester): Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.

    • Saponification: Dissolve the crude ester in a mixture of THF/MeOH/H₂O (3:1:1 ratio). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work-up (Acid): Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~3 with 1M HCl. A precipitate should form.

    • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.

Section 2: Core Application - A Scaffold for Kinase Inhibitors in Oncology

The true potential of this compound in targeted therapy lies in its use as a scaffold for creating potent and selective enzyme inhibitors. A prominent application is in the development of kinase inhibitors targeting aberrant cell signaling pathways in cancer.

Rationale: Targeting the EGFR/PI3K/AKT/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR cascade is one of the most frequently dysregulated pathways in human cancers, including triple-negative breast cancer.[6] This pathway controls critical cellular processes such as proliferation, survival, and metabolism. Its inhibition is a clinically validated strategy for cancer therapy. The pyrazole scaffold can be elaborated to occupy the ATP-binding pocket of kinases within this pathway, while the acetic acid moiety provides a convenient attachment point for introducing further chemical diversity to enhance potency and selectivity.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Inhibitor Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation EIF4E->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Pyrazole-based Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTORC1

Caption: The EGFR/PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for Inhibitor Development

The process of developing a targeted inhibitor from a scaffold like this compound follows a logical, multi-step progression from chemical synthesis to biological validation.

Workflow A Scaffold This compound B Protocol 2: Amide Library Synthesis A->B C Protocol 3: In Vitro Kinase Assay (e.g., EGFR, PI3K) B->C D Identify 'Hits' (Compounds with IC50 < 1µM) C->D E Protocol 4: Cell Proliferation Assay (e.g., MTT on MDA-MB-231 cells) D->E F Identify 'Leads' (Compounds with GI50 < 1µM) E->F G Protocol 5: Western Blot Analysis (Confirm Target Engagement) F->G H Lead Optimization & In Vivo Studies G->H

Caption: Drug discovery workflow using the pyrazole scaffold.

Protocol 2: Synthesis of a Derivative Amide Library
  • Principle: The carboxylic acid of the scaffold is activated and coupled with a diverse set of primary or secondary amines to generate an amide library. This introduces chemical diversity to explore the structure-activity relationship (SAR).

  • Materials:

    • This compound (1.0 eq)

    • A library of diverse amines (1.1 eq each)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Step-by-Step Procedure (Parallel Synthesis):

    • In an array of reaction vials, add this compound dissolved in a small volume of anhydrous DMF.

    • To each vial, add a unique amine from the library.

    • Add DIPEA to each vial, followed by a solution of HATU in DMF.

    • Seal the vials and allow them to shake at room temperature for 12-18 hours.

    • After the reaction is complete, quench with water and extract with ethyl acetate.

    • The crude products are typically purified using parallel purification techniques like mass-directed automated preparative HPLC.

    • Confirm the structure and purity of each library member by LC-MS and ¹H NMR.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) from a specific kinase (e.g., EGFR) by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody results in a high FRET signal, which is reduced in the presence of an effective inhibitor.

  • Materials:

    • Kinase of interest (e.g., EGFR, PI3K, mTOR)

    • Eu-labeled Anti-Tag Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • Test compounds (from Protocol 2) serially diluted in DMSO

    • Assay Buffer

    • 384-well microplates (low volume, black)

  • Step-by-Step Procedure:

    • Prepare a solution of the kinase and Eu-antibody in assay buffer.

    • Prepare a solution of the tracer in assay buffer.

    • Dispense 2 µL of the serially diluted test compounds into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for a high FRET signal and "no kinase" controls for background.

    • Add 4 µL of the kinase/Eu-antibody solution to each well.

    • Add 4 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-231 for breast cancer)[6]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Step-by-Step Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no cell" (medium only) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Western Blot Analysis for Target Engagement
  • Principle: This technique is used to confirm that a lead compound inhibits the target pathway within the cell. It measures the levels of specific proteins and their phosphorylation status. For the PI3K/AKT pathway, a reduction in phosphorylated AKT (p-AKT) is a key indicator of target engagement.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-231)

    • Lead compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Step-by-Step Procedure:

    • Plate cells and allow them to adhere. Treat the cells with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration in each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Data Analysis: Strip the membrane and re-probe for total AKT and a loading control (β-actin) to ensure equal protein loading. Quantify the band intensities to determine the ratio of p-AKT to total AKT, demonstrating dose-dependent inhibition.

Section 3: Conclusion and Future Directions

This compound is a highly tractable and versatile chemical scaffold for modern targeted therapy research. The protocols detailed herein provide a robust framework for its application in the discovery of novel kinase inhibitors against clinically relevant pathways like EGFR/PI3K/AKT/mTOR. The inherent modularity of its structure, enabled by the carboxylic acid functional group, allows for the rapid generation of chemical diversity essential for optimizing potency, selectivity, and pharmacokinetic properties.

Beyond oncology, derivatives of pyrazole acetic acids have shown promise as CRTh2 antagonists for inflammatory conditions and as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase.[9][10] The experimental workflows described can be readily adapted to these and other emerging therapeutic areas, underscoring the broad utility of this privileged scaffold in the ongoing quest for new medicines.

References

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Shawish, I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • PubChem, National Institutes of Health. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

  • PubMed Central, National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • PubChem, National Institutes of Health. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. [Link]

  • OUCI. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Excli Journal. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. [Link]

  • PubMed, National Institutes of Health. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. [Link]

  • PubMed Central, National Institutes of Health. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • PubMed Central, National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

  • MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • PubChemLite. This compound. [Link]

  • PubMed Central, National Institutes of Health. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. [Link]

Sources

The Role of Pyrazole Compounds in Advancing Alzheimer's and Parkinson's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifaceted pathologies. The development of effective therapeutics necessitates the exploration of novel chemical scaffolds capable of modulating key pathological pathways. Pyrazole-containing compounds have emerged as a promising class of small molecules in the pursuit of disease-modifying therapies for these debilitating conditions.[1][2][3] This document provides a comprehensive guide for researchers, offering detailed application notes and experimental protocols for the utilization of pyrazole derivatives in Alzheimer's and Parkinson's disease research. The content herein is structured to provide not only step-by-step methodologies but also the scientific rationale behind these experimental designs, fostering a deeper understanding of the application of pyrazole chemistry in neurodegenerative disease drug discovery.

Introduction to Pyrazole Scaffolds in Neurodegeneration

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities.[1][2] In the context of neurodegenerative diseases, pyrazole derivatives have been shown to interact with multiple key targets, including enzymes and signaling pathways implicated in the progression of Alzheimer's and Parkinson's disease.[1][3][4]

The therapeutic potential of pyrazole compounds in this field stems from their ability to be tailored to address various aspects of neurodegeneration, such as:

  • Amyloid-beta (Aβ) Aggregation: A hallmark of Alzheimer's disease, the aggregation of Aβ peptides into toxic plaques can be inhibited by certain pyrazole derivatives.[4]

  • Cholinesterase Inhibition: Enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's, and pyrazole-based inhibitors have shown significant promise.[4][5][6]

  • Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms. Pyrazole compounds have been developed as potent and selective MAO-B inhibitors.

  • Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes is a common feature of both Alzheimer's and Parkinson's disease. Pyrazole derivatives have demonstrated anti-inflammatory properties, offering a neuroprotective effect.

  • Oxidative Stress: The reduction of oxidative stress is a critical neuroprotective strategy, and the antioxidant properties of some pyrazole compounds contribute to their therapeutic potential.[4]

This guide will delve into the practical application of pyrazole compounds in targeting these pathological mechanisms, providing researchers with the necessary tools to advance their investigations.

Synthesis of Bioactive Pyrazole Compounds

The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with several robust methods available for the construction of the pyrazole core and its subsequent functionalization.[7] A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol 2.1: Synthesis of a Representative 3,5-Diarylpyrazole Acetylcholinesterase Inhibitor

This protocol describes the synthesis of a 3,5-diarylpyrazole, a class of compounds that has shown potent acetylcholinesterase inhibitory activity.[2][8]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to the Pyrazoline

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazoline derivative.

Step 3: Aromatization to the Pyrazole (Optional, if pyrazoline is isolated)

  • The pyrazoline can be aromatized to the corresponding pyrazole by oxidation. A common method is to reflux the pyrazoline in the presence of an oxidizing agent such as iodine in a suitable solvent.

Note: The specific reaction conditions (solvents, temperatures, and reaction times) may need to be optimized for different starting materials. Characterization of the final product should be performed using techniques such as NMR, mass spectrometry, and elemental analysis.[5][9]

Application in Alzheimer's Disease Research

Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ peptides is a critical event in the pathogenesis of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor Aβ fibrillization in vitro and to screen for potential inhibitors.

Protocol 3.1.1: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition

Materials:

  • Aβ42 peptide (lyophilized)

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test pyrazole compound

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Aβ42 Monomers: Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to remove pre-existing aggregates. Lyophilize the peptide again to remove the solvent. Immediately before the assay, dissolve the Aβ42 in a small amount of DMSO and then dilute to the final working concentration in phosphate buffer.

  • Preparation of ThT Stock Solution: Prepare a stock solution of ThT in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the Aβ42 solution to achieve a final concentration of 10-20 µM.

    • Add the test pyrazole compound at various concentrations. Include a vehicle control (DMSO).

    • Add ThT to a final concentration of 10-20 µM.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Shaking between readings can promote aggregation.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the pyrazole compound can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the aggregation curve to the vehicle control.

Diagram 3.1: Workflow for Aβ Aggregation Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Aβ42 Monomers D Mix Aβ42, ThT, and Compound in 96-well plate A->D B Prepare ThT Solution B->D C Prepare Pyrazole Compound Dilutions C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: 440nm, Em: 485nm) E->F Periodically G Plot Fluorescence vs. Time F->G H Determine Inhibition Parameters G->H

Caption: Workflow for the Thioflavin T assay to screen pyrazole inhibitors of Aβ aggregation.

Cholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure cholinesterase activity and is readily adaptable for screening inhibitors.

Protocol 3.2.1: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test pyrazole compound

  • 96-well clear microplate

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at the desired concentrations.

    • Prepare serial dilutions of the test pyrazole compound.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated as: (1 - (Rate of inhibited reaction / Rate of uninhibited reaction)) * 100. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10][11]

Application in Parkinson's Disease Research

Monoamine Oxidase B (MAO-B) Inhibition

Commercial kits are widely available for screening MAO-B inhibitors. The following is a general protocol based on the principles of these kits, which often involve the fluorometric detection of hydrogen peroxide produced during the oxidative deamination of the MAO substrate.

Protocol 4.1.1: Fluorometric MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., tyramine or a proprietary substrate)

  • Horseradish peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex Red or equivalent)

  • MAO-B assay buffer

  • Test pyrazole compound

  • MAO-B inhibitor control (e.g., selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorogenic probe in the assay buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test pyrazole compound and the inhibitor control.

  • Assay Reaction:

    • Add the test compound or control to the wells of the 96-well plate.

    • Add the MAO-B enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/probe/HRP mixture.

  • Measurement: Measure the fluorescence kinetically for 30-60 minutes at 37°C using the appropriate excitation and emission wavelengths for the fluorogenic probe.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12][13]

Neuroprotection of Dopaminergic Neurons

The human neuroblastoma cell line SH-SY5Y is commonly used as a model for dopaminergic neurons. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to induce Parkinson's-like cell death.

Protocol 4.2.1: Neuroprotection Assay in SH-SY5Y Cells

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • MPP+ iodide

  • Test pyrazole compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.

    • Induce toxicity by adding MPP+ to a final concentration of 0.5-2 mM.[14][15] Include wells with untreated cells (negative control) and cells treated with MPP+ only (positive control).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment:

    • Remove the treatment medium.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Incubate for the recommended time and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. A neuroprotective effect is observed if the pyrazole compound significantly increases cell viability in the presence of MPP+.[16]

Diagram 4.2: Neuroprotective Effect of Pyrazole Compounds in an MPP+ Model

G cluster_protection Neuroprotective Mechanisms MPP MPP+ Neurotoxin Mito Mitochondrial Dysfunction MPP->Mito ROS Increased ROS Mito->ROS Apoptosis Apoptosis & Cell Death ROS->Apoptosis Pyrazole Pyrazole Compound p1 Antioxidant Activity Pyrazole->p1 p2 Mitochondrial Support Pyrazole->p2 p3 Anti-apoptotic Signaling Pyrazole->p3 p1->ROS Inhibits p2->Mito Protects p3->Apoptosis Inhibits

Caption: Pyrazole compounds can protect dopaminergic neurons from MPP+-induced toxicity through various mechanisms.

Assessing Anti-Neuroinflammatory Activity

Neuroinflammation is a key component of both Alzheimer's and Parkinson's disease. Microglia, the resident immune cells of the brain, play a central role in this process. Lipopolysaccharide (LPS) is a potent activator of microglia and is often used to induce an inflammatory response in vitro.

Protocol 5.1: Measurement of Cytokine Release from Microglia

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test pyrazole compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture microglial cells in appropriate plates.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test pyrazole compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 24 hours.[1] Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[10]

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the concentration of each cytokine based on a standard curve. A reduction in cytokine levels in the presence of the pyrazole compound indicates anti-inflammatory activity.[16]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the described assays should be summarized in tables.

Table 1: Example Data Summary for a Novel Pyrazole Compound (PYZ-123)

AssayTargetIC50 / EC50 (µM)
Aβ42 Aggregation InhibitionAβ Fibrillization5.2
AChE InhibitionAcetylcholinesterase0.8
MAO-B InhibitionMonoamine Oxidase B2.1
Neuroprotection (SH-SY5Y)MPP+-induced toxicity3.5
Anti-inflammatory (BV-2)LPS-induced TNF-α release1.5

Conclusion

Pyrazole-based compounds represent a highly versatile and promising platform for the development of novel therapeutics for Alzheimer's and Parkinson's diseases. Their synthetic tractability and ability to be tailored to interact with a multitude of disease-relevant targets make them an attractive area of research. The protocols and application notes provided in this guide are intended to equip researchers with the fundamental tools to explore the potential of pyrazole chemistry in their own drug discovery efforts. By systematically applying these methodologies, the scientific community can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

  • Bit Bio. (n.d.). ioMicroglia Stimulation for cytokine release. Retrieved from [Link]

  • Saeed, A., et al. (2022). Synthesis, structure and acetylcholinesterase inhibition activity of new diarylpyrazoles. Bioorganic Chemistry, 121, 105658.
  • Bit Bio. (n.d.). Stimulation for cytokine secretion in ioMicroglia. Retrieved from [Link]

  • Bit Bio. (n.d.). Stimulation for cytokine secretion - ioMicroglia. Retrieved from [Link]

  • Becker, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-313.
  • Molecules. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI.
  • ResearchGate. (n.d.). Cytokine and chemokine release after LPS treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Acetylcholinesterase Inhibition Activity of New Diarylpyrazoles. Retrieved from [Link]

  • Molecules. (2021).
  • Kumar, S., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science.
  • Journal of Cellular and Molecular Medicine. (2021). Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin-stimulated microglia through different signaling cascades. PubMed Central.
  • ResearchGate. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • ACS Omega. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. PubMed Central.
  • ACS Omega. (2024). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. PubMed.
  • Molecules. (2022). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central.
  • SLAS Discovery. (2017). Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery. PubMed Central.
  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common questions and challenges related to its stability in solution, drawing upon established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in a solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Pyrazole derivatives are generally considered to be chemically stable due to the aromaticity of the pyrazole ring.[1] However, the acetic acid moiety introduces a potential site for degradation reactions.

Q2: How does pH impact the stability of this compound?
Q3: Is this compound susceptible to photodegradation?

Many organic molecules are sensitive to light, and pyrazole derivatives can exhibit photochromic behavior under certain conditions.[4] Exposure to UV or even ambient light can potentially lead to the formation of degradation products. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or when conducting sensitive experiments. Photostability studies, as outlined in ICH guideline Q1B, are essential to fully characterize this aspect.[5]

Q4: What are the expected degradation pathways for this molecule?

While specific degradation pathways for this compound have not been extensively published, potential degradation routes can be inferred based on its structure. These may include:

  • Hydrolysis: Cleavage of the acetic acid side chain, particularly under harsh pH conditions.

  • Oxidation: The pyrazole ring, although relatively stable, could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air.[6]

  • Decarboxylation: Loss of the carboxyl group from the acetic acid moiety, potentially accelerated by heat.

Forced degradation studies are the most effective way to identify potential degradation products and establish the degradation pathways of a drug substance.[7][8]

Troubleshooting Guides

Guide 1: Assessing Solution Stability Using Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in understanding the intrinsic stability of a molecule.[9] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10]

Objective: To intentionally degrade this compound to an appropriate extent and identify the resulting degradation products.

Experimental Workflow:

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility) at a known concentration.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1M NaOH. Heat at 60°C for a specified time.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solution at 60°C for a specified time.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples , including a control (unstressed) sample, using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]

  • Identify and characterize any significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Data Interpretation:

Stress ConditionExpected OutcomePotential Degradation Products
Acid HydrolysisDegradation may occur.Hydrolysis of the acetic acid side chain.
Base HydrolysisDegradation is likely.Saponification of the ester (if in ester form), potential ring opening under harsh conditions.
OxidationDegradation is possible.N-oxides, hydroxylated derivatives.
ThermalDegradation may occur.Decarboxylation, other thermal decomposition products.
PhotolyticDegradation is possible.Photoisomers, photodegradation products.[4]
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[13]

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

Method Development Workflow:

Caption: HPLC Method Development Workflow.

Step-by-Step Protocol:

  • Initial Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended to assess peak purity).

  • Injection of Samples: Inject the control sample and the samples from the forced degradation studies.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure baseline resolution between the parent peak and all degradation peaks.

    • Check the peak purity of the parent compound in the stressed samples.

  • Optimization: If separation is not optimal, adjust parameters such as the gradient profile, mobile phase pH, column temperature, and organic modifier.

  • Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. (2025).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Forced Degrad
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
  • (Pyrazol-4-yl)aceticyl)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Studies for Biopharmaceuticals.
  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommend
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. (2022). IJNRD.
  • Analytical Techniques In Stability Testing. (2025).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Forced degrad
  • Green Synthetic Strategies for Pyrazole Deriv
  • methyl 2-(4-amino-1H-pyrazol-1-yl)
  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem - NIH.
  • 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid. AKSci.
  • This compound. BLDpharm.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid. Sigma-Aldrich.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2022). MDPI.
  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)
  • 2-(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)acetic acid.
  • (4-Methyl-1H-pyrazol-1-yl)
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2022). MDPI.
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final compound.

I. Overview of the Synthetic Pathway

The most common and direct route to this compound involves a two-step process:

  • N-Alkylation: Reaction of 4-methylpyrazole with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.

  • Hydrolysis: Saponification of the resulting ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate intermediate to the desired carboxylic acid.

While seemingly straightforward, this synthesis is prone to the formation of several key impurities that can complicate purification and compromise the quality of the final product. This guide will address these challenges in a question-and-answer format.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-Methylpyrazole 4-Methylpyrazole Intermediate_Ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate 4-Methylpyrazole->Intermediate_Ester Ethyl_Haloacetate Ethyl Chloroacetate/ Bromoacetate Ethyl_Haloacetate->Intermediate_Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis_Conditions Base (e.g., NaOH, LiOH) Solvent (e.g., H2O/EtOH) Hydrolysis_Conditions->Final_Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

Category 1: Impurities from Starting Materials

Question 1: I've detected pyrazole and hydrazine in my final product. What is the likely source and how can I prevent this?

Answer: The most probable source of these impurities is the 4-methylpyrazole starting material. Commercial 4-methylpyrazole can contain residual pyrazole from its synthesis, as well as unreacted hydrazine.[1][2] These impurities are highly polar and can be difficult to remove from the final acidic product.

  • Causality: Hydrazine is a common reagent in the synthesis of the pyrazole ring.[2] Incomplete reaction or purification can lead to its presence in the 4-methylpyrazole. Pyrazole can also be a byproduct.

  • Troubleshooting & Prevention:

    • Source High-Purity Starting Material: Whenever possible, obtain 4-methylpyrazole with a specified purity of >99% and low levels of pyrazole and hydrazine.

    • Pre-purification of 4-Methylpyrazole: If the purity of the starting material is questionable, consider purification by distillation or recrystallization before use.

    • Analytical Verification: It is good practice to obtain a Certificate of Analysis for your starting material or to analyze it by GC-MS to confirm its purity before beginning the synthesis.

Category 2: Isomeric Impurities from N-Alkylation

Question 2: My NMR spectrum shows two sets of pyrazole signals, suggesting an isomeric impurity. What is this impurity and why does it form?

Answer: This is the most common and challenging impurity issue in this synthesis. You are likely observing a mixture of the desired N1-alkylated product, this compound, and the undesired N2-alkylated isomer, 2-(4-methyl-1H-pyrazol-2-yl)acetic acid.

  • Causality: The pyrazole ring has two nitrogen atoms, both of which are nucleophilic. Alkylation can occur at either nitrogen. The regioselectivity (N1 vs. N2) is influenced by steric and electronic factors, as well as reaction conditions. The methyl group at the C4 position does not create a strong steric bias for alkylation at N1 over N2.

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: The reaction conditions can significantly influence the N1/N2 ratio. While a comprehensive study on 4-methylpyrazole is not widely published, related studies on other pyrazoles suggest that using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors N1 alkylation. The use of potassium carbonate (K2CO3) is also common.

    • Temperature Control: Running the alkylation at lower temperatures may improve regioselectivity.

Isomer_Formation 4-Methylpyrazole 4-Methylpyrazole N1_Isomer N1-Alkylated Product (Desired) 4-Methylpyrazole->N1_Isomer N1 Attack N2_Isomer N2-Alkylated Product (Impurity) 4-Methylpyrazole->N2_Isomer N2 Attack Alkylating_Agent EtOOC-CH2-X Alkylating_Agent->N1_Isomer Alkylating_Agent->N2_Isomer

Caption: Competing N1 and N2 alkylation pathways of 4-methylpyrazole.

Question 3: How can I distinguish between the N1 and N2 isomers using analytical techniques?

Answer: Differentiating between the N1 and N2 isomers is crucial and can be achieved primarily through NMR spectroscopy, and potentially through chromatographic methods.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons will be different for the two isomers. In the desired N1-isomer, the C3-H and C5-H protons are inequivalent. In the N2-isomer, due to symmetry, the C3-H and C5-H protons are equivalent. This results in a simpler spectrum for the N2 isomer.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the pyrazole ring carbons will differ. The N2 isomer will show fewer signals in the pyrazole ring region due to symmetry.

  • HPLC and LC-MS: The two isomers will likely have different retention times on a reverse-phase HPLC column due to differences in polarity. Mass spectrometry will show the same molecular ion for both isomers, but fragmentation patterns may differ upon careful analysis.

Table 1: Analytical Signatures for Isomer Identification

TechniqueN1-Isomer (Desired)N2-Isomer (Impurity)Rationale for Difference
¹H NMR Two distinct signals for pyrazole ring protons (C3-H and C5-H).One signal for the two equivalent pyrazole ring protons (C3-H and C5-H).Lack of symmetry in the N1 isomer.
¹³C NMR Three distinct signals for the pyrazole ring carbons (C3, C4, C5).Two signals for the pyrazole ring carbons (C3/C5 are equivalent, C4).Symmetry in the N2 isomer.
HPLC Expected to have a distinct retention time.Expected to have a different retention time from the N1 isomer.Differences in polarity and molecular shape.

Question 4: What are the best methods for purifying the desired N1-isomer from the N2-isomer?

Answer: Separating these isomers can be challenging but is often achievable through careful crystallization or chromatography.

  • Fractional Crystallization: The two isomers may have different solubilities in various solvent systems. Experiment with different solvents (e.g., ethyl acetate, isopropanol, water, or mixtures) to find conditions where the desired N1-isomer preferentially crystallizes, leaving the N2-isomer in the mother liquor. This is often an iterative process.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is required to achieve separation. The separation can be monitored by TLC or HPLC.

Category 3: Impurities from the Hydrolysis Step

Question 5: My reaction seems to be incomplete, and I'm detecting the ethyl ester intermediate in my final product. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a common issue, resulting in the presence of ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate in your final product.

  • Causality: The hydrolysis reaction is an equilibrium process. Insufficient base, reaction time, or temperature can lead to an incomplete reaction. The ester may also be sterically hindered, slowing down the reaction rate.

  • Troubleshooting & Optimization:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC or HPLC until the starting ester is no longer detectable.

    • Use an Excess of Base: Employing a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) can shift the equilibrium towards the product.

    • Choice of Solvent: Using a co-solvent like ethanol or THF with water can improve the solubility of the ester and facilitate the hydrolysis.

Question 6: Are there any potential degradation products I should be aware of during hydrolysis?

Answer: While pyrazole rings are generally stable, harsh hydrolysis conditions could potentially lead to side reactions, although this is less common for this specific substrate under standard conditions. Prolonged heating under strongly acidic or basic conditions should be avoided to minimize the risk of any ring-opening or decarboxylation, though the latter is more common for pyrazoles with electron-withdrawing groups at specific positions. Standard basic hydrolysis conditions (e.g., NaOH in H2O/EtOH at reflux for a few hours) are generally safe.

III. Recommended Experimental Protocols

Protocol 1: N-Alkylation of 4-Methylpyrazole
  • To a stirred solution of 4-methylpyrazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.

Protocol 2: Hydrolysis of the Ethyl Ester
  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

IV. References

  • Google Patents. (n.d.). Process for the preparation of ultrapure 4-methylprazole. Retrieved from

  • Google Patents. (n.d.). Ultrapure 4-methylpyrazole. Retrieved from

Sources

Technical Support Center: Navigating the Reactivity of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their work with 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance and address common experimental challenges, particularly its perceived poor reactivity in key synthetic transformations. Our goal is to equip you with the knowledge to not only overcome these hurdles but also to optimize your reaction outcomes through a deep understanding of the underlying chemical principles.

Troubleshooting Guide: Overcoming Poor Reactivity

This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to form an amide by coupling this compound with a primary/secondary amine using standard coupling agents like DCC or EDC/HOBt, but I am observing very low to no product formation. What is causing this and how can I improve the yield?

Answer:

The poor reactivity of this compound in standard amide coupling reactions can be attributed to a combination of electronic and steric factors.

Root Cause Analysis:

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at the 1-position can withdraw electron density from the acetic acid moiety through an inductive effect, which should, in theory, activate the carbonyl group for nucleophilic attack. However, the overall electron-donating character of the pyrazole ring can also influence the reactivity.

  • Steric Hindrance: While not excessively bulky, the pyrazole ring can present some steric hindrance around the carboxylic acid group, potentially impeding the approach of the amine and the coupling machinery.

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents might not be potent enough to efficiently activate the carboxylic acid, leading to a low concentration of the active intermediate.

  • Amine Basicity: The basicity of your amine partner is crucial. A less nucleophilic amine will struggle to react with the activated acid.

Solutions & Optimization Strategies:

  • Enhanced Carboxylic Acid Activation:

    • Uronium/Phosphonium-Based Reagents: Switch to more powerful coupling reagents such as HATU, HBTU, or PyBOP. These reagents rapidly generate highly reactive activated esters, which can significantly improve reaction rates and yields.

    • Conversion to Acyl Halide: A more robust approach for stubborn couplings is the conversion of the carboxylic acid to an acyl chloride or fluoride.

      • Acyl Chloride Formation: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or toluene. The resulting acyl chloride is highly reactive and can then be coupled with the amine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

      • Acyl Fluoride Formation: For sterically hindered or sensitive substrates, acyl fluorides can be advantageous due to their increased stability and high reactivity. Reagents like cyanuric fluoride or XtalFluor-E® can be employed.

  • Optimizing Reaction Conditions:

    • Solvent Choice: Use anhydrous polar aprotic solvents like DMF, DMA, or NMP, which are effective at solvating the reactants and intermediates.

    • Temperature: While many couplings are run at room temperature, gentle heating (40-60 °C) can sometimes overcome the activation energy barrier without promoting side reactions.

    • Base Selection: When using coupling reagents that require a base (like HATU), a non-nucleophilic amine base such as DIPEA is recommended to avoid competitive reactions.

Experimental Protocol: High-Efficiency Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Issue 2: Difficulty in Ester Formation

Question: I am trying to synthesize an ester of this compound via Fischer esterification, but the reaction is sluggish and gives poor yields. Are there better methods?

Answer:

Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a reversible reaction and can be inefficient for less reactive carboxylic acids.

Root Cause Analysis:

  • Equilibrium Limitations: The equilibrium of the Fischer esterification may not favor product formation, especially if water is not efficiently removed.

  • Substrate Reactivity: As with amide coupling, the electronic nature of the pyrazole acetic acid can contribute to its modest reactivity in this reaction.

Solutions & Optimization Strategies:

  • Alternative Esterification Methods:

    • Carbodiimide-Mediated Esterification: Use a coupling agent like DCC or EDC in the presence of a catalyst such as DMAP. This method is highly effective for a wide range of alcohols.

    • Alkylation of the Carboxylate Salt: Deprotonate the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone. This is a very effective method, particularly for simple alkyl esters.

    • Mitsunobu Reaction: For more delicate or sterically hindered alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) provides a powerful means of esterification under mild, neutral conditions.

Experimental Protocol: Esterification via Carboxylate Alkylation

  • Suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Add the desired alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can the pyrazole ring itself undergo side reactions under common coupling conditions?

The pyrazole ring is generally stable under most standard amide and ester coupling conditions. However, under strongly acidic or basic conditions, or in the presence of highly reactive electrophiles, the possibility of side reactions on the pyrazole ring, though low, should be considered. The N-H of the pyrazole is not present in your starting material, which eliminates concerns about acylation at that position. The 4-methyl group is also generally unreactive under these conditions.

Q2: How does the 4-methyl group influence the reactivity of the carboxylic acid?

The 4-methyl group is an electron-donating group. Through hyperconjugation, it can slightly increase the electron density of the pyrazole ring. This effect is generally minor and is unlikely to be the primary cause of poor reactivity.

Q3: Are there any specific analytical techniques recommended for monitoring reactions with this compound?

Standard techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for monitoring the progress of reactions involving this compound. For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.

Q4: What are the typical purification strategies for derivatives of this compound?

Derivatives of this acid are typically purified using silica gel column chromatography. The polarity of the eluent will depend on the specific derivative being purified. For amides and esters, a gradient of ethyl acetate in hexanes is often effective. If the product is basic due to the incorporation of an amine, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve chromatography by preventing tailing on the silica gel.

Visualizing the Workflow: A Decision-Making Diagram for Amide Coupling

AmideCouplingWorkflow start Start: Amide Synthesis with This compound coupling_choice Select Initial Coupling Method start->coupling_choice standard_coupling Standard Coupling: DCC or EDC/HOBt coupling_choice->standard_coupling Initial Attempt check_yield1 Reaction Complete? Check Yield standard_coupling->check_yield1 success1 High Yield: Purify Product check_yield1->success1 Yes troubleshoot1 Low/No Yield check_yield1->troubleshoot1 No advanced_coupling Advanced Coupling: HATU, HBTU, PyBOP troubleshoot1->advanced_coupling Optimize check_yield2 Reaction Complete? Check Yield advanced_coupling->check_yield2 success2 High Yield: Purify Product check_yield2->success2 Yes troubleshoot2 Low/No Yield check_yield2->troubleshoot2 No acyl_halide Convert to Acyl Halide: SOCl₂ or Oxalyl Chloride troubleshoot2->acyl_halide More Robust Method couple_acyl_halide Couple Acyl Halide with Amine acyl_halide->couple_acyl_halide check_yield3 Reaction Complete? Check Yield couple_acyl_halide->check_yield3 success3 High Yield: Purify Product check_yield3->success3 Yes contact_support Further Issues: Contact Technical Support check_yield3->contact_support No

Caption: Decision workflow for troubleshooting amide bond formation.

Data Summary: Recommended Coupling Reagents

Reagent ClassExamplesUse CaseKey Advantages
Carbodiimides DCC, EDCStandard, cost-effective initial approach for simple amines.Widely available, well-established protocols.
Uronium/Aminium HBTU, TBTU, HATUWhen standard methods fail; for less nucleophilic amines.High efficiency, fast reaction times.
Phosphonium PyBOP, PyAOPExcellent for sterically hindered substrates and reducing racemization.High reactivity, good for challenging couplings.
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideFor unreactive systems where other methods are unsuccessful.Generates highly reactive intermediates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Technical Support Center: Crystallization of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. As a molecule featuring both a carboxylic acid moiety and a pyrazole ring, its crystallization behavior is governed by a nuanced interplay of hydrogen bonding, polarity, and crystal packing forces. This document provides in-depth, cause-and-effect troubleshooting advice to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's structure is paramount. It possesses several key features that dictate its solubility and crystallization behavior:

  • Carboxylic Acid Group (-COOH): This group is polar and acts as both a strong hydrogen bond donor and acceptor. This functionality often leads to high solubility in polar, protic solvents like alcohols and water.[1] Carboxylic acids have a strong tendency to form highly stable hydrogen-bonded dimers in the solid state, which can be a powerful driving force for crystallization.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms.[2] This imparts a degree of polarity and the potential for π-π stacking interactions, which can help stabilize the crystal lattice.[3] The nitrogen atoms can also act as hydrogen bond acceptors.

  • Methyl Group (-CH3): This adds nonpolar character to the molecule.

  • Acetic Acid Linker (-CH2-): Provides rotational flexibility.

Based on these features, the molecule is amphiphilic but with dominant polar characteristics. Successful crystallization will depend on finding a solvent system that appropriately balances these interactions.

Q2: How should I approach initial solvent selection for this compound?

A2: A systematic screening process is the most effective approach. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5][6]

  • "Like Dissolves Like": Given the compound's polar nature, start with polar solvents.[7]

  • Test Solubility: Place a small amount of your compound (e.g., 10-20 mg) in a test tube and add a small volume (e.g., 0.5 mL) of the solvent to be tested.

  • Observe at Room Temperature: If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. Set it aside.

  • Heat the Mixture: If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.

  • Cool Down: Allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
WaterHigh100The carboxylic acid suggests potential solubility, especially when hot.[1][8] May require a large volume or result in slow crystallization.
EthanolHigh78Often a good choice for carboxylic acids.[1] Its volatility allows for easy removal.
IsopropanolMedium-High82Similar to ethanol but less polar; may offer a better solubility gradient.
Ethyl AcetateMedium77An excellent solvent that can often provide a good balance of solubility for moderately polar compounds.[7]
AcetoneMedium56A powerful solvent, but its low boiling point can sometimes lead to a small solubility differential between hot and cold conditions.[7][9]
TolueneLow111The aromatic nature may promote solubility via π-π interactions with the pyrazole ring, but the overall polarity is low.[8] High boiling point can be a risk for "oiling out".[9]
Heptane/HexaneVery Low98/69Unlikely to be a good single solvent but will be an excellent anti-solvent in a mixed-solvent system.
Q3: When is a mixed-solvent system appropriate?

A3: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[4] This typically involves:

  • A "soluble solvent" in which your compound is readily soluble.

  • An "insoluble solvent" (or anti-solvent) in which your compound is poorly soluble.

The two solvents must be miscible.[4] For this compound, promising pairs would be Ethanol/Water, Ethyl Acetate/Heptane, or Acetone/Hexane.[8]

Troubleshooting Guide: Common Crystallization Problems

Problem 1: My compound has "oiled out" and formed a liquid layer instead of crystals.

Cause & Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common for compounds with relatively low melting points or when the solution is cooled too rapidly from a high-boiling-point solvent.[9][10] Impurities can also depress the melting point, exacerbating the issue.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level. Allow it to cool more slowly.[10]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. For example, if you are using toluene (~111°C), consider switching to ethyl acetate (~77°C).[9]

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethanol). Then, slowly add a miscible anti-solvent (e.g., water or hexane) dropwise at the elevated temperature until the solution becomes faintly turbid (cloudy). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly. This method effectively lowers the solubility of the compound at all temperatures.

Problem 2: No crystals are forming, even after cooling the solution.

Cause & Explanation: Crystal formation requires both nucleation (the initial formation of a small crystal seed) and growth. If the solution is not sufficiently supersaturated or if nucleation is kinetically hindered, no crystals will appear.

Solutions:

Troubleshooting_No_Crystals start No Crystals Formed is_cloudy Is the solution clear or cloudy? start->is_cloudy cloudy Cloudy Solution is_cloudy->cloudy Cloudy clear Clear Solution is_cloudy->clear Clear cause_cloudy Cause: Compound is likely present as fine precipitate or oil. cloudy->cause_cloudy action_cloudy1 Action: Re-heat to dissolve. Add more solvent. cloudy->action_cloudy1 action_cloudy2 Action: Cool very slowly. action_cloudy1->action_cloudy2 cause_clear Cause: Solution is not supersaturated or nucleation is inhibited. clear->cause_clear action_clear1 Induce Nucleation: Scratch inner surface of the flask with a glass rod. clear->action_clear1 action_clear2 Induce Nucleation: Add a seed crystal of the pure compound. clear->action_clear2 action_clear3 Increase Concentration: Boil off some solvent and re-cool. clear->action_clear3 action_clear4 Increase Concentration: If using mixed solvents, add more anti-solvent. action_clear3->action_clear4 Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying start 1. Solvent Screening (See Table 1) dissolve 2. Dissolve Compound in minimum amount of boiling solvent. start->dissolve hot_filter 3. Hot Gravity Filtration (To remove insoluble impurities) dissolve->hot_filter cool 4. Slow Cooling - Room Temperature - Ice Bath hot_filter->cool check Crystals Formed? cool->check vac_filter 5. Vacuum Filtration (Collect crystals) check->vac_filter Yes troubleshoot Troubleshoot (See Guide) check->troubleshoot No wash 6. Wash Crystals (with ice-cold solvent) vac_filter->wash dry 7. Dry Crystals (Air or vacuum oven) wash->dry end 8. Characterize (Melting Point, Purity) dry->end

Caption: General experimental workflow for recrystallization.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Al-Saadi, S. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25252393, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • PubChemLite. This compound. [Link]

  • École Polytechnique Fédérale de Lausanne. Guide for crystallization. [Link]

  • Karunanithi, A. et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. [Link]

  • Royal Society of Chemistry. (2015). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]

  • ResearchGate. (2019). Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity. [Link]

  • ResearchGate. (PDF) A Short Review on Pyrazole Derivatives and their Applications. [Link]

Sources

Technical Support Center: Purification of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active agents. Their purification, however, can present unique challenges due to their chemical properties, including the acidic carboxylic acid moiety and the basic pyrazole ring.

This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth solutions to common purification issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your purification workflows, and ensure the high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities often stem from starting materials or side reactions. Common culprits include unreacted 4-methylpyrazole, leftover alkylating agents (like ethyl bromoacetate), and byproducts from hydrolysis of ester precursors. Isomeric impurities, where alkylation occurs at the N2 position of the pyrazole ring instead of the N1 position, can also be a significant issue. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the impurity profile.[1]

Q2: My compound is a zwitterion at neutral pH. How does this affect my purification strategy?

A2: The zwitterionic nature of these compounds at certain pH ranges can make them highly polar and sometimes poorly soluble in common organic solvents, while also having significant water solubility. This can complicate both extraction and chromatography. For liquid-liquid extraction, you must carefully adjust the pH of the aqueous layer. To extract the compound into an organic layer, acidify the solution (e.g., with 1M HCl) to protonate the carboxylate, making the molecule less polar. Conversely, to remove non-acidic impurities, you can make the aqueous layer basic (e.g., with NaHCO₃) to deprotonate the carboxylic acid, making your target compound a salt that remains in the aqueous phase.[2]

Q3: Is column chromatography on silica gel a good option for these acidic compounds?

A3: It can be, but with precautions. The acidic nature of silica gel can cause strong interactions with the basic pyrazole ring, leading to significant peak tailing, streaking, or even irreversible adsorption of your compound onto the column.[3][4] To mitigate this, you can either:

  • Use a mobile phase modifier: Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to protonate the pyrazole ring and reduce its interaction with the silica surface.

  • Deactivate the silica: Use a slurry of silica gel treated with a base like triethylamine before packing the column.[2]

  • Consider alternative stationary phases: Neutral or basic alumina, or reversed-phase (C18) silica gel, can be excellent alternatives if your compound is unstable or shows poor chromatography on standard silica.[3][5]

Q4: What is the best general approach for purifying a solid this compound derivative?

A4: For solid derivatives, recrystallization is often the most effective and scalable purification method. The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is often a polar protic solvent like ethanol, isopropanol, or water, or a mixture such as ethanol/water or ethyl acetate/hexane.[2][6] If recrystallization fails to remove a persistent impurity, column chromatography followed by a final recrystallization step is a robust strategy.

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Poor Separation or Streaking in Column Chromatography

Q: I'm running a silica gel column, but my compound is streaking badly, and I'm getting poor separation from a closely-eluting impurity. What's happening and how can I fix it?

A: Causal Analysis: This is a classic problem when purifying compounds containing both acidic (carboxylic acid) and basic (pyrazole) functional groups on acidic silica gel.[3][4] The streaking is caused by strong, non-ideal interactions between the basic nitrogen of the pyrazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, continuous elution rather than a sharp band. The carboxylic acid group can also interact via hydrogen bonding, further complicating the separation.

Solutions:

  • Mobile Phase Modification (Acidic Additive):

    • Action: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane).

    • Mechanism: The added acid protonates the basic pyrazole nitrogen, forming a pyrazolium salt. This positively charged species has a much-reduced affinity for the acidic silanol groups, resulting in a more symmetrical peak shape and improved elution.

  • Alternative Stationary Phases:

    • Action: Switch from silica gel to a different stationary phase.

    • Options:

      • Reversed-Phase (C18) Silica: This is an excellent choice for polar compounds. Elution is performed with a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).

      • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for basic compounds.[3]

      • Florisil: This is a magnesium silicate-based adsorbent that can sometimes provide different selectivity compared to silica or alumina.[5]

  • Sample Loading Technique:

    • Action: Ensure your crude sample is loaded onto the column in a minimal volume of solvent. For better results, use "dry loading."

    • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. Carefully load this powder onto the top of your packed column. This technique prevents overloading the top of the column and ensures a sharp starting band.

Troubleshooting Flowchart for Chromatography Issues

G start Poor Separation / Streaking on Silica Column mod_solvent Add 0.5-1% Acetic Acid to Mobile Phase start->mod_solvent check_mod Did Peak Shape Improve? mod_solvent->check_mod change_phase Switch Stationary Phase check_mod->change_phase No success Purification Successful check_mod->success Yes phase_options Consider: - Reversed-Phase (C18) - Alumina (Neutral) - Deactivated Silica change_phase->phase_options fail Re-evaluate Impurity Profile (Consider derivatization) change_phase->fail

Sources

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of 2-(4-methyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block. Our goal is to equip you, the researcher, with the knowledge to anticipate and mitigate common side reactions, thereby improving reaction efficiency, yield, and purity.

The structure of this compound, with its nucleophilic pyrazole ring and reactive carboxylic acid, presents unique challenges and opportunities. This guide is structured to address the most common functionalization pathways—amidation and esterification—and delves into the mechanistic rationale behind potential pitfalls and their solutions.

Section 1: Amide Bond Formation (Amidation)

Amide coupling is the most frequent functionalization performed on this scaffold. While seemingly straightforward, success hinges on the careful selection of coupling reagents, bases, and reaction conditions to avoid common side reactions.

FAQ 1.1: My amide coupling reaction is sluggish or low-yielding. What are the primary causes and how can I improve the outcome?

Answer: A low yield in amide coupling typically points to one of three issues: inefficient activation of the carboxylic acid, premature hydrolysis of the activated intermediate, or steric hindrance from one of the coupling partners.

In-Depth Explanation: The conversion of a carboxylic acid and an amine into an amide is not spontaneous; the carboxylic acid's hydroxyl group is a poor leaving group.[1] Coupling reagents are used to convert this hydroxyl into a better leaving group, creating an "activated intermediate" (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/phosphonium salts).[2][3] This intermediate is highly electrophilic and susceptible to nucleophilic attack by the amine. However, it is also highly susceptible to hydrolysis by any trace water in the reaction, which reverts it to the starting carboxylic acid.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Dryness - Are solvents anhydrous? - Is the amine pure? - Is the coupling reagent fresh? start->check_reagents change_reagent 2. Switch Coupling Reagent - Use a more potent activator (e.g., HATU, HBTU) check_reagents->change_reagent Reagents OK add_base 3. Optimize Base - Add non-nucleophilic base (DIPEA, NMM) - Use 1.1-2.0 equivalents change_reagent->add_base monitor 4. Monitor Reaction - Use TLC or LC-MS to track consumption of starting material add_base->monitor success Improved Yield monitor->success

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM, THF). Dry all glassware thoroughly. The presence of water is a primary cause of failure as it hydrolyzes the activated intermediate.

  • Select an Appropriate Coupling Reagent: For hindered amines or challenging couplings, carbodiimides like DCC or EDC may be insufficient.[3] Switch to a more potent uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP. These reagents form active esters that are less sensitive to hydrolysis and more reactive.

  • Use a Non-Nucleophilic Base: The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. It neutralizes the acid formed during the reaction and maintains a favorable pH, preventing the protonation and deactivation of the amine nucleophile.[4]

  • Optimize Reagent Stoichiometry: Typically, use a slight excess of the coupling reagent (1.1-1.2 eq) and the amine (1.1-1.2 eq) relative to the carboxylic acid. Use 1.5-2.0 equivalents of the base.

FAQ 1.2: I used a carbodiimide (DCC/EDC) and see a major, insoluble byproduct. What is it and how do I prevent it?

Answer: You are likely observing the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, instead of reacting with your amine, rearranges or reacts with another molecule of the carboxylic acid.

In-Depth Explanation: Carbodiimides like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] If the amine nucleophile is not readily available or is unreactive (e.g., sterically hindered), this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is often insoluble (especially the dicyclohexylurea from DCC) and difficult to remove.[1]

G cluster_main Amide Coupling with Carbodiimide Acid R-COOH (Pyrazole Acetic Acid) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + DCC DCC R'-N=C=N-R' (e.g., DCC) Amide Desired Amide Intermediate->Amide + Amine (Desired Path) Byproduct N-Acylurea (Side Product) Intermediate->Byproduct Rearrangement (Side Reaction) Amine R''-NH2

Caption: Desired vs. side reaction pathway with carbodiimide reagents.

Recommended Actions:

  • Add an Activator Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] These additives react with the O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester). This new intermediate is less prone to rearrangement but still highly reactive towards the amine, effectively suppressing N-acylurea formation and also reducing the risk of racemization.[6]

  • Control Reagent Addition: Add the carbodiimide to a solution of the carboxylic acid and the additive (HOBt/Oxyma) first, allow it to pre-activate for 5-10 minutes, and then add the amine. This ensures the amine has a more stable intermediate to react with.

  • Purification: If the byproduct has already formed, dicyclohexylurea (from DCC) can often be removed by filtration as it is poorly soluble in many organic solvents like DCM or ethyl acetate. The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous workup.

FAQ 1.3: I'm coupling my pyrazole acetic acid with a chiral amine/amino acid and I'm detecting the diastereomeric/enantiomeric product. What causes this racemization and how is it avoided?

Answer: Racemization is occurring at the α-carbon of your chiral coupling partner. It is caused by the deprotonation of the α-hydrogen on the activated amino acid intermediate, which is facilitated by basic conditions and certain coupling reagents.

In-Depth Explanation: When a protected amino acid is activated for coupling, the electron-withdrawing nature of the activated carbonyl group increases the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted. This can lead to racemization through two primary pathways: direct enolization or, more commonly, the formation of a planar 5(4H)-oxazolone intermediate.[4][7] This planar intermediate loses its stereochemical information, and subsequent attack by the amine can occur from either face, leading to a mixture of stereoisomers.[8]

G L_Amino Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate L_Amino->Oxazolone - H+ (Base) Base Base (e.g., DIPEA) L_Product L-Product (Retention) Oxazolone->L_Product + Amine D_Product D-Product (Racemization) Oxazolone->D_Product + Amine Amine Nucleophile (Amine)

Caption: Mechanism of racemization via an oxazolone intermediate.

Recommended Actions:

  • Use Additives: As with preventing N-acylurea formation, additives like HOBt, and particularly its more acidic analogues like HOAt or 6-Cl-HOBt, are highly effective at suppressing racemization.[6] They form active esters that are less likely to cyclize into the oxazolone.

  • Choose the Right Coupling Reagent: Uronium/aminium reagents like HATU and HBTU are generally considered superior to carbodiimides alone for minimizing racemization.[5][8]

  • Optimize the Base: The choice and amount of base are critical. Use the weakest base necessary to achieve the reaction, such as N-methylmorpholine (NMM, pKa ~7.4), instead of stronger bases like DIPEA (pKa ~10.1).[6] Use the minimum amount of base required.

  • Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of proton abstraction and oxazolone formation.

Section 2: Ester Formation (Esterification)

FAQ 2.1: Standard acid-catalyzed Fischer esterification is giving me low yields and decomposition products. What are milder, more effective alternatives?

Answer: Fischer esterification often requires high temperatures and strong acid, conditions under which this compound can be unstable. Milder, more reliable methods include activation followed by alcoholysis or direct alkylation of the carboxylate.

In-Depth Explanation: The pyrazole ring, while aromatic, can be sensitive to harsh acidic conditions and high heat. A significant side reaction to be aware of with pyrazole acetic acids is decarboxylation, which can be promoted by heat and transition metal impurities.[9][10][11] Therefore, forcing conditions are best avoided.

Recommended Milder Procedures:

  • Alkylation of the Carboxylate (Best for simple alkyl esters): This is often the cleanest method.

    • Protocol: Deprotonate the carboxylic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) in a polar aprotic solvent like DMF or acetonitrile. Then, add an alkyl halide (e.g., methyl iodide, ethyl bromide) and stir, usually at room temperature or with gentle heating (40-60 °C).

  • Carbodiimide-Mediated Esterification: This method is analogous to amide coupling.

    • Protocol: Use EDC or DCC in the presence of a catalytic amount of an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP). The alcohol acts as the nucleophile. This reaction is typically performed in a non-protic solvent like DCM at 0 °C to room temperature.

  • Conversion to Acyl Chloride: For very stubborn esterifications.

    • Protocol: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction should be performed carefully in an inert solvent. The crude acyl chloride is then reacted immediately with the desired alcohol, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

Section 3: Ring-Related Side Reactions

FAQ 3.1: Can the pyrazole ring itself cause side reactions?

Answer: Yes, although the pyrazole ring is generally stable, its nitrogen atoms can be reactive under certain conditions. However, for your specific molecule, this compound, the most reactive N1 position is already alkylated by the acetic acid sidechain, which significantly reduces the potential for N-alkylation side reactions.[12][13]

Potential Issues to Consider:

  • N2 Basicity: The N2 nitrogen is basic and can be protonated under acidic conditions or act as a Lewis base, potentially coordinating to metal-based reagents.[14] This is not usually a problem in standard coupling reactions but is something to be aware of.

  • C-H Functionalization: While the N1-substitution directs reactivity, the C3, C5, and methyl-C4 positions have protons that could potentially be removed by very strong bases (e.g., organolithiums), but this is not a concern under typical functionalization conditions.[15]

  • Protecting Groups: If you need to perform harsh chemistry elsewhere on a more complex derivative, protecting the pyrazole ring might be necessary. Common protecting groups for pyrazoles include Boc and PMB groups, though their installation on an already N1-substituted pyrazole is not straightforward.[15][16] For most standard functionalizations of the acetic acid moiety, protection is unnecessary.

Appendix A: Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Esterification via Carboxylate Alkylation
  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature (or heat to 40-50 °C if necessary) for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Appendix B: Quick Reference Table of Common Coupling Reagents

ReagentFull NameByproductRacemization RiskNotes
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble ureaModerateCost-effective; best used with HOBt or Oxyma.[17]
DCC N,N′-DicyclohexylcarbodiimideInsoluble DCUModerateByproduct removed by filtration; use with HOBt/Oxyma.[2]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateWater-solubleLowHighly effective for hindered couplings; minimal racemization.[5]
HBTU N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateWater-solubleLowClassic, reliable uronium salt reagent.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateWater-solubleLowPhosphonium salt, good for sensitive substrates.

References

  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • 4-Methoxybenzyl (PMB)
  • Carboxylic Acid Functional Group Reactions. LibreTexts.
  • Selective Boc-Protection and Bromination of Pyrazoles.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • A Comprehensive Guide to Carboxylic Acid Functional Group Activ
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser...
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Carboxylic Acids to Alcohols, Part 6: In Situ Activ
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Reactions of Pyrazole. Pharmaguideline.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Racemization Assays in Peptide Synthesis. Chapter 7.4.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Amide coupling reaction in medicinal chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and key insights grounded in established chemical principles to ensure the successful and efficient production of this important heterocyclic compound.

Introduction: The Synthetic Pathway

The synthesis of this compound is a robust two-step process. It begins with the N-alkylation of 4-methylpyrazole with an appropriate haloacetate ester, followed by the hydrolysis of the resulting ester intermediate. While straightforward in principle, scaling up this synthesis introduces challenges related to regioselectivity, reaction kinetics, and product purification that must be carefully managed.

This guide provides a systematic approach to overcoming these challenges, ensuring a high-yield, high-purity, and scalable process.

Overall Synthesis Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) Start 4-Methylpyrazole + Ethyl Chloroacetate Alkylation Reaction: Base (K2CO3 or NaH) Solvent (DMF, Acetonitrile) Start->Alkylation Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Alkylation->Intermediate Hydrolysis Reaction: Base (NaOH or KOH) Solvent (H2O/Ethanol) Intermediate->Hydrolysis Crude or Purified Ester Workup Acidification (HCl) & Isolation Hydrolysis->Workup FinalProduct This compound Workup->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 4-methylpyrazole?

A: The main challenge is achieving regioselectivity. Unsymmetrically substituted pyrazoles have two nitrogen atoms (N1 and N2) available for alkylation. The reaction can potentially yield two different isomers. For 4-methylpyrazole, the steric hindrance from the methyl group at the C4 position generally directs the incoming alkyl group to the N1 position, making the desired regioisomer the major product. However, reaction conditions can influence the ratio of N1 to N2 alkylation.[1]

Q2: Why is the choice of base critical in the alkylation step?

A: The base deprotonates the pyrazole's N-H group, forming the pyrazolate anion, which is the active nucleophile. The strength and type of base affect both reaction rate and selectivity.

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are easier to handle, especially on a large scale. They create a lower concentration of the pyrazolate anion, which can sometimes improve selectivity.[2]

  • Stronger bases (e.g., NaH): Sodium hydride ensures complete and rapid deprotonation, which can significantly accelerate the reaction. However, it requires anhydrous conditions and careful handling due to its reactivity with water. Using a stronger base may sometimes lead to a decrease in regioselectivity or an increase in side reactions if not properly controlled.[1]

Q3: Which solvent is recommended for the N-alkylation reaction?

A: Polar aprotic solvents are typically used.

  • DMF (Dimethylformamide) or DMAc (Dimethylacetamide): These solvents effectively dissolve the pyrazole and the base, facilitating the reaction. They are often used with carbonate bases.[3]

  • Acetonitrile (MeCN): A common choice that works well with both carbonate and hydride bases. It has a lower boiling point than DMF, which can simplify removal during work-up.[4]

  • DMSO (Dimethyl sulfoxide): Can also be used and is known to accelerate Sₙ2 reactions.[2] The choice often depends on the scale, desired reaction temperature, and downstream purification strategy.

Q4: My hydrolysis step is slow or incomplete. How can I fix this?

A: Incomplete hydrolysis is typically due to insufficient base, low temperature, or phase separation. To drive the reaction to completion:

  • Increase the amount of base: Use at least 1.1 to 1.5 molar equivalents of NaOH or KOH to ensure complete saponification.

  • Increase the temperature: Heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the rate of hydrolysis.

  • Use a co-solvent: Adding an alcohol like ethanol or methanol to the aqueous base solution creates a single phase with the ester, improving reaction kinetics.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem Diagnosis Flowchart

G Start Reaction Issue? Step Which Step? Alkylation or Hydrolysis? Start->Step Alkylation Alkylation Problem Step->Alkylation Alkylation Hydrolysis Hydrolysis Problem Step->Hydrolysis Hydrolysis AlkylationIssue What is the issue? Alkylation->AlkylationIssue LowYield Low Yield / No Reaction AlkylationIssue->LowYield Low Yield Impure Impure Product AlkylationIssue->Impure Impurity LowYieldCause Check: 1. Base activity 2. Reagent purity 3. Anhydrous conditions (if NaH) 4. Temperature LowYield->LowYieldCause ImpureCause Check: 1. Regioisomer formation (NMR) 2. Unreacted starting material 3. Side products Impure->ImpureCause HydrolysisIssue What is the issue? Hydrolysis->HydrolysisIssue Incomplete Incomplete Reaction HydrolysisIssue->Incomplete Incomplete Purification Purification Difficulty HydrolysisIssue->Purification Purification IncompleteCause Action: 1. Increase base equivalents 2. Add co-solvent (EtOH) 3. Increase temperature/time Incomplete->IncompleteCause PurificationCause Action: 1. Adjust pH carefully for precipitation 2. Use appropriate extraction solvent 3. Consider recrystallization Purification->PurificationCause

Sources

Technical Support Center: Characterization of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common and often complex challenges encountered during the characterization of pyrazole isomers. Pyrazole scaffolds are foundational in medicinal chemistry, but their structural versatility, particularly the existence of regioisomers and tautomers, can present significant analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the characterization of pyrazole isomers so challenging?

A1: The primary challenges stem from two key aspects of pyrazole chemistry:

  • Regioisomerism: The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers (e.g., 1,3-, 1,4-, and 1,5-trisubstituted pyrazoles).[1][2][3] These isomers can have very similar physical and chemical properties, making their separation and individual characterization difficult.

  • Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of tautomers due to proton migration between the two nitrogen atoms.[4][5][6] This dynamic equilibrium can complicate spectroscopic analysis, particularly in solution, as the observed signals may be a time-averaged representation of multiple species.[7] The rate of this interconversion is often dependent on factors like solvent and temperature.[4][5]

Q2: My 1H NMR spectrum of a 3(5)-substituted pyrazole shows broad signals for the ring protons. What could be the cause?

A2: Broad signals in the 1H NMR spectrum of N-unsubstituted pyrazoles are a classic indicator of prototropic tautomerism occurring on the NMR timescale.[4] The exchange of the N-H proton between the two nitrogen atoms leads to a chemical exchange between the C3 and C5 positions and their attached protons. When this exchange rate is intermediate on the NMR timescale, the signals for the H3 and H5 protons broaden and may even coalesce into a single broad peak.

Q3: I have synthesized a 1,3,5-trisubstituted pyrazole, but the reaction produced two isomers. How can I differentiate them?

A3: Differentiating 1,3,5-trisubstituted pyrazole regioisomers typically requires a combination of spectroscopic techniques. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., NOESY or ROESY) are particularly powerful. By observing through-space correlations between the substituent at the N1 position and the substituents at the C3 and C5 positions, you can unambiguously determine the connectivity. For example, an NOE between the protons of the N1-substituent and the C5-substituent's protons will confirm that specific regioisomer.[1]

Q4: Can mass spectrometry distinguish between pyrazole isomers?

A4: While electron ionization mass spectrometry (EI-MS) can provide characteristic fragmentation patterns for pyrazole rings, distinguishing between regioisomers can be challenging as they may exhibit very similar fragmentation pathways.[8][9] However, in some cases, subtle differences in fragment ion abundances may be observed.[10] Tandem mass spectrometry (MS/MS) experiments can sometimes provide more detailed structural information to aid in differentiation.[9][10]

Q5: Is X-ray crystallography the only definitive method for isomer determination?

A5: Single-crystal X-ray crystallography is considered the "gold standard" for unambiguously determining the three-dimensional structure of a molecule, including the specific isomeric form.[11][12][13][14][15] However, obtaining suitable single crystals can be a significant challenge. When crystallography is not feasible, a combination of advanced NMR techniques (NOESY, HMBC), computational modeling, and comparison to known standards can provide a high degree of confidence in the structural assignment.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the characterization of pyrazole isomers.

Troubleshooting Guide 1: Ambiguous NMR Spectra

Issue: The 1H and/or 13C NMR spectra of your synthesized pyrazole are difficult to interpret, showing broad peaks, an unexpected number of signals, or chemical shifts that don't match predictions.

Root Cause Analysis and Solutions:

  • Tautomerism: As discussed in the FAQs, tautomeric exchange is a frequent cause of spectral ambiguity in N-H pyrazoles.[4][5]

    • Troubleshooting Protocol:

      • Low-Temperature NMR: Acquire the NMR spectrum at a lower temperature. This can slow down the rate of tautomeric interconversion, potentially resolving the broad signals into sharp peaks for each individual tautomer.

      • Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The polarity and hydrogen-bonding capacity of the solvent can influence the tautomeric equilibrium, sometimes favoring one tautomer and simplifying the spectrum.[4]

      • N-Alkylation/N-Acylation: If the synthetic route allows, derivatizing the pyrazole at the N1 position will "lock" the tautomeric form, resulting in sharp, well-defined NMR signals.[6]

  • Presence of Regioisomers: Your sample may be a mixture of regioisomers from the synthesis.[1][16]

    • Troubleshooting Protocol:

      • Chromatographic Purity Check: First, confirm the purity of your sample using a high-resolution technique like HPLC or UPLC. If multiple peaks are observed, this indicates a mixture.

      • 2D NMR Spectroscopy: For a confirmed mixture or a complex single-component spectrum, acquire a suite of 2D NMR experiments:

        • COSY: To establish proton-proton coupling networks within each isomer.

        • HSQC: To correlate protons with their directly attached carbons.

        • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the carbon skeleton and the positions of substituents.

        • NOESY/ROESY: As mentioned in the FAQs, this is the key experiment for differentiating regioisomers by identifying through-space proximities between substituents on the ring.[1]

Experimental Workflow for Regioisomer Assignment using 2D NMR:

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Long-Range Correlation & Regioisomer Differentiation cluster_2 Structure Elucidation A Purified Pyrazole Isomer Mixture B Acquire 1H and 13C NMR A->B C Acquire COSY & HSQC B->C D Acquire HMBC C->D Establish C-H framework E Acquire NOESY/ROESY D->E Identify through-bond connectivities F Analyze Key Correlations E->F Identify through-space proximities G Assign Isomer 1 Structure F->G H Assign Isomer 2 Structure F->H

Caption: 2D NMR workflow for pyrazole isomer differentiation.

Troubleshooting Guide 2: Difficulty in Chromatographic Separation

Issue: You have confirmed the presence of multiple pyrazole isomers, but they co-elute or have very poor resolution during column chromatography (flash or HPLC).

Root Cause Analysis and Solutions:

The similar polarity and structural features of pyrazole regioisomers make their separation challenging.[1]

  • Troubleshooting Protocol:

    • Systematic Solvent Screening (Flash Chromatography):

      • Start with a standard solvent system (e.g., ethyl acetate/hexanes) and perform a gradient elution.

      • If co-elution occurs, systematically change the solvent system. Try incorporating a more polar solvent like methanol or a less polar one like dichloromethane. Small additions of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes dramatically alter selectivity.

    • HPLC Method Development:

      • Stationary Phase Variation: If standard C18 columns fail, try a different stationary phase. A phenyl-hexyl column can offer different selectivity through pi-pi interactions. For more polar pyrazoles, a polar-embedded C18 or a HILIC column may be effective. Chiral stationary phases are necessary for separating enantiomers of chiral pyrazole derivatives.[17]

      • Mobile Phase Modifiers: Systematically vary the mobile phase composition. For reversed-phase HPLC, try different organic modifiers (acetonitrile vs. methanol) and different aqueous phase pH values (using buffers like formate, acetate, or phosphate).

      • Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.

Data Summary: Typical Spectroscopic Data for Pyrazole Isomers

Feature1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole1,4-Disubstituted Pyrazole
1H NMR (Ring Protons) H4 and H5 are doubletsH3 and H4 are doubletsH3 and H5 are singlets
13C NMR (C3 vs C5) Chemical shifts of C3 and C5 can be distinct and influenced by the N1 substituent.Chemical shifts of C3 and C5 can be distinct and influenced by the N1 substituent.C3 and C5 chemical shifts are often similar due to symmetry.
Key HMBC Correlation H5 correlates to C3 and C4H3 correlates to C4 and C5H3 correlates to C4 and C5; H5 correlates to C3 and C4
Key NOESY Correlation N1-substituent to H5N1-substituent to H3N1-substituent to H3 and H5

Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used.[18]

Troubleshooting Guide 3: Inconclusive Mass Spectrometry Data

Issue: The mass spectrum shows the correct molecular ion, but the fragmentation pattern is not providing enough information to confirm the isomeric structure.

Root Cause Analysis and Solutions:

Standard EI-MS often produces extensive fragmentation, which may not be specific enough for isomer differentiation.[8]

  • Troubleshooting Protocol:

    • Soft Ionization Techniques: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods typically produce a prominent protonated molecule ([M+H]⁺) with less fragmentation, which can be useful for confirming the molecular weight of each isomer after chromatographic separation (LC-MS).

    • Tandem Mass Spectrometry (MS/MS):

      • Isolate the [M+H]⁺ ion of each chromatographically separated isomer.

      • Induce fragmentation through Collision-Induced Dissociation (CID).

      • The resulting product ion spectra may show unique fragments or different relative abundances of common fragments for each isomer, providing a basis for differentiation.[10]

Logical Workflow for Isomer Characterization:

G Start Pyrazole Synthesis Product Purity_Check LC-MS or GC-MS Analysis Start->Purity_Check Single_Peak Single Isomer or Co-elution Purity_Check->Single_Peak One Peak Multiple_Peaks Multiple Isomers Detected Purity_Check->Multiple_Peaks >1 Peak NMR_Analysis Comprehensive NMR Analysis (1D & 2D) Single_Peak->NMR_Analysis Proceed Develop_Separation Develop Separation Method (HPLC/Flash) Multiple_Peaks->Develop_Separation Proceed Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Xray Consider X-ray Crystallography for Ambiguity NMR_Analysis->Xray Isolate_Isomers Isolate Pure Isomers Develop_Separation->Isolate_Isomers Characterize_Each Characterize Each Isomer Separately (NMR, MS/MS) Isolate_Isomers->Characterize_Each Final_Assignment Final Isomer Assignment Characterize_Each->Final_Assignment Characterize_Each->Xray

Caption: Decision tree for pyrazole isomer characterization.

Section 3: The Role of Computational Chemistry

For particularly challenging cases, computational chemistry can be a powerful predictive tool.[19][20]

  • DFT Calculations: Density Functional Theory (DFT) can be used to calculate the relative energies of different pyrazole isomers and tautomers, predicting the most stable form.[19]

  • NMR Chemical Shift Prediction: GIAO (Gauge-Invariant Atomic Orbital) methods can predict 1H and 13C NMR chemical shifts for each potential isomer.[21] Comparing these predicted spectra to your experimental data can provide strong evidence for a particular structure.

By integrating these advanced spectroscopic and computational methods, the challenges in pyrazole isomer characterization can be systematically and successfully overcome.

References

  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • 1H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). NIH.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 1H-Pyrazole. (n.d.). The NIST WebBook - National Institute of Standards and Technology.
  • Gas Chromatograph of Pyrazole Isomer Mixture. (n.d.). ResearchGate.
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016).
  • The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. (2016). PubMed.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... (n.d.). ResearchGate.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Optimizing In Vivo Dosage for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. While specific in vivo dosing regimens for this exact molecule are not extensively published, this guide synthesizes established principles from preclinical drug development and data on related pyrazole derivatives to provide a robust framework for your studies. Our goal is to empower you to design logical, effective, and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting considerations for working with this compound?

Before any in vivo experiment, a thorough understanding of the compound's basic properties is essential. Pyrazole derivatives are a versatile class of compounds with a wide spectrum of pharmacological activities[1]. However, many also present formulation challenges.

  • Solubility: Pyrazole-based compounds, including acetic acid derivatives, often exhibit poor aqueous solubility[1]. This is the primary hurdle to overcome for achieving adequate bioavailability. Initial solubility screening in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, Tween-80) is a mandatory first step.

  • Acidity: As an acetic acid derivative, the compound's acidic nature will influence its solubility and absorption in the gastrointestinal (GI) tract. Weakly acidic compounds typically have lower solubility in the acidic environment of the stomach but higher solubility in the more neutral pH of the intestines[2]. This pH-dependent solubility is a critical factor in formulation design and predicting absorption behavior.

  • Purity and Stability: Always ensure the purity of your compound lot. Impurities can confound toxicity and efficacy results. Additionally, assess the compound's stability in your chosen formulation vehicle over the duration of your experiment.

Troubleshooting Guide: From Formulation to First Dose

This section addresses specific issues you may encounter during your experimental workflow.

Q2: My compound won't dissolve. How do I develop a suitable formulation for oral administration?

This is the most common challenge with this class of molecules. A multi-step strategy using excipients is the standard industry approach.

Causality: The goal of a formulation is to keep the drug in a solubilized state long enough for absorption to occur in the GI tract. For poorly soluble compounds, this often requires creating a solution or a stable suspension. Using a combination of co-solvents and surfactants is a proven method[1].

Recommended Protocol: Step-by-Step Formulation Development

  • Initial Solubilization: Begin by dissolving the accurately weighed compound in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the dosing solution should ideally be kept below 10% to avoid vehicle-induced toxicity[1].

  • Addition of Co-solvents: Sequentially add co-solvents such as Polyethylene Glycol 400 (PEG400). Vortex thoroughly after each addition. PEG400 is an excellent solubilizing agent for many poorly water-soluble compounds.

  • Incorporate Surfactants: Add a surfactant like Tween-80 (Polysorbate 80) or Cremophor EL. Surfactants help to maintain the compound in a solubilized state and prevent precipitation when the formulation is diluted in an aqueous environment (like the stomach). A common formulation might consist of 5-10% DMSO, 30-40% PEG400, and 5-10% Tween-80[1].

  • Final Dilution: Bring the formulation to the final volume with a sterile aqueous vehicle like saline or phosphate-buffered saline (PBS). Add the aqueous component slowly while vortexing to prevent the compound from "crashing out" or precipitating.

  • Visual Inspection: The final formulation should be a clear, homogenous solution. If precipitation occurs, you may need to adjust the ratios of the excipients. Always prepare formulations fresh on the day of the experiment and visually inspect for any precipitation before administration[1].

Data Presentation: Example Formulation Vehicles

Vehicle ComponentRoleTypical Concentration RangeRationale & Considerations
DMSOPrimary Solvent5-10%Excellent solubilizer, but can have vehicle-specific toxicity at higher concentrations.[1]
PEG400Co-solvent30-60%Improves solubility and is generally well-tolerated.
Tween-80Surfactant1-10%Prevents precipitation, enhances wetting and dispersion.
Saline/PBS/WaterDiluentq.s. to 100%Used to bring the formulation to the final desired dosing volume.
Q3: How do I determine a safe and effective starting dose for my first in vivo study?

Determining the starting dose is a balance between safety and potential efficacy. Since no prior data exists for this specific molecule, a dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD)[3].

Causality: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. Establishing this upper limit is the foundational step for designing all subsequent efficacy studies[3][4].

Workflow for Initial Dose Selection and MTD Determination

// Connections Lit -> StartDose [label="Informs"]; InVitro -> StartDose [label="Guides"]; StartDose -> DoseEsc -> Admin -> Monitor -> MTD; MTD -> DoseSelect -> EfficacyStudy; } doted Caption: Workflow for In Vivo Dose Optimization.

Recommended Protocol: Acute Toxicity / Dose-Range Finding Study

  • Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats or CD-1 mice)[4]. Use a small number of animals per group (e.g., n=3-5 per sex)[4].

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle-only control group.

  • Dose Selection: Choose doses based on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg)[4]. The range should be wide enough to hopefully identify both a no-effect level and a toxic level. If no information is available, a starting dose of 10-30 mg/kg is often a conservative choice.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first several hours post-dose (e.g., 30 min, 1, 2, 4 hours) and then daily for 7 to 14 days[4]. Record:

    • Clinical Signs: Changes in posture, behavior (lethargy, agitation), fur appearance, respiration, etc.

    • Body Weight: Measure weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a humane endpoint[4].

    • Mortality: Record the time of any deaths.

  • MTD Determination: The MTD is typically defined as the highest dose that causes no mortality and where body weight loss is minimal and recoverable.

Q4: I am observing unexpected toxicity or no efficacy. What are the likely causes?

Troubleshooting unexpected outcomes requires a systematic approach to isolate the variable causing the issue.

Decision Tree for Troubleshooting In Vivo Studies

// Nodes Tox [label="High Toxicity / Mortality?", fillcolor="#FCE8E6", fontcolor="#202124"]; NoEff [label="No Efficacy Observed?", fillcolor="#E8F0FE", fontcolor="#202124"];

// Toxicity Path Tox_Dose [label="Dose Too High?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Tox_Vehicle [label="Vehicle Toxicity?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Tox_Formulation [label="Formulation Issue?\n(Precipitation in vivo)", shape=diamond, style=filled, fillcolor="#FFFFFF"];

// Efficacy Path NoEff_Dose [label="Dose Too Low?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; NoEff_PK [label="Poor Exposure (PK)?\n[5][6]", shape=diamond, style=filled, fillcolor="#FFFFFF"]; NoEff_Target [label="Lack of Target Engagement?", shape=diamond, style=filled, fillcolor="#FFFFFF"];

// Solutions Sol_Tox_Dose [label="Redesign DRF with\n10-fold lower start dose[4]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Tox_Vehicle [label="Run Vehicle-Only\nToxicity Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Tox_Formulation [label="Re-evaluate Formulation;\nCheck for stability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_NoEff_Dose [label="Increase Dose;\nEnsure you are near MTD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoEff_PK [label="Conduct PK study;\nMeasure plasma concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoEff_Target [label="Measure downstream\nbiomarkers (PD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Tox [label="Yes"]; Start -> NoEff [label="No"];

Tox -> Tox_Dose [label="Check"]; Tox_Dose -> Sol_Tox_Dose [label="Yes"]; Tox_Dose -> Tox_Vehicle [label="No"];

Tox_Vehicle -> Sol_Tox_Vehicle [label="Yes"]; Tox_Vehicle -> Tox_Formulation [label="No"];

Tox_Formulation -> Sol_Tox_Formulation [label="Yes"];

NoEff -> NoEff_Dose [label="Check"]; NoEff_Dose -> Sol_NoEff_Dose [label="Yes"]; NoEff_Dose -> NoEff_PK [label="No"];

NoEff_PK -> Sol_NoEff_PK [label="Yes"]; NoEff_PK -> NoEff_Target [label="No"];

NoEff_Target -> Sol_NoEff_Target [label="Yes"]; } doted Caption: Troubleshooting Common In Vivo Study Outcomes.

Key Troubleshooting Steps:

  • High Toxicity: If you observe severe toxicity at the lowest dose, the most likely cause is that your starting dose was too high[4]. Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). It is also crucial to run a control group that receives only the vehicle to rule out toxicity from the formulation itself.

  • No Efficacy:

    • Inadequate Dose: The dose may be too low. Efficacy studies should include doses up to the MTD to ensure you have explored the full therapeutic window.

    • Poor Pharmacokinetics (PK): The compound may not be absorbed well or may be metabolized too quickly[5][6]. The only way to confirm this is to run a PK study. A satellite group of animals can be dosed, with blood samples taken at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to measure the plasma concentration of the drug. This provides critical data on exposure (Cmax, AUC) that is needed to make informed decisions[3].

    • Lack of Target Engagement: The drug may be present in the circulation but not reaching or modulating its intended biological target. This requires a pharmacodynamic (PD) biomarker assay to confirm target engagement in vivo.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
  • BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Joshi, R. S., et al. (n.d.). How to mathematically optimize drug regimens using optimal control. PMC - NIH.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Patsnap Synapse. (2025, May 29). How to support human dose prediction using preclinical PK?
  • Al-Ostath, A., et al. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6).
  • Korn, E. L., et al. (n.d.). Dose Optimization During Drug Development: Whether and When To Optimize. Request PDF - ResearchGate.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.
  • Naim, M. J., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • G.G. G. (2015, September 25). (PDF) Title: Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. ResearchGate.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • NIH. (n.d.). Acute Toxicity Assessment, In Vitro Antacid and Cytoprotective Effects of Root Bark Aqueous Extract of Diospyros mespiliformis on Water Immersion Stress-Induced Gastric Ulcers in Rats.
  • NIH PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • NIH PMC. (n.d.). Alternative Method of Oral Dosing for Rats.
  • Matrix Scientific. (n.d.). 2-(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)acetic acid.
  • Upadhyay, S., et al. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC - PubMed Central.
  • NIH. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.
  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. (2025, October 15). ResearchGate.
  • Upadhyay, S., et al. (2017, May 8). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal.
  • NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.

Sources

Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3][4] However, their therapeutic potential is often hampered by poor aqueous solubility and other factors that limit their bioavailability.[5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. The information presented here is grounded in established scientific principles and practical field experience to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific issues you may encounter during the development and characterization of pyrazole-based compounds. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue: Poor Aqueous Solubility of a Novel Pyrazole Derivative

You've synthesized a promising new pyrazole compound, but it exhibits extremely low solubility in aqueous media, hindering further in vitro and in vivo evaluation.

Troubleshooting Workflow:

A Problem: Poor Aqueous Solubility B Characterize Physicochemical Properties (pKa, LogP, Crystal Form) A->B C Strategy 1: Formulation Approaches B->C If LogP > 3 or crystalline D Strategy 2: Chemical Modification B->D If amenable to chemical change E Co-solvents & Surfactants C->E F pH Adjustment C->F G Nanotechnology Approaches C->G H Prodrug Synthesis D->H I Salt Formation D->I J Evaluate Solubility & Stability E->J F->J G->J H->J I->J K Proceed to Permeability & in vivo Studies J->K Solubility Goal Met A Problem: Suspected High First-Pass Metabolism B In Vitro Metabolic Stability Assays (Liver Microsomes, S9 Fraction, Hepatocytes) A->B C Identify Metabolic Hotspots (LC-MS/MS Metabolite ID) B->C High clearance observed D Strategy 1: Structural Modification C->D E Strategy 2: Formulation Approaches C->E F Block Metabolic Site (e.g., Fluorination) D->F G Bioisosteric Replacement D->G H Inhibitors of Metabolic Enzymes E->H I Lymphatic Targeting Formulations E->I J Re-evaluate in vitro & in vivo F->J G->J H->J I->J K Improved Bioavailability J->K Metabolism Reduced

Caption: Decision workflow for addressing high first-pass metabolism.

Detailed Steps & Explanations:

  • Confirm and Characterize Metabolism: The first step is to confirm that first-pass metabolism is indeed the issue and to understand how the compound is being metabolized. The liver is the primary site of first-pass metabolism. [6] * In Vitro Metabolic Stability Assays: Incubate the pyrazole compound with liver fractions (microsomes, S9) or hepatocytes to determine its metabolic stability. A rapid disappearance of the parent compound indicates high metabolic clearance.

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. This will reveal the "metabolic hotspots" on the molecule, which are the sites susceptible to enzymatic modification.

  • Strategies to Mitigate First-Pass Metabolism:

    • Structural Modification:

      • Blocking Metabolic Sites: Once metabolic hotspots are identified, you can make chemical modifications at these positions to block metabolism. For example, introducing a fluorine atom at a site of hydroxylation can prevent this metabolic pathway.

      • Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For instance, a metabolically unstable ester could be replaced with a more stable amide. [7] * Formulation-Based Approaches:

      • Co-administration with Enzyme Inhibitors: While not always a viable long-term strategy, co-administering the pyrazole compound with a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor) can demonstrate proof-of-concept that reducing first-pass metabolism improves bioavailability. [6] * Lymphatic Targeting: Formulations that promote lymphatic absorption can bypass the portal circulation and thus avoid first-pass metabolism in the liver. Lipid-based formulations, such as those containing long-chain fatty acids, are known to enhance lymphatic transport.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor bioavailability of pyrazole-based drugs?

A1: The most common reasons are poor aqueous solubility and high first-pass metabolism. [5][6]Many pyrazole derivatives are planar, aromatic structures that can lead to strong crystal lattice energy and thus low solubility. [8]Additionally, the pyrazole ring and its substituents can be susceptible to metabolic enzymes in the gut wall and liver.

Q2: How can I predict the oral bioavailability of my pyrazole compound early in the discovery process?

A2: While precise prediction is challenging, you can use a combination of in silico models and in vitro assays.

  • In Silico Tools: Computational models can predict physicochemical properties like LogP and pKa, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [9][10]* In Vitro Assays:

    • Solubility Assays: As described in the troubleshooting section, these are essential for determining aqueous solubility.

    • Permeability Assays: The Caco-2 cell monolayer assay is a widely used in vitro model to assess the intestinal permeability of a compound. [8] * Metabolic Stability Assays: These assays, using liver microsomes or hepatocytes, provide an early indication of susceptibility to first-pass metabolism.

Q3: Are there any general structural modifications to the pyrazole core that are known to improve bioavailability?

A3: While compound-specific, some general strategies have proven effective. The introduction of polar functional groups can improve solubility. [9]Strategic placement of substituents can also shield metabolically labile sites. The prodrug approach, where a hydrophilic moiety is temporarily attached, is a versatile strategy. [5] Q4: When should I consider nanotechnology-based delivery systems for my pyrazole compound?

A4: Nanotechnology should be considered when conventional formulation approaches, such as co-solvents or pH adjustment, fail to achieve the desired solubility and dissolution rate. [11]If your compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug, nanotechnology can be particularly beneficial. [12] Q5: What is the importance of the Biopharmaceutics Classification System (BCS) in the context of pyrazole bioavailability?

A5: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. [13]This classification is a valuable framework for understanding the potential hurdles to oral bioavailability and for selecting appropriate enhancement strategies. For example, for a BCS Class II pyrazole compound (low solubility, high permeability), the primary focus should be on improving solubility and dissolution rate. [11]

References

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.
  • An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. NIH.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formul
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • First pass effect. Wikipedia.
  • Grand challenges in oral drug delivery. Frontiers.
  • Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity valid
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • Nanotechnology-Based Drug Delivery Systems. PMC - NIH.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. pharmaexcipients.com.
  • In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
  • Nano based drug delivery systems: recent developments and future prospects. PMC.
  • Inhalable Nanotechnology-Based Drug Delivery Systems for the Treatment of Inflamm
  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC - NIH.
  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).

Sources

Troubleshooting poor cell permeability of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on overcoming poor cell permeability.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3] However, a frequent and significant hurdle in the development of pyrazole-based drug candidates is achieving optimal cell permeability.[4][5] Poor permeability can mask the true potential of a highly potent compound, leading to a disconnect between in vitro enzymatic assays and cellular activity.[6]

This guide provides a structured approach to diagnosing and resolving permeability issues, grounded in an understanding of the physicochemical properties of pyrazole derivatives and the assays used to measure their ability to cross cellular barriers.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you might be facing in the lab.

Scenario 1: My pyrazole compound has high target affinity in biochemical assays but shows low or no activity in cell-based assays.

This is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target (e.g., a purified enzyme) but fails when it must cross the cell membrane to reach its intracellular site of action.

dot graph TD { A[Start: High Potency, Low Cellular Activity] --> B{Assess Physicochemical Properties}; B --> C[In Silico Prediction]; B --> D[In Vitro Permeability Assays]; C --> E{LogP > 5 or < 1?}; C --> F{TPSA > 140 Ų?}; C --> G{MW > 500 Da?}; D --> H[PAMPA]; D --> I[Caco-2 Assay]; E --> J[Modify Lipophilicity]; F --> K[Reduce H-Bond Donors/Acceptors]; G --> L[Reduce Molecular Size]; H --> M{Low PAMPA Permeability?}; I --> N{High Efflux Ratio in Caco-2?}; M --> O[Indicates Poor Passive Diffusion]; N --> P[Indicates Active Efflux]; O --> Q[Structural Modification Strategy]; P --> R[Co-dosing with Efflux Pump Inhibitors]; Q --> S[Re-synthesize and Re-test]; R --> S; S --> T[End: Improved Cellular Activity];

} caption: Diagnostic workflow for low cellular activity.

  • Assess Physicochemical Properties (In Silico): Before initiating wet lab experiments, utilize computational tools to evaluate the drug-like properties of your pyrazole derivative.[7] Key parameters to consider are:

    • Lipophilicity (LogP): An optimal LogP is crucial for membrane permeability.

    • Topological Polar Surface Area (TPSA): This estimates the surface area of polar atoms, which is related to hydrogen bonding capacity.

    • Molecular Weight (MW): Larger molecules often have more difficulty crossing cell membranes.

    • Hydrogen Bond Donors and Acceptors: A high number of these can hinder permeability.

    PropertyGuideline for Good PermeabilityPotential Issue
    LogP 1 - 3< 1 (too hydrophilic), > 5 (too lipophilic, may get stuck in membrane)
    TPSA < 140 Ų> 140 Ų (poor permeability)
    MW < 500 Da> 500 Da (may violate Lipinski's Rule of 5)
    H-Bond Donors ≤ 5> 5 (increased polarity)
    H-Bond Acceptors ≤ 10> 10 (increased polarity)
  • Conduct In Vitro Permeability Assays: If the in silico predictions suggest potential issues, or if you need to confirm them, the next step is to perform in vitro permeability assays.[8]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures passive diffusion across an artificial membrane.[9] It's an excellent first-line screen for passive permeability. A low PAMPA value strongly suggests that poor passive diffusion is a key issue.[6][10]

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[11] It provides more comprehensive information than PAMPA because it can assess both passive diffusion and active transport, including efflux.[12][13]

      • Interpreting Caco-2 Results:

        • Apparent Permeability (Papp): A low Papp value in the apical to basolateral (A→B) direction indicates poor absorption.

        • Efflux Ratio (ER): Calculated as the ratio of Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for efflux pumps, which actively transport it out of the cell.[14] Pyrazole derivatives have been investigated as efflux pump inhibitors, and can also be substrates for them.[15][16][17]

  • Formulate a Strategy for Improvement: Based on the data gathered, you can now devise a plan to enhance the permeability of your compound.

    • If Poor Passive Diffusion is the Culprit (Low PAMPA, Low Caco-2 Papp A→B, ER < 2):

      • Modify Lipophilicity: If the LogP is too low, consider adding lipophilic groups. If it's too high, add polar groups. The pyrazole ring itself can be substituted to modulate these properties.[2][4]

      • Reduce Hydrogen Bonding: Decrease the TPSA by replacing or masking hydrogen bond donors and acceptors. For example, an N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. N-substitution can remove the donor capability.[2]

      • Reduce Molecular Size: If the molecular weight is high, look for opportunities to simplify the structure without losing target affinity.

    • If Active Efflux is the Problem (High Caco-2 ER > 2):

      • Structural Modification: Alter the structure to reduce its recognition by efflux pumps. This can be a trial-and-error process, but often involves masking polar groups or changing the overall shape of the molecule.

      • Co-administration with an Efflux Pump Inhibitor: In a research setting, you can co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored. This can confirm that efflux is the primary issue.

    • Prodrug Approach: Convert the pyrazole derivative into a more permeable prodrug that is metabolized into the active compound inside the cell.[18] This is a common strategy to overcome permeability barriers.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the pyrazole ring itself influence cell permeability?

The pyrazole ring is a five-membered aromatic heterocycle.[3] Its N-unsubstituted form can act as both a hydrogen bond donor and acceptor, which can increase polarity and potentially reduce passive diffusion.[2] N-substitution on the pyrazole ring can be a key strategy to improve permeability by removing the hydrogen bond donor capability and allowing for the introduction of groups that modulate lipophilicity.[2]

Q2: Can metabolic instability be mistaken for poor permeability?

Yes, this is a critical point. If your compound is rapidly metabolized by intracellular enzymes, it may appear to have low cellular activity, which can be misinterpreted as poor permeability.[19][20] It is advisable to run a metabolic stability assay in parallel with permeability assays, especially if your initial troubleshooting doesn't resolve the issue. The pyrazole nucleus is generally considered metabolically stable, which is one of its advantages in drug design.[1][21]

Q3: My compound has poor aqueous solubility. How does this affect permeability assessment?

Poor solubility can be a significant confounding factor in permeability assays.[4] If the compound precipitates in the assay buffer, it will lead to an artificially low measured permeability. It's essential to ensure that the compound is fully dissolved at the concentration used in the assay. Strategies to improve solubility, such as using co-solvents or formulation approaches, may be necessary before reliable permeability data can be obtained.[22]

Q4: What are the key differences between PAMPA and Caco-2 assays, and when should I use each?

FeaturePAMPACaco-2 Assay
Model Artificial membraneDifferentiated cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion, active transport, efflux
Throughput HighLower
Cost LowHigher
Best Use Case Early-stage screening for passive permeabilityLater-stage, more detailed investigation of absorption and efflux

A recommended strategy is to use PAMPA for initial, high-throughput screening of a large number of compounds.[9] Promising candidates can then be advanced to the Caco-2 assay for a more comprehensive assessment of their permeability and potential for active transport or efflux.[10][12]

Q5: Are there any specific structural modifications to pyrazoles that are known to improve permeability?

While specific modifications are highly dependent on the rest of the molecule, some general strategies have proven effective:

  • N-Alkylation/Arylation: As mentioned, substituting the NH of the pyrazole ring can improve permeability by removing a hydrogen bond donor and providing a site for adding lipophilic groups.[21]

  • Bioisosteric Replacement: Replacing a polar functional group elsewhere in the molecule with a less polar bioisostere can improve permeability without drastically altering the compound's interaction with its target. For instance, replacing an ester with a 1,2,4-oxadiazole has been shown to improve metabolic stability.[19]

  • Fluorination: The introduction of fluorine atoms can sometimes improve permeability by lowering the pKa of nearby basic groups and altering lipophilicity.[21]

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrazole derivative.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or commercially available PAMPA membrane lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the PAMPA Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow it to impregnate the membrane for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the membrane integrity.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution (containing the test compound) to each well of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (n.d.). PubMed Central. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

  • Dreassi, E., Zizzari, A. T., Falchi, F., Schenone, S., Santucci, A., Maga, G., & Botta, M. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry, 44(10), 4147–4152. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Parasites & Vectors. [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ACS Publications. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (n.d.). PubMed. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PubMed Central. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. (2021). PubMed Central. [Link]

  • In Vitro and Ex Vivo Permeability Study. (n.d.). MB Biosciences. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv Der Pharmazie. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. [Link]

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1][19]benzothiazine 5,5‐Dioxide Derivatives. (2024). PubMed Central. [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2015). ResearchGate. [Link]

  • Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans. (2024). PubMed. [Link]

  • Assay of select compounds by Caco-2 permeability assay (left) and.... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1][19]benzothiazine 5,5-Dioxide Derivatives. (2024). PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). bioRxiv. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2007). ResearchGate. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020). ScholarWorks@UTEP. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central. [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2024). LinkedIn. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (n.d.). PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]

  • Lead optimisation of pyrazoles as novel FPR1 antagonists | Request PDF. (2014). ResearchGate. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives as Potent Antinemic Agents | Request PDF. (2022). ResearchGate. [Link]

Sources

Technical Support Center: A Researcher's Guide to Identifying and Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and addressing the off-target effects of small molecule inhibitors, using the pyrazole acetic acid scaffold, exemplified by compounds like 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, as a case study. The pyrazole scaffold is a common motif in medicinal chemistry, appearing in inhibitors of various targets.[1][2] Understanding the potential for off-target activity is therefore critical for the accurate interpretation of experimental results and the development of selective therapeutics.

Off-target effects occur when a compound interacts with unintended biomolecules, which can lead to misleading data, cellular toxicity, or adverse clinical side effects.[3][4] This guide is structured to help you navigate this complex challenge, from initial troubleshooting of unexpected results to implementing advanced, proteome-wide profiling strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with small molecule inhibitors.

Q1: What is the fundamental difference between on-target and off-target effects?

A:

  • On-target effects are the desired biological consequences resulting from the inhibitor binding to its intended molecular target. For example, if you are using a kinase inhibitor, the on-target effect would be the downstream cellular event caused by the inhibition of that specific kinase.

  • Off-target effects are all other biological consequences caused by the inhibitor binding to other, unintended proteins or biomolecules.[3] These can be benign, but they can also confound experimental results or cause toxicity. It is a critical aspect of drug development to characterize and minimize these effects.[4]

Q2: My compound is highly active in my cell-based phenotypic assay, but weak when I test it against my purified target protein. What could be the reason?

A: This common scenario strongly suggests that the observed phenotype may be driven by an off-target effect. The compound could be interacting with a different protein in the cell that is more critical for the observed phenotype. It is also possible that the parent compound is being metabolized into a more active species within the cell. This guide provides several protocols to deconvolve such results.

Q3: Why do so many inhibitors have off-target effects?

A: Off-target interactions are common for several reasons. Many proteins share structural similarities, especially within large families like kinases, where the ATP-binding pocket is conserved. A compound designed to fit into the ATP pocket of one kinase may inadvertently bind to many others.[5] Furthermore, some chemical scaffolds are inherently more "promiscuous" and can form low-affinity interactions with numerous proteins.

Q4: At what stage of my research should I start investigating off-target effects?

Part 2: Troubleshooting Guide: From Unexpected Results to Actionable Insights

This section is designed to help you diagnose specific experimental issues that may point toward off-target activity.

Scenario 1: You observe unexpected cellular toxicity or a phenotype that doesn't match the known function of your primary target.

  • Question: My inhibitor, this compound, is causing rapid cell death at concentrations where I expect only partial inhibition of my target, "Protein X". How can I determine if this is an off-target effect?

  • Answer & Troubleshooting Workflow: This is a classic sign of off-target toxicity. The first step is to systematically rule out on-target effects and then search for the unintended interactions.

    • Causality Check 1: Correlate Target Engagement with Phenotype. Does the concentration range for the toxic effect align with the concentration range for target binding in the cell? A significant discrepancy suggests an off-target mechanism. Cell-based target engagement assays are crucial here.

    • Causality Check 2: Use a Structurally Unrelated Inhibitor. Test another inhibitor of "Protein X" that has a completely different chemical scaffold. If this second inhibitor does not cause the same toxicity at concentrations that inhibit the target, it strongly implies the toxicity of your original compound is due to an off-target effect.

    • Causality Check 3: Genetic Validation. The gold standard for validating an on-target effect is to use a genetic approach like CRISPR or siRNA to knock down or knock out "Protein X". If the genetic knockdown/knockout phenocopies the effect of the inhibitor, it supports an on-target mechanism. If it does not, the inhibitor's effect is likely off-target.

    Below is a workflow to guide your investigation.

    G A Unexpected Phenotype (e.g., Toxicity) Observed B Step 1: Confirm Dose-Response Run detailed cytotoxicity curves (e.g., MTS/CellTiter-Glo) A->B C Step 2: Measure Cellular Target Engagement (e.g., CETSA or NanoBRET) B->C D Step 3: Compare Potencies Does Cellular EC50 (Phenotype) match Cellular EC50 (Target Engagement)? C->D E Likely On-Target Effect (Further validation needed) D->E Yes F High Suspicion of Off-Target Effect D->F No G Step 4: Broad Profiling - Kinase Panel Screen - Proteome-wide Profiling F->G H Identify Off-Target(s) G->H

Scenario 2: Your inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay.

  • Question: My pyrazole derivative shows a 50 nM IC50 against its target enzyme in a test tube, but the EC50 in my cellular assay is over 10 µM. Why is there a discrepancy?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors that differentiate a simplified biochemical system from a complex cellular environment. [5]

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target. This is a primary reason for poor biochemical-to-cellular correlation.

    • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

    • High Intracellular ATP: For ATP-competitive inhibitors (like many kinase inhibitors), the high concentration of ATP inside a cell (millimolar range) can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays, which are often run at low ATP concentrations. [5] * Compound Stability: The compound could be rapidly metabolized or degraded within the cell.

    To diagnose this, a cellular target engagement assay is the most direct approach. [7]These assays confirm whether your compound can access and bind to its target in a live-cell context.

Part 3: Key Experimental Protocols for Off-Target Profiling

Here we provide methodologies for essential experiments to characterize the selectivity of your inhibitor.

Protocol 3.1: Broad Kinase Selectivity Profiling

Many inhibitors inadvertently target kinases due to the conserved nature of the ATP binding site. [5]A kinase panel screen is a standard first pass to assess selectivity.

Principle: The inhibitor is tested at one or more concentrations against a large panel of purified kinases. The activity of each kinase is measured, and the percent inhibition is calculated.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of your inhibitor (e.g., 10 mM in 100% DMSO). From this, prepare serial dilutions.

  • Assay Provider Selection: Engage a commercial vendor (e.g., Reaction Biology, Eurofins) that offers kinase screening panels (e.g., KINOMEscan, KinaseProfiler™). These services provide robust, standardized data.

  • Concentration Selection:

    • For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify any potential off-targets.

    • For more detailed follow-up, a full dose-response curve (e.g., 10-point, 3-fold dilutions) is run against the primary target and any identified off-targets.

  • Data Analysis: The data is typically returned as percent inhibition at a given concentration or as IC50/Kd values.

    • Selectivity Score (S-Score): This metric can be used to quantify selectivity. For example, S(10) is the number of kinases with >90% inhibition at a 1 µM compound concentration divided by the total number of kinases tested. A lower score indicates higher selectivity.

    • Visualization: Results are often plotted on a "kinetree" diagram to visualize which branches of the kinome are being inhibited.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement and identify off-targets in a physiological context (cells or tissues) without requiring any modification to the compound. [8] Principle: The binding of a ligand (your inhibitor) to its target protein generally increases the thermal stability of that protein. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. [8]

cluster_0 No Drug Control cluster_1 Drug-Treated A Protein (Unstable) B Heat Applied A->B C Protein Denatures (Precipitates) B->C D Drug + Protein Complex (Stabilized) E Heat Applied D->E F Complex Remains Soluble E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology (Western Blot-based):

  • Cell Culture: Grow cells to ~80-90% confluency.

  • Compound Treatment: Treat cells with your inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient for cell entry and target binding (e.g., 1 hour).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution, often with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells to release proteins. This is often done by freeze-thaw cycles.

  • Separation of Soluble/Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant. Analyze the amount of your target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.

ParameterVehicle Control (DMSO)Inhibitor-TreatedInterpretation
Apparent Tm52°C58°CA ΔTm of +6°C indicates significant target stabilization and engagement by the inhibitor in the cellular environment.
Protocol 3.3: Unbiased Off-Target Identification with Proteome-Wide CETSA® (MS-CETSA)

To discover unknown off-targets, CETSA can be combined with quantitative mass spectrometry. [8][9]This proteome-wide approach allows for an unbiased survey of which proteins are stabilized by your compound across the entire expressed proteome.

Principle: Similar to standard CETSA, but instead of probing for one protein with an antibody, the soluble fractions from a few key temperatures are analyzed by quantitative proteomics (e.g., using TMT labeling) to identify all proteins whose thermal stability has shifted.

Step-by-Step Workflow:

  • CETSA Experiment: Perform the cell treatment and heating steps as described above. Select a key temperature that provides good separation on the melt curve of your primary target (e.g., 56°C).

  • Sample Preparation for MS: Collect the soluble fractions from vehicle- and drug-treated cells at the selected temperature. Digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from the different conditions (e.g., vehicle vs. drug) with isobaric mass tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification in a single MS run.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that are significantly more abundant in the soluble fraction of the drug-treated sample compared to the vehicle control are considered potential off-targets, as they have been thermally stabilized by the compound.

Part 4: Mitigation Strategies

Q: I've confirmed my compound has significant off-target effects that are confounding my experiments. What are my options?

A: Once off-targets are identified, you can employ several strategies to mitigate their impact or find a better compound.

  • Structure-Activity Relationship (SAR) Analysis: Work with a medicinal chemist to modify the compound's structure. The goal is to design new analogs that retain affinity for the on-target protein while reducing binding to the off-target(s). This is a core activity of rational drug design. [4]2. Use a Lower, More Selective Concentration: If there is a sufficient potency window, use the compound at a concentration that fully engages the on-target but is below the concentration required to engage the major off-targets.

  • Identify a More Selective Chemical Probe: Search the literature or chemical databases for a different, validated inhibitor of your target that is known to be more selective.

  • Counter-Screening: If you identify a key off-target (e.g., "Kinase Y") that is responsible for an unwanted phenotype, you can use a compound that only inhibits Kinase Y to characterize that specific effect. This helps you subtract the off-target phenotype from the mixed phenotype observed with your primary compound.

By systematically applying these troubleshooting, profiling, and mitigation strategies, researchers can gain confidence in their experimental data and develop more effective and safer therapeutics.

References

  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Cell Based Kinase Assays - Luceome Biotechnologies.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online.
  • How can off-target effects of drugs be minimised?
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
  • Proteome-Wide CETSA® Profiling Acceler
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Assessing target engagement using proteome-wide solvent shift assays - PMC - NIH.
  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.

Sources

Validation & Comparative

A Technical Guide to Pyrazole-Based Inhibitors: A Comparative Analysis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and Other Key Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of clinically significant drugs across various therapeutic areas.[1][2][3] This guide provides a comparative overview of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a selective CRTh2 antagonist, alongside other prominent pyrazole-containing inhibitors targeting different biological pathways. We will delve into their mechanisms of action, present comparative in vitro data, and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive resource for understanding and utilizing these potent molecules.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazoles' success in drug development can be attributed to their unique physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Furthermore, its aromatic nature allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of pyrazole-based drugs targeting a wide array of proteins, including enzymes and G-protein coupled receptors (GPCRs).

This compound: A CRTh2 Antagonist

Mechanism of Action: this compound belongs to a class of pyrazole derivatives that act as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[5][6][7] CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). The binding of PGD2 to CRTh2 mediates key aspects of the allergic inflammatory response, including the chemotaxis of inflammatory cells and the release of pro-inflammatory cytokines.[8][9] By blocking the binding of PGD2 to CRTh2, this compound and related compounds can effectively dampen the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis.[10]

The structure-activity relationship (SAR) studies of pyrazole acetic acids have revealed that the pyrazole core and the acetic acid moiety are crucial for CRTh2 antagonism.[5][6][7][11] The substituents on the pyrazole ring and other parts of the molecule can be modified to optimize potency and selectivity.[12][13]

PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (on Th2 cells, Eosinophils, Basophils) PGD2->CRTh2 binds to G_protein G-protein Activation CRTh2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Increase PLC->IP3 Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization Inflammatory_Response Allergic Inflammatory Response (Chemotaxis, Cytokine Release) Ca_mobilization->Inflammatory_Response Inhibitor This compound Inhibitor->CRTh2 blocks

Figure 1: Simplified signaling pathway of CRTh2 and the inhibitory action of this compound.

Comparative Pyrazole Inhibitors

To contextualize the activity of this compound, we will compare it with three other well-established pyrazole-based inhibitors targeting different biological systems.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[5] Unlike non-selective NSAIDs, Celecoxib's selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects.[15]

Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist

Rimonabant was developed as a selective antagonist for the cannabinoid receptor 1 (CB1).[16] The endocannabinoid system is involved in regulating appetite and energy balance, and by blocking the CB1 receptor, Rimonabant was shown to reduce food intake and body weight.[17] However, it was later withdrawn from the market due to severe psychiatric side effects.[18]

Pyrazole-based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Several pyrazole-containing compounds have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[19] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[20]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the aforementioned pyrazole inhibitors against their respective targets, as reported in the literature. It is important to note that direct comparison of IC50 values across different targets and assay conditions should be interpreted with caution.

InhibitorTargetAssay TypeIC50Reference(s)
CRTh2 Antagonist 1 CRTh2Radioligand Binding89 nM[21]
Celecoxib COX-2Enzyme Inhibition40 nM[22]
Rimonabant ACAT1 / ACAT2Cell-based / Cell-free1.5 µM / 2.2 µM[3]
DHODH Inhibitor (H-006) DHODHEnzyme Inhibition3.8 nM[23]
Brequinar DHODHEnzyme Inhibition5.2 nM, ~20 nM[24]
Teriflunomide DHODHEnzyme Inhibition24.5 nM, 407.8 nM[24]

Note: A specific IC50 value for this compound was not found in the initial search; "CRTh2 antagonist 1" is a representative pyrazole acetic acid derivative with a reported IC50.

Experimental Protocols for Inhibitor Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to determine the potency of pyrazole inhibitors.

CRTh2 Antagonist Evaluation

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CRTh2 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human CRTh2 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]PGD2) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Prepare CRTh2 Membrane Homogenates Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand & Test Compounds Reagent_Prep->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 Counting->Analysis

Figure 2: Workflow for a CRTh2 radioligand binding assay.

This functional assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium.

Protocol:

  • Cell Culture: Culture cells stably expressing the CRTh2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the PGD2-induced calcium response (IC50 value).

COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2.[5]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, COX-2 enzyme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the chromogenic substrate.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, hematin, and COX-2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Celecoxib) or vehicle control.

  • Pre-incubation: Incubate for a short period to allow inhibitor binding.

  • Reaction Initiation: Start the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Kinetically measure the increase in absorbance at 590 nm.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

DHODH Inhibition Assay (Spectrophotometric)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by DHODH.[6]

Protocol:

  • Reagents: Prepare assay buffer, recombinant human DHODH, dihydroorotate (DHO), decylubiquinone (CoQ10 analog), and DCIP.

  • Inhibitor Incubation: In a 96-well plate, incubate the DHODH enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding a mixture of DHO, CoQ10, and DCIP.

  • Absorbance Measurement: Kinetically measure the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors for a diverse range of biological targets. This guide has provided a comparative analysis of this compound, a CRTh2 antagonist, with other key pyrazole-based inhibitors. By understanding their distinct mechanisms of action and employing the detailed experimental protocols provided, researchers can effectively evaluate and advance the development of novel pyrazole-containing therapeutics. The versatility of the pyrazole ring ensures its continued prominence in the field of drug discovery for years to come.

References

  • Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184. [Link]

  • Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353. [Link]

  • Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Kawai, S., et al. (2000). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 50(4), 325-333. [Link]

  • European Journal of Medicinal Chemistry. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. [Link]

  • JoVE. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. [Link]

  • PubMed. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. [Link]

  • PubMed. (2018). An overview of Ca2+ mobilization assays in GPCR drug discovery. [Link]

  • ResearchGate. (2018). An overview of Ca 2+ mobilization assays in GPCR drug discovery. [Link]

  • MDPI. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ResearchGate. (2022). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). [Link]

  • MDPI. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. [Link]

  • PubMed Central. (2016). Depletion of major pathogenic cells in asthma by targeting CRTh2. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • PubMed Central. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. [Link]

  • PubMed. (2010). Rimonabant is a dual inhibitor of acyl CoA:cholesterol acyltransferases 1 and 2. [Link]

  • PubMed Central. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. [Link]

  • OUCI. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. [Link]

  • PubMed. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. [Link]

  • PubMed. (2018). Rimonabant is a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • PubMed. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Institutes of Health. (2020). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. [Link]

  • PubMed. (2005). Rimonabant--a selective CB1 antagonist. [Link]

  • PubMed Central. (2017). CRTH2 antagonists in asthma: current perspectives. [Link]

  • ResearchGate. (2020). IC 50 values of tested compounds ± standard deviation against HepG-2. [Link]

  • PubMed. (2005). Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data. [Link]

  • PubMed. (2004). Radioligand binding methods for membrane preparations and intact cells. [Link]

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]

  • ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]

  • MDPI. (2020). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • National Institutes of Health. (2009). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. [Link]

  • National Institutes of Health. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. [Link]

  • PubMed. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. [Link]

  • PubMed. (2009). A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. [Link]

Sources

A Comparative Guide to the Efficacy of 2-(Pyrazol-1-yl)acetic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and a vast library of biologically active compounds.[1] Its versatility stems from its unique electronic properties and the synthetic tractability that allows for precise, multi-vector structural modifications. Within this class, derivatives of 2-(pyrazol-1-yl)acetic acid have emerged as a particularly fruitful scaffold for developing novel therapeutic agents. The acetic acid moiety provides a crucial handle for interacting with biological targets or for further chemical elaboration, while the pyrazole ring can be decorated with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the efficacy of 2-(pyrazol-1-yl)acetic acid analogs across different therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide standardized protocols for their synthesis and evaluation, offering researchers a robust framework for advancing their own discovery programs.

Synthetic Strategies: Building the Analog Library

The synthesis of 2-(pyrazol-1-yl)acetic acid analogs is typically straightforward, allowing for the rapid generation of diverse chemical libraries. The most common approach involves the N-alkylation of a pre-formed pyrazole ring with an α-haloacetate ester, followed by hydrolysis to the corresponding carboxylic acid. This strategy is highly modular, as both the pyrazole core and the alkylating agent can be varied.

For instance, substituted pyrazoles can be synthesized via condensation of a 1,3-dicarbonyl compound with hydrazine.[1] This allows for the introduction of substituents at the 3-, 4-, and 5-positions of the pyrazole ring, which is critical for exploring the chemical space around the core scaffold.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted 4-Methylpyrazole Dicarbonyl->Pyrazole Condensation Haloacetate Ethyl Bromoacetate Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Ester_Analog Pyrazol-1-yl -acetate Ester Pyrazole->Ester_Analog Base (e.g., K₂CO₃) Solvent (e.g., DMF) Haloacetate->Ester_Analog Acid_Analog 2-(Pyrazol-1-yl)acetic Acid Analog Ester_Analog->Acid_Analog Base (e.g., LiOH) THF/H₂O

General synthetic workflow for 2-(pyrazol-1-yl)acetic acid analogs.

Comparative Efficacy as Anti-Inflammatory Agents

One of the most prominent activities of pyrazole derivatives is their anti-inflammatory effect, famously exemplified by the selective COX-2 inhibitor Celecoxib.[2] Analogs of pyrazolyl acetic acid have been extensively explored as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

The rationale for targeting COX enzymes lies in their central role in the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, developing selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with traditional NSAIDs.[3]

Structure-Activity Relationship (SAR) Insights:

Analysis of various analogs reveals key structural features that govern anti-inflammatory potency and COX-2 selectivity.

  • Substitution on the Pyrazole Ring: Large, hydrophobic groups at the 3- and 5-positions of the pyrazole ring are often beneficial for potent COX inhibition.

  • The Acetic Acid Moiety: The carboxylic acid is a critical zinc-binding group in the active site of many metalloproteinases, but in the context of COX enzymes, it often interacts with key polar residues like Arginine. Ester or amide derivatives can act as prodrugs or engage in different binding interactions.[3]

  • Aromatic Substituents: The nature and substitution pattern of aryl rings attached to the pyrazole core are crucial for fitting into the COX-2 active site and achieving selectivity over COX-1.[4]

Compound ID Core Structure Key Substituents In Vivo Anti-inflammatory Activity (% Edema Inhibition) Reference
Analog A 2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acidPhenyl groups at C3 and C528.6%[3]
Analog B 2-(3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)acetic acid4-Methoxyphenyl at C3, Phenyl at C530.9%[3]
Analog C 2-(3-(Benzothiophen-2-yl)-1H-pyrazol-yl)acetic acidBenzothiophen-2-yl at C3Potent, superior to celecoxib[4]
Indomethacin (Standard Drug)-~40-50% (Varies by study)[3]

Data is synthesized from referenced literature for comparative purposes.

The data suggests that modifications to the aryl substituents can significantly enhance anti-inflammatory activity. For example, the introduction of a methoxy group (Analog B) or a larger heterocyclic system like benzothiophene (Analog C) leads to improved efficacy.[3][4] This is likely due to enhanced hydrophobic and electronic interactions within the COX-2 active site.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerase action Inflammation Inflammation Pain | Fever Prostaglandins->Inflammation Mediates Pyrazolyl_Acid Pyrazolyl Acetic Acid Analog Pyrazolyl_Acid->COX2 Inhibits

Mechanism of action for pyrazolyl acetic acid analogs as COX-2 inhibitors.

Comparative Efficacy as Anticancer Agents

The pyrazole scaffold is also prevalent in the development of anticancer agents, particularly as inhibitors of protein kinases, which are often dysregulated in cancer. The 2-(pyrazol-1-yl)acetic acid framework can be adapted to target the ATP-binding site of various kinases.

For example, pyrazole-indole hybrids have been investigated as potent anticancer agents.[5] The rationale here is molecular hybridization, combining two pharmacologically active moieties (pyrazole and indole) to create a new molecule with potentially enhanced activity and a novel mechanism of action. These compounds often induce apoptosis and cell cycle arrest in cancer cells.

Compound ID Core Structure Target Cell Line IC₅₀ (µM) Reference
Hybrid 7a Pyrazole-Indole HybridHepG2 (Liver)6.1 ± 1.9[5]
Hybrid 7b Pyrazole-Indole HybridHepG2 (Liver)7.9 ± 1.9[5]
P14 Substituted PyrazoleA375 (Melanoma)Potent antiproliferative activity[6]
Doxorubicin (Standard Drug)HepG2 (Liver)24.7 ± 3.2[5]

Data is synthesized from referenced literature for comparative purposes.

The data clearly indicates that certain pyrazole-indole hybrids (7a and 7b) exhibit significantly greater potency against the HepG2 liver cancer cell line than the standard chemotherapeutic drug, doxorubicin.[5] This highlights the potential of this class of compounds for further development. Mechanistic studies often reveal that these compounds can inhibit critical enzymes like cyclin-dependent kinase 2 (CDK-2), leading to cell cycle arrest.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: General Synthesis of a 2-(Pyrazol-1-yl)acetic Acid Analog

This protocol describes a representative synthesis of a pyrazol-1-yl acetate ester, which can then be hydrolyzed to the final acid.

Objective: To synthesize ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetate.

Materials:

  • 1,3-Diphenylpropane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Pyrazole Formation:

    • In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting 3,5-diphenyl-1H-pyrazole by recrystallization or column chromatography.

  • N-Alkylation:

    • To a solution of the synthesized pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise.

    • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the target ester.

  • Hydrolysis (to obtain the carboxylic acid):

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture to pH ~3-4 with dilute HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetic acid.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure the reduction of cell viability in response to a test compound.[7]

Objective: To determine the IC₅₀ value of a pyrazole analog against a human cancer cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (pyrazole analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole analog in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with Pyrazole Analogs Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC₅₀ Value Read->Analyze

Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 2-(pyrazol-1-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of anti-inflammatory and anticancer agents. The structure-activity relationship studies consistently show that targeted modifications of the pyrazole core and its substituents can lead to highly potent and selective compounds. The synthetic accessibility of these analogs makes them an attractive starting point for drug discovery campaigns. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads to advance them toward clinical development.

References

  • Ashish, K., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 843-850. Available from: [Link]

  • Ali, N., et al. (2022). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery Today, 27(1), 103220. Available from: [Link]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1969. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. Available from: [Link]

  • Angeli, A., et al. (2020). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-10. Available from: [Link]

  • Manna, F., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(17), 5328. Available from: [Link]

  • SciSpace. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. European Journal of Medicinal Chemistry, 245, 114917. Available from: [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 8(1), 2-17. Available from: [Link]

  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 115-128. Available from: [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • Chamcheu, J. C., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7858. Available from: [Link]

  • Bartesaghi, S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11219-11237. Available from: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available from: [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]

  • ACS. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicinal Chemistry & Research, 3(10), 1462-1480. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12097-12113. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLOS ONE, 19(1), e0296495. Available from: [Link]

  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 26(11), 3328. Available from: [Link]

  • Bakunov, S. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1269-1279. Available from: [Link]

Sources

In Vitro Bioactivity Validation of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the initial validation of a novel compound's biological activity is a critical step. This guide provides an in-depth, objective comparison of the in vitro bioactivity of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid , a pyrazole derivative, against established therapeutic agents. Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties.[1][2][3][4] This guide will detail the experimental validation of these potential activities, offering a scientifically rigorous framework for assessing the compound's therapeutic potential.

Introduction to this compound and Comparator Compounds

This compound is a small molecule featuring a pyrazole core. The pyrazole nucleus is a common motif in many clinically approved drugs, suggesting its potential for diverse biological interactions.[1][2] Given the broad spectrum of activities associated with pyrazole derivatives, a panel of in vitro assays is essential to elucidate the specific bioactivity profile of this compound.

To provide a robust comparative analysis, two well-characterized drugs have been selected as benchmarks:

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][5] Its established anti-inflammatory and potential anti-cancer properties make it an ideal comparator for these assays.[3][6]

  • Doxorubicin: A widely used chemotherapy agent for treating various cancers, including breast cancer.[4][7] Its potent cytotoxic effects provide a benchmark for evaluating the potential anticancer activity of the test compound.[4][8]

Experimental Design for Bioactivity Profiling

The following flowchart outlines the comprehensive in vitro validation workflow designed to assess the anti-inflammatory, anticancer, antioxidant, and antidiabetic potential of this compound.

G cluster_0 Bioactivity Screening cluster_2 Data Analysis & Comparison Test_Compound This compound Anti_inflammatory Anti-inflammatory (COX-2 Inhibition Assay) Test_Compound->Anti_inflammatory Primary Screening Anticancer Anticancer (MCF-7 Cytotoxicity - MTT Assay) Test_Compound->Anticancer Primary Screening Antioxidant Antioxidant (DPPH Radical Scavenging Assay) Test_Compound->Antioxidant Primary Screening Antidiabetic Antidiabetic (α-Glucosidase Inhibition Assay) Test_Compound->Antidiabetic Primary Screening Comparators Celecoxib Doxorubicin Comparators->Anti_inflammatory Positive Controls Comparators->Anticancer Positive Controls Data_Analysis IC50 Determination Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Antidiabetic->Data_Analysis Comparison Comparative Analysis vs. Controls Data_Analysis->Comparison Conclusion Bioactivity Profile Elucidation Comparison->Conclusion

Caption: Experimental workflow for in vitro bioactivity validation.

Methodologies and Protocols

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Protocol:

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound, doxorubicin (positive control), and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.[1][11][12]

Protocol:

  • Reagent Preparation: A COX-2 inhibitor screening kit is used according to the manufacturer's instructions.[12][13][14]

  • Enzyme Reaction: The reaction is initiated by adding arachidonic acid to a mixture containing human recombinant COX-2 enzyme, a fluorescent probe, and either the test compound, celecoxib (positive control), or a vehicle control.

  • Fluorescence Measurement: The fluorescence is measured kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of COX-2 inhibition is determined for each compound concentration. The IC₅₀ value is then calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method to determine the antioxidant capacity of a compound.[15][16] It measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[17]

Protocol:

  • Sample Preparation: Various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.

  • Reaction Mixture: The test compound solutions are mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay evaluates the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.[18][19][20]

Protocol:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer.

  • Reaction Mixture: The test compound, acarbose (positive control), or a vehicle control is pre-incubated with the α-glucosidase solution.

  • Substrate Addition: The reaction is initiated by adding the pNPG solution.

  • Incubation and Termination: The mixture is incubated at 37°C, and the reaction is stopped by adding sodium carbonate.

  • Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined.

Comparative Bioactivity Data

The following tables summarize the hypothetical in vitro bioactivity data for this compound in comparison to the standard controls.

Table 1: Anticancer and Anti-inflammatory Activity

CompoundMCF-7 Cytotoxicity (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
This compound25.815.2
Doxorubicin0.9N/A
Celecoxib45.30.5

Table 2: Antioxidant and Antidiabetic Activity

CompoundDPPH Scavenging (IC₅₀, µM)α-Glucosidase Inhibition (IC₅₀, µM)
This compound55.189.4
Ascorbic Acid (Standard)17.6N/A
Acarbose (Standard)N/A210.5

Discussion and Future Directions

The hypothetical results suggest that this compound exhibits a multi-faceted bioactivity profile. Its moderate cytotoxicity against the MCF-7 breast cancer cell line, coupled with its COX-2 inhibitory activity, indicates potential for further investigation as an anticancer and anti-inflammatory agent. Notably, its COX-2 inhibition is less potent than celecoxib, a highly selective inhibitor.[1][3] The compound also demonstrates antioxidant and α-glucosidase inhibitory properties, with the latter being more potent than the standard drug acarbose in this hypothetical scenario.

These preliminary in vitro findings provide a strong rationale for further studies. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the pyrazole scaffold for enhanced potency and selectivity.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic potential and safety profile in animal models.

The following diagram illustrates the potential signaling pathways that may be modulated by this compound based on the observed in vitro activities.

G cluster_0 Cellular Environment cluster_1 Inflammation cluster_2 Cancer Cell cluster_3 Oxidative Stress cluster_4 Carbohydrate Metabolism Compound This compound COX2 COX-2 Compound->COX2 Inhibits Proliferation Cell Proliferation Compound->Proliferation Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces ROS Reactive Oxygen Species Compound->ROS Scavenges Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Carbohydrate Breakdown

Caption: Potential mechanisms of action of the test compound.

Conclusion

This guide has outlined a comprehensive in vitro strategy for the initial bioactivity validation of this compound. By employing a panel of robust assays and comparing the results to established drugs, a foundational understanding of the compound's therapeutic potential can be achieved. The presented framework emphasizes scientific rigor and provides a clear path for subsequent stages of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Pyrazole and its derivatives: A review of recent advances in their synthesis and biological activities. Results in Chemistry, 3, 100171.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: a review on the recent advances in their synthesis and applications. Mini-Reviews in Organic Chemistry, 14(4), 267-280.
  • Wikipedia. (2024). Celecoxib. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Correia, S., Oliveira, P. J., Santos, M. S., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]

  • Taylor & Francis Online. (2018). Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • AACR Journals. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Wikipedia. (2024). Doxorubicin. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • PMC. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Scribd. (n.d.). Antioxidant Activity by DPPH Assay In Vitro Protoc | PDF. [Link]

  • PMC. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. [Link]

  • PMC. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

  • Journal of Young Pharmacists. (2017). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. [Link]

  • Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. [Link]

  • ResearchGate. (n.d.). Doxorubicin effect on growth of MCF-7 breast carcinoma cells.... [Link]

  • MDPI. (2022). In Vitro Interaction of Doxorubicin-Loaded Silk Sericin Nanocarriers with MCF-7 Breast Cancer Cells Leads to DNA Damage. [Link]

  • Semantic Scholar. (2011). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. [Link]

  • PMC. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

  • MDPI. (2019). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • Brieflands. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • SciSpace. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. [Link]

  • PMC. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Atlantis Press. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]

Sources

In Vivo Validation of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Guide to Assessing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate key pathological pathways is a critical first step. This compound emerges as a compound of interest, belonging to a class of pyrazole acetic acid derivatives that have demonstrated activity as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[1] CRTh2 is a G-protein coupled receptor activated by prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. Its activation on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, orchestrates the inflammatory cascade characteristic of allergic diseases and other chronic inflammatory conditions.

This guide provides a comprehensive framework for the in vivo validation of this compound, presenting a series of proposed experimental designs to rigorously assess its therapeutic potential. We will explore its hypothetical efficacy in validated animal models of rheumatoid arthritis and inflammatory bowel disease, comparing its performance against established standards of care. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for preclinical evaluation.

Hypothesized Mechanism of Action: CRTh2 Antagonism

The central hypothesis underpinning the therapeutic potential of this compound is its action as a CRTh2 antagonist. By blocking the binding of PGD2 to CRTh2, the compound is expected to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the signs and symptoms of associated diseases.

CRTh2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 G_Protein G-Protein Activation CRTh2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cell_Activation Immune Cell Activation (e.g., Th2, Eosinophils) Ca_PKC->Cell_Activation Inflammation Inflammatory Response Cell_Activation->Inflammation Compound This compound Compound->CRTh2 Antagonism

Caption: Hypothesized CRTh2 signaling pathway and the antagonistic action of this compound.

Proposed In Vivo Validation Across Key Inflammatory Models

To comprehensively evaluate the therapeutic potential of this compound, we propose a multi-pronged approach utilizing well-established murine models of chronic inflammation.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation, synovial hyperplasia, and destruction of cartilage and bone.[2][3] The collagen-induced arthritis (CIA) model in mice is one of the most widely used and well-characterized models for studying RA, as it shares many pathological and immunological features with the human disease.[2][4][5]

Experimental Workflow: Collagen-Induced Arthritis Model

CIA_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Assessment Phase Animal_Acclimation Animal Acclimation (DBA/1 mice, 8-10 weeks old) Immunization1 Primary Immunization (Day 0) Bovine Type II Collagen in CFA Animal_Acclimation->Immunization1 Immunization2 Booster Immunization (Day 21) Bovine Type II Collagen in IFA Immunization1->Immunization2 Onset Onset of Arthritis (Approx. Day 24-28) Immunization2->Onset Grouping Randomization into Treatment Groups Onset->Grouping Treatment Daily Dosing - Vehicle Control - Methotrexate (Standard of Care) - this compound Grouping->Treatment Monitoring Clinical Scoring (Paw swelling, erythema) Treatment->Monitoring Termination Study Termination (Day 42) Treatment->Termination Analysis Endpoint Analysis - Histopathology of Joints - Serum Cytokine Levels - Gene Expression in Synovial Tissue Termination->Analysis

Caption: Experimental workflow for the in vivo validation in a collagen-induced arthritis model.

Comparative Efficacy Assessment in CIA Model

ParameterVehicle ControlMethotrexate (1 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)
Mean Arthritis Score (0-4) 3.5 ± 0.41.2 ± 0.32.1 ± 0.51.5 ± 0.4
Paw Thickness (mm) 4.2 ± 0.32.8 ± 0.23.5 ± 0.43.0 ± 0.3
Histological Score (0-5) 4.1 ± 0.51.5 ± 0.42.8 ± 0.61.9 ± 0.5
Serum TNF-α (pg/mL) 150 ± 2560 ± 15100 ± 2075 ± 18
Serum IL-6 (pg/mL) 200 ± 3080 ± 20130 ± 2595 ± 22

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract.[6][7] The DSS-induced colitis model is a widely used model that mimics many of the clinical and histological features of ulcerative colitis.[6][8][9]

Experimental Protocol: DSS-Induced Colitis

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.

  • Treatment Groups:

    • Group 1: Healthy control (regular drinking water).

    • Group 2: DSS + Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage).

    • Group 3: DSS + Mesalazine (50 mg/kg, oral gavage) - Standard of Care.

    • Group 4: DSS + this compound (10 mg/kg, oral gavage).

    • Group 5: DSS + this compound (30 mg/kg, oral gavage).

  • Dosing: Daily oral administration from day 0 to day 7.

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Measure colon length.

    • Histopathological analysis of the colon (inflammation, ulceration, crypt damage).

    • Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Cytokine analysis (e.g., TNF-α, IL-1β, IL-10) in colonic tissue.

Comparative Efficacy Assessment in DSS-Induced Colitis Model

ParameterDSS + VehicleDSS + Mesalazine (50 mg/kg)DSS + Cmpd (10 mg/kg)DSS + Cmpd (30 mg/kg)
Disease Activity Index (DAI) 3.8 ± 0.31.5 ± 0.42.7 ± 0.51.9 ± 0.4
Colon Length (cm) 5.2 ± 0.47.8 ± 0.36.1 ± 0.57.2 ± 0.4
Histological Score (0-12) 9.5 ± 1.23.2 ± 0.86.8 ± 1.14.1 ± 0.9
MPO Activity (U/g tissue) 5.2 ± 0.62.1 ± 0.43.8 ± 0.52.5 ± 0.4

Cmpd: this compound. Data are presented as mean ± standard deviation and are hypothetical.

Pharmacokinetic and Toxicological Profiling

A thorough in vivo validation necessitates an understanding of the compound's pharmacokinetic (PK) and safety profile.

Pharmacokinetic Study

A single-dose pharmacokinetic study should be conducted in rodents to determine key parameters.[10][11][12]

Protocol: Rodent Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg.

    • Oral (PO) administration: 10 mg/kg.

  • Sample Collection: Serial blood samples collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations of this compound determined by LC-MS/MS.

  • Parameter Calculation: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Comparative Pharmacokinetic Parameters

ParameterCompound A (Hypothetical Competitor)This compound
Cmax (ng/mL) - PO 8501200
Tmax (h) - PO 1.51.0
AUC (ng*h/mL) - PO 42006500
Half-life (h) 4.26.8
Oral Bioavailability (%) 3560

Data are hypothetical and for comparative illustration.

Acute Toxicity Study

An acute oral toxicity study is essential to determine the compound's safety profile.[13][14]

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animals: Female Swiss albino mice.

  • Dosing: Sequential dosing of individual animals with increasing or decreasing dose levels based on the outcome of the previously dosed animal.

  • Dose Levels: Starting dose of 200 mg/kg, with subsequent doses adjusted by a factor of 3.2.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: Determination of the LD50 (median lethal dose).

A No-Observed-Adverse-Effect-Level (NOAEL) would also be determined from a repeated-dose toxicity study.[15]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. The proposed studies in established models of rheumatoid arthritis and inflammatory bowel disease, benchmarked against standards of care, will provide crucial data on its therapeutic efficacy. The hypothesized mechanism of CRTh2 antagonism presents a promising avenue for the development of a novel anti-inflammatory agent.

Positive outcomes from these studies would warrant further investigation into the chronic safety profile, detailed mechanism of action studies, and exploration in other relevant disease models, such as those for neuroinflammation.[16][17][18][19] The systematic approach detailed herein will enable a robust assessment of the translational potential of this compound, paving the way for its potential advancement into clinical development.

References

  • Brand DD, Latham KA, Rosloniec EF. Collagen-induced arthritis. Nat Protoc. 2007;2(5):1269-75. [Link]

  • Chassaing B, Aitken JD, Malleshappa M, Vijay-Kumar M. Dextran sulfate sodium (DSS)-induced colitis in mice. Curr Protoc Immunol. 2014;104:15.25.1-15.25.14. [Link]

  • Holmdahl R, Malmström V, Nandakumar KS. Collagen-induced arthritis. Methods Mol Med. 2004;102:245-57. [Link]

  • Wirtz S, Neufert C, Weigmann B, Neurath MF. Chemically induced mouse models of intestinal inflammation. Nat Protoc. 2017;12(7):1295-1309. [Link]

  • Asquith DL, Miller AM, McInnes IB, Liew FY. Animal models of rheumatoid arthritis. Eur J Immunol. 2009 Aug;39(8):2040-4. [Link]

  • Kiesler P, Fuss IJ, Strober W. Experimental models of inflammatory bowel diseases. Cell Mol Gastroenterol Hepatol. 2015 Mar;1(2):154-170. [Link]

  • Neurofit. In vivo models of Rheumatoid arthritis. [Link]

  • Wyss-Coray T, Mucke L. Modelling neuroinflammatory phenotypes in vivo. J Neuroinflammation. 2004 Jul 12;1(1):10. [Link]

  • Inotiv. IBD Models. [Link]

  • Neurofit. In vivo model of inflammation - LPS induced cognitive decline. [Link]

  • Wyss-Coray T, Mucke L. Modelling neuroinflammatory phenotypes in vivo. J Neuroinflammation. 2004;1:10. [Link]

  • Abraham C, Cho JH. Inflammatory bowel disease. N Engl J Med. 2009 Nov 19;361(21):2066-78. [Link]

  • Hoogland IC, Houbolt C, van Westerloo DJ, van Gool WA, van de Beek D. Systemic inflammation and microglial activation: systematic review of animal experiments. J Neuroinflammation. 2015;12:114. [Link]

  • ibd-biotech. In Vivo models. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. [Link]

  • Roy, P., et al. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 518-521. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-of-2-(4-methyl-1H-pyrazol-1-yl)acetic-acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its metabolic stability and versatile nature allow for the creation of derivatives with a wide range of pharmacological activities, from anti-inflammatory to anticancer agents.[2][3] This guide focuses on a specific pyrazole derivative, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, providing a comprehensive framework for evaluating its cross-reactivity. Understanding a compound's selectivity is a critical aspect of drug development, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.[4][5]

This document will delve into the rationale behind experimental design for cross-reactivity studies, provide detailed protocols for key assays, and present a logical framework for data interpretation. The insights provided are grounded in established pharmacological principles and aim to equip researchers with the necessary tools to thoroughly characterize the selectivity profile of this, and similar, pyrazole-containing compounds.

The Pyrazole Scaffold: A Hub of Biological Activity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[2] This structure is a key component in numerous FDA-approved drugs, including the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and several kinase inhibitors used in oncology such as ruxolitinib.[3][6] The versatility of the pyrazole moiety stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with a variety of biological targets.[7]

Given the structural similarities of this compound to known bioactive molecules, a systematic investigation into its potential off-target activities is warranted. The pyrazole core is a known pharmacophore for several important enzyme classes, making them prime candidates for cross-reactivity screening.

Designing a Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study aims to identify unintended interactions of a compound with a broad range of biological targets. This process is crucial for early-stage drug de-risking and for building a comprehensive safety profile.[8][9] The selection of targets for screening should be based on a combination of structural similarity to known ligands and the known promiscuity of the compound's structural class.

For this compound, the following target classes are of high interest due to the prevalence of the pyrazole scaffold in their inhibitors:

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are pyrazole derivatives that selectively inhibit COX-2.[10][11]

  • Janus Kinases (JAKs): Several JAK inhibitors, including ruxolitinib and baricitinib, incorporate a pyrazole ring in their structure and are used to treat inflammatory diseases and cancers.[6][12][13]

  • Spleen Tyrosine Kinase (Syk): Syk is another kinase target for which pyrazole-containing inhibitors have been developed, particularly for autoimmune diseases and oncology.[14][15][16]

  • Other Kinases: The pyrazole scaffold is a common feature in inhibitors of a wide range of protein kinases.[6][17] Therefore, a broad kinase panel screening is highly recommended.

  • Safety Pharmacology Panels: To identify potential adverse effects, screening against a panel of receptors, ion channels, and enzymes with known links to clinical liabilities is a standard industry practice.[5][18][19]

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study.

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key in vitro assays to assess the cross-reactivity of this compound.

Protocol 1: Kinase Inhibition Assay (Radiometric Format)

This protocol is a widely used method to directly measure the inhibition of kinase activity.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • [γ-³³P]ATP

  • Substrate peptide or protein

  • Assay buffer (specific to each kinase)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the diluted compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and assay buffer to each well. Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Competitive Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[20][21]

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparations

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled competitor (the test compound)

  • Binding buffer

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent.

  • Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competition Assay

This is a non-radioactive method to assess ligand-receptor interactions.[22]

Objective: To determine the IC50 of a test compound for inhibiting the binding of a ligand to its receptor.

Materials:

  • Recombinant receptor

  • Biotinylated ligand

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Competition Reaction: Add a fixed concentration of the biotinylated ligand and varying concentrations of the test compound to the wells. Incubate to allow for competitive binding.

  • Detection: Wash the plate and add streptavidin-HRP to each well. Incubate, then wash again.

  • Substrate Addition: Add TMB substrate to the wells. A color change will occur in proportion to the amount of bound biotinylated ligand.

  • Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM)
Primary Target Target X Functional Assay 0.05
Cyclooxygenases COX-1Enzyme Inhibition> 100
COX-2Enzyme Inhibition5.2
Janus Kinases JAK1Kinase Inhibition15.8
JAK2Kinase Inhibition25.3
JAK3Kinase Inhibition> 50
TYK2Kinase Inhibition> 50
Spleen Tyrosine Kinase SykKinase Inhibition8.9
Broad Kinase Panel Kinase YKinase Inhibition2.1
Kinase ZKinase Inhibition12.5
Safety Panel hERGBinding Assay> 30
5-HT₂₋ ReceptorBinding Assay18.7

Interpreting the Data:

The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of its primary target (Target X). However, it also demonstrates off-target activity against COX-2, Syk, and several other kinases, albeit at higher concentrations. The lack of significant activity against COX-1 suggests a degree of selectivity for COX-2. The high IC50 values for the hERG channel and other targets in the safety panel are encouraging from a safety perspective.

This selectivity profile provides valuable information for the next steps in drug development. For instance, the moderate COX-2 inhibition could be a desirable secondary pharmacology for an anti-inflammatory drug, or an unwanted side effect if the primary target is unrelated to inflammation. The off-target kinase activities would need to be further investigated to understand their potential clinical implications.

The following diagram illustrates the decision-making process based on the outcomes of the cross-reactivity screening.

Caption: Decision Tree for Interpreting Cross-Reactivity Data.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery and development. For a compound like this compound, which belongs to the pharmacologically rich pyrazole class, a thorough understanding of its selectivity profile is paramount. By employing a strategic approach to target selection and utilizing robust in vitro assays, researchers can generate a comprehensive dataset that informs critical decisions regarding a compound's potential for further development. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for conducting these essential studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Medicinal Chemistry.
  • The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. (n.d.). Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.).
  • Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024, July 16). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023, May 10). ACS Publications.
  • Structure of selective COX-2 inhibitors and novel pyrazoline-based... (n.d.). ResearchGate.
  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. (n.d.). ResearchGate.
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (n.d.). PubMed.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate.
  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. (n.d.). Drug Target Review.
  • In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. (n.d.). ChemPartner.
  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... (n.d.). ResearchGate.
  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. (n.d.). ResearchGate.
  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. (n.d.). YouTube.
  • SafetyScreen44™ Panel. (n.d.).
  • Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors. (n.d.). Semantic Scholar.

Sources

Structure-activity relationship (SAR) studies of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structure-Activity Relationship of Novel Pyrazole-Based Modulators

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the nuanced world of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid derivatives, a class of molecules that has garnered significant interest for its therapeutic potential. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, a wealth of knowledge can be extrapolated from the closely related and well-documented (1H-pyrazol-4-yl)acetamide series, particularly in the context of P2X7 receptor antagonism.[2] The purinergic P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways, making it a prime target for therapeutic intervention.[3][4]

This guide will provide an in-depth analysis of the SAR of these pyrazole derivatives, compare their performance with alternative chemical scaffolds targeting the P2X7 receptor, and offer detailed experimental protocols for their synthesis and biological evaluation.

The Pyrazole Core: A Versatile Scaffold for P2X7 Antagonism

The journey into the SAR of this compound derivatives begins with an understanding of the foundational pyrazole ring. This five-membered aromatic heterocycle offers multiple points for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. High-throughput screening has identified the pyrazole-4-acetic acid and acetamide substructures as promising starting points for the development of potent antagonists for receptors like CRTh2 and P2X7, respectively.[2][5]

Key Structural Features and Their Impact on Activity

Our analysis of the SAR, largely inferred from the extensively studied (1H-pyrazol-4-yl)acetamide series, reveals several critical structural motifs that govern the potency and selectivity of these compounds as P2X7 antagonists.[2][6]

1. The Pyrazole Ring Substitution:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring plays a crucial role in modulating the compound's properties. While the specific topic focuses on the N1-acetic acid linkage, variations at other positions of the pyrazole ring are critical.

  • C4-Linker: The acetic acid (or acetamide) moiety at the C4 position acts as a key linker to a substituted phenyl ring. The nature of this linker is vital for proper orientation within the receptor's binding pocket.

  • C3 and C5 Positions: Substitution at the C3 and C5 positions of the pyrazole ring can significantly impact activity. Small alkyl groups, such as the methyl group in the topic compound, are often well-tolerated and can contribute to favorable interactions.

2. The Acetic Acid/Acetamide Moiety:

The carboxylic acid of the acetic acid derivative, or the corresponding amide in the acetamide series, is a critical pharmacophoric element. The amide nitrogen, in particular, offers a valuable point for diversification.

  • Amide Substitution: In the acetamide series, substitution on the amide nitrogen with various aryl and heteroaryl groups has been extensively explored. This position is key for establishing interactions with the receptor and influencing pharmacokinetic properties.[2]

3. The Terminal Aromatic Ring:

The aromatic ring at the terminus of the acetic acid or acetamide side chain is another crucial area for modification.

  • Substitution Pattern: The substitution pattern on this terminal phenyl ring dramatically influences potency. Electron-withdrawing and lipophilic groups often enhance activity.

Below is a conceptual illustration of the key regions for SAR exploration in a generic 2-(pyrazol-1-yl)acetamide scaffold, which serves as a model for the this compound derivatives.

SAR_regions cluster_scaffold Core Scaffold cluster_regions Key Regions for SAR Scaffold [ Pyrazole-Acetic Acid/Acetamide Core ] R1 R1: Pyrazole Substituents (e.g., 4-methyl) Scaffold->R1 Influences binding and selectivity R2 R2: Terminal Group (Amide/Acid and beyond) Scaffold->R2 Critical for potency and PK properties R3 R3: Linker Modification Scaffold->R3 Affects conformation and target engagement

Caption: Key regions for structure-activity relationship (SAR) exploration in pyrazole-based P2X7 antagonists.

Comparative Analysis with Alternative P2X7 Antagonists

The therapeutic potential of targeting the P2X7 receptor has led to the development of a diverse range of chemical scaffolds.[7] A comparative analysis of the this compound derivatives with these alternatives is crucial for understanding their relative advantages and disadvantages.

Scaffold ClassRepresentative Compound(s)Key AdvantagesKey DisadvantagesReference(s)
Pyrazole Acetic Acids/Acetamides GSK1482160 (acetamide analog)Good potency, potential for oral bioavailability.SAR can be steep; potential for off-target effects.[2][6]
Adamantane Derivatives A-740003, A-804598High potency and selectivity.Often have poor pharmacokinetic properties (e.g., low solubility).[3]
Benzamide Derivatives AZD9056Demonstrated clinical efficacy in some studies.Can have CNS side effects.[7]
Quinoline Derivatives JNJ-47965567Potent and selective.May have off-target activities on other ion channels.[7]
Triazolopiperidines JNJ-54175446Brain penetrant, suitable for CNS indications.Complex synthesis.[7]

This table highlights that while pyrazole-based compounds offer a promising balance of potency and drug-like properties, the field of P2X7 antagonists is competitive, with each scaffold class presenting a unique profile of strengths and weaknesses.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and a key biological assay for evaluating P2X7 receptor antagonism.

Synthesis of a Representative 2-(1H-Pyrazol-4-yl)acetamide Derivative

The synthesis of 2-(1H-pyrazol-4-yl)acetamide derivatives typically involves a multi-step sequence, as outlined below. This general procedure can be adapted for the synthesis of the corresponding acetic acid derivatives.

synthesis_workflow Start Starting Materials: - Substituted Hydrazine - β-Ketoester Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Step2 Step 2: Functional Group Interconversion (e.g., Ester to Acid) Step1->Step2 Step3 Step 3: Amide Coupling (with desired amine) Step2->Step3 Final Final Product: 2-(Pyrazol-4-yl)acetamide Derivative Step3->Final

Caption: General synthetic workflow for the preparation of 2-(1H-pyrazol-4-yl)acetamide derivatives.

Step-by-Step Protocol:

  • Pyrazole Ring Synthesis: A substituted hydrazine is reacted with a β-ketoester in a suitable solvent (e.g., ethanol or acetic acid) under reflux to yield the corresponding pyrazole ester.[8]

  • Ester Hydrolysis: The resulting pyrazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

  • Amide Bond Formation: The pyrazole carboxylic acid is then coupled with the desired amine using a standard coupling agent such as HATU or EDCI in the presence of a base like DIPEA in an aprotic solvent (e.g., DMF or DCM).

  • Purification: The final product is purified by column chromatography on silica gel.

P2X7 Receptor Antagonism Assay: Ethidium Bromide Uptake

A common and robust method to assess the functional antagonism of the P2X7 receptor is to measure the uptake of a fluorescent dye, such as ethidium bromide, upon receptor activation.

Principle: Activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. Ethidium bromide, which is normally membrane-impermeant, can enter the cell through this pore and fluoresce upon binding to intracellular nucleic acids. Antagonists will block this pore formation and subsequent dye uptake.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist and Dye Addition: A solution containing the P2X7 agonist (e.g., BzATP) and ethidium bromide is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader (excitation ~525 nm, emission ~600 nm).

  • Data Analysis: The increase in fluorescence over time is calculated, and the IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a promising class of compounds for the development of novel therapeutics, particularly for inflammatory diseases and chronic pain through the modulation of the P2X7 receptor. The SAR insights gleaned from the well-studied acetamide series provide a strong foundation for the rational design of new and improved derivatives. Key areas for future optimization include enhancing potency, improving pharmacokinetic profiles, and ensuring selectivity over other P2X receptor subtypes.

The continued exploration of this and other pyrazole-based scaffolds, guided by the principles of medicinal chemistry and a deep understanding of the target biology, holds significant promise for the discovery of next-generation therapies.

References

  • Faisal, M., Saeed, A., Hussain, S., Dar, P., & Larik, F. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Iranian Chemical Society, 16(10), 2145-2182.
  • Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., ... & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl) acetamide antagonists of the P2X7 receptor. Bioorganic & medicinal chemistry letters, 20(10), 3161-3164.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2.
  • Bartlett, R., Stokes, L., & Sluyter, R. (2014). The P2X7 receptor: a novel target for the treatment of inflammatory diseases. Trends in pharmacological sciences, 35(1), 1-3.
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(5), 571-579.
  • Beswick, P. J., Billinton, A., Chambers, L. J., Dean, D. K., Fonfria, E., Gleave, R. J., ... & Walter, D. S. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl) acetamide antagonists of the P2X (7) receptor. Bioorganic & medicinal chemistry letters, 20(15), 4653-4656.
  • Lokhande, P. D., & Sakate, S. S. (2011). Vilsmeier-Haack reaction: a versatile tool for the synthesis of heterocyclic compounds. Current Organic Synthesis, 8(2), 208-239.
  • Gleave, R. J., Walter, D. S., Beswick, P. J., Fonfria, E., Michel, A. D., Roman, S. A., & Tang, S. P. (2010). Synthesis and biological activity of a series of tetrasubstituted-imidazoles as P2X7 antagonists. Bioorganic & medicinal chemistry letters, 20(17), 4951-4954.
  • Bartlett, R., Hanson-Manful, P., & Stokes, L. (2013). The P2X7 receptor: a novel therapeutic target in cardiovascular diseases. Pharmacology & therapeutics, 138(3), 405-416.
  • Idzko, M., Ferrari, D., & Eltzschig, H. K. (2014). Nucleotide signalling during inflammation.
  • Jacobson, K. A., Jarvis, M. F., & Williams, M. (2002). Purine and pyrimidine (P2) receptors as drug targets. Journal of medicinal chemistry, 45(19), 4057-4093.
  • Andrés, M., Bravo, M., Buil, M. A., Calbet, M., Castro, J., Domènech, T., ... & Sevilla, S. (2013). 2-(1H-Pyrazol-4-yl) acetic acids as CRTh2 antagonists. Bioorganic & medicinal chemistry letters, 23(11), 3349-3353.

Sources

A Comparative Guide to the Synthetic Routes of 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a key building block in pharmaceutical research and development. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.

Introduction

This compound is a valuable heterocyclic compound frequently employed as a scaffold in the design of bioactive molecules. Its structural motif, featuring a substituted pyrazole ring linked to an acetic acid moiety, is a common feature in a variety of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will focus on the most widely adopted synthetic approach: the N-alkylation of 4-methylpyrazole followed by ester hydrolysis. We will explore variations in reaction conditions and reagents to provide a clear and objective comparison for researchers selecting a synthetic route.

Core Synthetic Strategy: A Two-Step Approach

The most common and logical pathway to this compound involves a two-step sequence:

  • N-Alkylation of 4-Methylpyrazole: This initial step involves the reaction of 4-methylpyrazole with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, to form the intermediate ester, ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.

  • Hydrolysis of the Ester: The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

The overall synthetic transformation is depicted below:

General Synthetic Scheme 4-Methylpyrazole 4-Methylpyrazole Intermediate_Ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate 4-Methylpyrazole->Intermediate_Ester Base, Solvent Ethyl Haloacetate Ethyl Bromoacetate or Ethyl Chloroacetate Ethyl Haloacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Base, H₂O Alkylation_K2CO3 cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole 4-Methylpyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate K2CO3 K₂CO₃ K2CO3->Pyrazolate KHCO3 KHCO₃ Pyrazolate->KHCO3 Pyrazolate_ion Pyrazolate Anion Ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Pyrazolate_ion->Ester Haloacetate Ethyl Bromoacetate Haloacetate->Ester KBr KBr Ester->KBr

Figure 2: Mechanism of N-alkylation using potassium carbonate.

Experimental Protocol (Method 1):

  • To a solution of 4-methylpyrazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Method 2: Sodium Hydride in an Aprotic Solvent

For a more reactive approach, a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can be employed. This method often leads to higher yields and faster reaction times.

Causality of Experimental Choice: Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the pyrazole, driving the reaction forward. The use of an anhydrous aprotic solvent like THF is crucial to prevent the quenching of the highly reactive sodium hydride.

Experimental Protocol (Method 2):

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of 4-methylpyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude ester.

Method 3: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder and often more environmentally friendly alternative. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to facilitate the transfer of the pyrazolate anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Trustworthiness of the Protocol: The self-validating nature of this system lies in the distinct separation of phases and the catalytic cycle of the phase-transfer agent. The reaction proceeds at the interface, and the catalyst shuttles the reactants between the phases, ensuring a controlled and efficient reaction.

Experimental Protocol (Method 3):

  • To a vigorously stirred mixture of 4-methylpyrazole (1.0 eq), ethyl bromoacetate (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to 50 °C and monitor by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

Hydrolysis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the hydrolysis of the intermediate ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).

Reaction Mechanism: The hydroxide ion from a base like sodium hydroxide or potassium hydroxide attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate salt during acidic workup to yield the carboxylic acid.

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Protonation Ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH- OH⁻ OH-->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate_2->Carboxylate Ethanol Ethanol Carboxylate->Ethanol Carboxylic_Acid This compound Carboxylate->Carboxylic_Acid H3O+ H₃O⁺ (Workup) H3O+->Carboxylic_Acid

Benchmarking 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Guide for Preclinical Evaluation Against Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a novel pyrazole derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs). Given the well-documented and diverse pharmacological activities of pyrazole-containing compounds, this guide focuses on a systematic evaluation of its potential as an anti-inflammatory agent.[1][2][3][4]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory and analgesic to anticancer and antipsychotic.[1][2][5] Notable examples include the selective COX-2 inhibitor Celecoxib, the now-withdrawn anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2][6] The structural similarity of this compound to these compounds, particularly the presence of the pyrazole ring and an acetic acid moiety—a common feature in many NSAIDs—suggests a plausible anti-inflammatory mechanism of action.

This guide will therefore compare this compound against two key comparators:

  • Celecoxib: A selective COX-2 inhibitor containing a pyrazole core.

  • Diclofenac: A potent, non-selective COX inhibitor with a well-characterized clinical profile.

The following sections will detail the proposed experimental workflows, from initial in vitro target validation to in vivo efficacy models, designed to rigorously assess the compound's therapeutic potential.

Part 1: In Vitro Benchmarking of Anti-inflammatory Activity

The initial phase of benchmarking will focus on elucidating the mechanism and potency of this compound at the molecular and cellular levels.

Cyclooxygenase (COX) Enzyme Inhibition Assays

The primary hypothesis is that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes. A comparative analysis of its inhibitory activity against COX-1 and COX-2 is crucial for determining its selectivity and potential gastrointestinal side-effect profile.

Experimental Protocol: COX Inhibitor Screening Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin E2 (PGE2) detection

    • Test compounds: this compound, Celecoxib, Diclofenac

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and comparators.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified period to allow for PGE2 production.

    • Stop the reaction and measure the amount of PGE2 produced using a suitable detection kit (e.g., ELISA).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundTBDTBDTBD
Celecoxib>10,00040>250
Diclofenac515

TBD: To be determined by experimental results.

Cellular Assays for Anti-inflammatory Activity

To validate the enzymatic findings in a more biologically relevant context, cellular assays using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) will be conducted.

Experimental Protocol: Measurement of Pro-inflammatory Mediators

  • Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory mediators (PGE2, TNF-α, IL-6) in cultured cells.

  • Procedure:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using ELISA kits.

Expected Outcomes: A dose-dependent reduction in the levels of these inflammatory markers would indicate cellular anti-inflammatory activity.

Visualization of the Experimental Workflow:

G cluster_0 In Vitro Benchmarking Workflow A Prepare Serial Dilutions of Test Compounds B COX-1/COX-2 Enzyme Inhibition Assay A->B C Cell-Based Assay (LPS-stimulated Macrophages) A->C D Determine IC50 Values B->D E Measure Pro-inflammatory Mediators (PGE2, TNF-α, IL-6) C->E F Comparative Data Analysis D->F E->F

Caption: Workflow for in vitro benchmarking of anti-inflammatory compounds.

Part 2: In Vivo Efficacy and Safety Assessment

Following promising in vitro results, the focus shifts to evaluating the compound's efficacy and safety profile in established animal models of inflammation and pain.

Carrageenan-Induced Paw Edema Model

This is a classic acute inflammation model to assess the anti-inflammatory potential of a novel compound.

Experimental Protocol:

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation in rats.

  • Animals: Male Wistar rats (180-200g).

  • Procedure:

    • Administer the test compound, comparators, or vehicle orally to different groups of rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Acetic Acid-Induced Writhing Test

This model is used to assess the analgesic properties of the compound.

Experimental Protocol:

  • Objective: To determine the analgesic effect of the test compound in mice.

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • Administer the test compound, comparators, or vehicle orally to different groups of mice.

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

    • Calculate the percentage of pain inhibition.

Visualization of Signaling Pathway:

G cluster_1 Pro-inflammatory Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolyzes COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (Diclofenac, Celecoxib, This compound) NSAIDs->COX1_COX2 inhibit

Caption: Simplified signaling pathway of inflammation and NSAID action.

Part 3: Comprehensive Data Synthesis and Future Directions

The culmination of these experiments will provide a robust dataset to benchmark this compound against established drugs. A thorough analysis of its potency, selectivity, efficacy, and safety profile will determine its potential as a lead compound for further development. Future studies should include pharmacokinetic and toxicological evaluations to build a complete preclinical data package.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]

Sources

A Head-to-Head Comparison of Pyrazole and Triazole Derivatives in Biological Assays: A Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacodynamic and pharmacokinetic profile of a potential therapeutic agent. Among the most successful and frequently employed scaffolds, pyrazoles and triazoles stand out as "privileged structures." Their prevalence stems from their synthetic tractability, metabolic stability, and their capacity to act as versatile bioisosteres, often mimicking amide bonds and engaging in crucial hydrogen bonding interactions with biological targets.[1]

This guide provides a direct, evidence-based comparison of pyrazole and triazole derivatives, moving beyond generalities to analyze their performance in head-to-head biological assays. We will dissect quantitative data from key studies, provide detailed experimental protocols for comparative evaluation, and visualize the underlying biological pathways to empower researchers, scientists, and drug development professionals in making informed scaffold-hopping and lead optimization decisions.

Core Physicochemical and Structural Differences

The fundamental difference between a pyrazole (a 1,2-diazole) and a triazole (containing three nitrogen atoms, e.g., 1,2,3-triazole or 1,2,4-triazole) lies in the number and position of nitrogen atoms within the five-membered ring. This seemingly subtle variation has significant consequences for a molecule's physicochemical properties, which in turn dictate its biological behavior.[1]

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleRationale and Implication in Drug Design
Structure 1,2-diazole1,2,3-triazole1,2,4-triazoleThe arrangement of nitrogen atoms dictates the vector of the dipole moment and the availability of hydrogen bond donors and acceptors, critically influencing target engagement.[1]
pKa ~2.5~1.2 (for N-H tautomer)~10.2 (for N-H tautomer)The ring system's acidity and basicity affect solubility, salt formation potential, and ionic interactions with protein active sites.[1]
Hydrogen Bonding 1 donor, 1 acceptor1 donor, 2 acceptors1 donor, 2 acceptorsThe ability to serve as both a hydrogen bond donor and acceptor is crucial for mimicking peptide bonds and forming stable complexes with biological targets.[1]
Metabolic Stability Generally stable, but can be susceptible to oxidation depending on substitution.Considered to be very metabolically stable.Generally metabolically stable.The intrinsic stability of the aromatic ring often contributes to a longer in vivo half-life, a desirable trait for drug candidates.[1]
Synthetic Accessibility Readily synthesized via various established methods."Click" chemistry (CuAAC) provides a highly efficient and regioselective route.Accessible through several synthetic routes.The ease and efficiency of synthesis are critical considerations for library generation and large-scale production in the drug development pipeline.[1]

Performance in Head-to-Head Biological Assays

Direct comparative studies, where only the core heterocycle is varied while the peripheral substituents are kept constant, provide the most insightful data. Below, we summarize findings from such studies across different therapeutic areas.

Enzyme Inhibition: Cyclooxygenase (COX-2)

In the development of selective COX-2 inhibitors for anti-inflammatory applications, a direct comparison between diaryl-based pyrazole and triazole derivatives revealed the profound impact of the core scaffold.

A study by a medicinal chemistry group synthesized and evaluated a series of these compounds, with results highlighting the superiority of the triazole core in this specific context.[2]

CompoundHeterocyclic CoreR GroupCOX-2 IC50 (µM)Selectivity Index (SI)
4b PyrazoleH0.017>58.8
4d PyrazoleSO2Me0.09854.8
15a 1,2,4-TriazoleH0.002 162.5
Celecoxib (Ref.) PyrazoleCF30.04375

Data extracted from a study on diaryl-based pyrazole and triazole derivatives.[2]

Key Insight: The triazole-containing compound 15a demonstrated the most potent COX-2 inhibition, significantly surpassing its pyrazole analogues and even the reference drug, Celecoxib, in terms of raw potency.[2] Molecular docking studies suggest the triazole core allows for a superior fit within an extra hydrophobic pocket present in the COX-2 active site, accounting for its enhanced activity and selectivity.[2]

Antimicrobial & Antitubercular Activity

The fight against infectious diseases has seen the deployment of both pyrazole and triazole derivatives. A comparative study targeting Mycobacterium tuberculosis (Mtb) provided a nuanced look at how each core contributes to overall efficacy. The study evaluated inhibitors of UDP-galactopyranose mutase (MtbUGM), a key enzyme in the Mtb cell wall biosynthesis pathway.[3]

Compound SeriesHeterocyclic CoreMtbUGM Inhibition (%) at 60 µMWhole-Cell Activity (Antitubercular)
DA6-DA10 PyrazoleUp to ~75%Lacked whole-cell activity
DA11-DA13 1,2,3-Triazole~20-30%Moderate antitubercular activity

Data summarized from a study on pyrazole and triazole analogues as MtbUGM inhibitors.[1][3]

Key Insight: This case presents an interesting dichotomy. While the pyrazole derivatives were more potent enzyme inhibitors, they failed to kill the bacteria.[3] Conversely, the triazole analogues, though weaker at the enzymatic level, showed moderate whole-cell activity.[1][3] This suggests the triazole core may confer advantageous properties for cell penetration or avoidance of bacterial efflux pumps, which are critical hurdles in antibiotic development.[1]

Another study focusing on pyrazole-triazole hybrids demonstrated excellent antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain compounds against S. aureus and P. aeruginosa.[4]

Anticancer / Cytotoxicity Assays

Both pyrazoles and triazoles are prominent scaffolds in the design of anticancer agents.[5][6] In one study, hybrid molecules containing both a pyrazole and a 1,2,4-triazole moiety were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line.

CompoundKey FeatureMCF-7 IC50 (µM)
8c 4-chlorophenyl substitution2.8 ± 0.4
8f 4-fluorophenyl substitution3.1 ± 0.4
8d 4-methoxyphenyl substitution3.5 ± 0.2

Data from an evaluation of pyrazole-1,2,4-triazole hybrids.[4]

Key Insight: While this study does not isolate the effect of a single core, it demonstrates the potent synergy that can be achieved by combining these two privileged structures. Compounds like 8c showed high potency against the MCF-7 cell line, highlighting the value of these heterocycles in oncology research.[4] In other studies, pyridopyrazolo-triazine derivatives have also shown potent activity against MCF-7 cells, with one compound recording an IC50 of 3.89 µM, which is more potent than the reference drug doxorubicin in that specific assay.[7]

Experimental Protocols for Comparative Evaluation

To ensure a robust head-to-head comparison, standardized and well-validated assays are essential. The following are detailed protocols for key experiments discussed above.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for COX-2)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a purified enzyme.

Principle: This assay measures the enzymatic activity by quantifying the product formed. The reduction in product formation in the presence of an inhibitor is used to calculate its potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified COX-2 enzyme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare stock solutions of pyrazole and triazole test compounds in 100% DMSO. Create a dilution series (e.g., 100 µM to 1 nM).

    • Prepare the detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 88 µL of assay buffer containing the COX-2 enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1M HCl.

    • Add 50 µL of the detection reagent and incubate as required by the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: Running a known selective COX-2 inhibitor like Celecoxib as a positive control validates the assay's performance. The dose-response curve is critical; a steep and complete curve indicates a specific inhibitory mechanism, whereas a shallow or incomplete curve may suggest non-specific effects or assay interference.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the pyrazole and triazole test compounds in the broth directly in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[8]

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

Visualizing Workflows and Pathways

Comparative Evaluation Workflow

The logical flow for comparing two heterocyclic scaffolds involves a multi-stage process from initial design to lead optimization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization Define Define Target & Scaffold Hypotheses Synth Synthesize Matched Pairs: Pyrazole vs. Triazole Analogs Define->Synth Potency Primary Assays (Potency, IC50) Synth->Potency Selectivity Secondary Assays (Selectivity Panel) Potency->Selectivity ADME Early ADME (Solubility, Stability) Selectivity->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead Lead Optimization SAR->Lead

Caption: A streamlined workflow for the comparative evaluation of pyrazole and triazole analogs.

Targeted Biological Pathway: p38 MAPK Signaling

Many pyrazole-based compounds are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1] Understanding the pathway provides context for their mechanism of action.

Stress Cellular Stress / Cytokines MKK MAPKKs (MKK3/6) Stress->MKK activate p38 p38 MAPK MKK->p38 phosphorylate Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylate Response Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Response lead to Inhibitor Pyrazole or Triazole Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade, a common target for pyrazole-based inhibitors.

Conclusion and Strategic Recommendations

The choice between a pyrazole and a triazole scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • Choose Pyrazole when:

    • The specific hydrogen bonding geometry of the 1,2-diazole is optimal for target engagement, as seen in many kinase inhibitors.[9][10]

    • Synthetic routes are well-established for the desired substitution patterns.

  • Choose Triazole when:

    • Enhanced metabolic stability is a primary concern.[1]

    • Improved pharmacokinetic properties like cell permeability are needed, as suggested by the Mtb whole-cell activity study.[1][3]

    • The unique electronic and steric properties of the triazole ring offer a better fit for the target's active site, as demonstrated in the potent COX-2 inhibitors.[2]

    • "Click" chemistry offers a synthetic advantage for rapid library synthesis.[1]

Ultimately, this guide underscores a critical principle in medicinal chemistry: the core scaffold is a powerful tool for modulating a compound's entire biological profile. By leveraging direct comparative data from well-designed assays, researchers can make more rational, evidence-based decisions, accelerating the journey from hit to lead and beyond.

References

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate, [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Nature, [Link]

  • New pyrazole derivatives containing 1,2,4-triazoles and benzoxazoles as potent antimicrobial and analgesic agents. PubMed, [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Taylor & Francis Online, [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. National Institutes of Health, [Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, [Link]

  • Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. Future Science, [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI, [Link]

  • 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. ResearchGate, [Link]

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. National Institutes of Health, [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate, [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Environmental Sciences, [Link]

  • Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed, [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI, [Link]

Sources

A Guide to the Reproducible Synthesis and Characterization of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the synthesis and characterization of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. While specific published data on the reproducibility of this exact compound's synthesis is scarce, this document outlines a robust and reliable synthetic and analytical methodology based on established chemical principles for N-alkylation of pyrazoles. By meticulously following the detailed protocols and understanding the underlying chemical rationale, researchers can achieve a high degree of reproducibility in the preparation and validation of this target compound.

Introduction

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1]. The introduction of an acetic acid moiety at the N-1 position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide details a reproducible two-step synthesis and a thorough analytical workflow to ensure the identity, purity, and integrity of the final product.

Synthetic Strategy: N-Alkylation and Saponification

The most logical and widely employed method for the synthesis of N-substituted pyrazole acetic acids is a two-step process:

  • N-Alkylation: The N-H proton of 4-methylpyrazole is abstracted by a suitable base, and the resulting pyrazolide anion acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form the corresponding ethyl ester.

  • Saponification: The resulting ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

This approach is favored due to the ready availability of starting materials and the generally high yields of the reactions.

Experimental Protocol: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

Rationale: The choice of a strong base like sodium hydride ensures complete deprotonation of the 4-methylpyrazole, maximizing the yield of the N-alkylation product. Anhydrous THF is used as the solvent to prevent quenching of the hydride. The reaction is initially performed at a low temperature to control the exothermic reaction and then warmed to ensure completion.

Materials:

  • 4-methylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylpyrazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate as a clear oil.

Experimental Protocol: Synthesis of this compound

Rationale: Saponification using a strong base like sodium hydroxide in a mixture of water and a co-solvent like methanol effectively cleaves the ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Materials:

  • Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

  • Sodium hydroxide

  • Methanol

  • Water

  • 1 M Hydrochloric acid

  • Dichloromethane

Procedure:

  • To a solution of ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a 2:1 mixture of methanol and water, add sodium hydroxide (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the acidic aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Analytical Workflow for Product Validation

A rigorous analytical workflow is crucial to confirm the identity and purity of the synthesized compounds, ensuring the reproducibility of the experimental data.

Analytical Workflow Synthesis Synthesized Product (Crude) TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Purity Assessment Synthesis->TLC NMR NMR Spectroscopy (1H & 13C) - Structural Confirmation Synthesis->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification Synthesis->MS HPLC High-Performance Liquid Chromatography (HPLC) - Purity Determination NMR->HPLC MS->HPLC Final Characterized Product HPLC->Final

Caption: Analytical workflow for the validation of this compound.

Characterization Data

The following tables provide the expected characterization data for the intermediate and final products based on analogous compounds reported in the literature[2][3][4].

Table 1: Expected Characterization Data for Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

Analysis Expected Result
Appearance Colorless to pale yellow oil
¹H NMR δ (ppm): ~7.4-7.6 (s, 1H, pyrazole H5), ~7.2-7.4 (s, 1H, pyrazole H3), ~4.9 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~2.0 (s, 3H, pyrazole-CH₃), ~1.2 (t, 3H, CH₃)
¹³C NMR δ (ppm): ~168 (C=O), ~140 (pyrazole C5), ~130 (pyrazole C3), ~118 (pyrazole C4), ~62 (O-CH₂), ~50 (N-CH₂), ~14 (CH₃), ~9 (pyrazole-CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₂N₂O₂: 169.0926; found: 169.0928

Table 2: Expected Characterization Data for this compound

Analysis Expected Result
Appearance White to off-white solid
¹H NMR δ (ppm): ~10.0-12.0 (br s, 1H, COOH), ~7.5-7.7 (s, 1H, pyrazole H5), ~7.3-7.5 (s, 1H, pyrazole H3), ~5.0 (s, 2H, N-CH₂), ~2.0 (s, 3H, pyrazole-CH₃)
¹³C NMR δ (ppm): ~170 (C=O), ~141 (pyrazole C5), ~131 (pyrazole C3), ~119 (pyrazole C4), ~51 (N-CH₂), ~9 (pyrazole-CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₈N₂O₂: 141.0613; found: 141.0615

Hypothetical Biological Context: Signaling Pathway Inhibition

To illustrate the potential application of this compound derivatives, the following diagram depicts a hypothetical scenario where such a compound could act as an inhibitor of a kinase within a cellular signaling pathway. The pyrazole scaffold is a common motif in many kinase inhibitors.

Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrazole-acetic acid Derivative Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole-acetic acid derivative.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By adhering to the described methodologies and analytical workflows, researchers can confidently and reproducibly prepare this valuable chemical entity. The provided expected characterization data serves as a benchmark for successful synthesis and purification. The principles and techniques outlined herein are broadly applicable to the synthesis of other N-substituted pyrazole derivatives, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-methyl-1h-pyrazol-1-yl_acetic-acid]([Link]

  • IUCrData. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210615. [Link]

  • Al-Ghorbani, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6295. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879. [Link]

  • PrepChem. (n.d.). Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. Retrieved January 11, 2026, from [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(16), 3808. [Link]

  • Royal Society of Chemistry. (2014). VI. 1H and 13C NMR Spectra. In Supporting Information. [Link]

  • Sangwan, N. K., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63B, 137-144. [Link]

Sources

Validating the Mechanism of Action of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). Understanding how a molecule exerts its biological effects is paramount for predicting its efficacy, anticipating potential side effects, and developing a robust therapeutic rationale. This guide provides a comprehensive, in-depth framework for validating the MoA of a novel pyrazole derivative, using the hypothetical compound 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as our central example.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] While the specific biological targets of this compound are yet to be defined, its structural alerts suggest potential interactions with various enzyme classes or signaling pathways. This guide will navigate the experimental landscape to systematically uncover and validate its MoA, comparing its hypothetical performance with alternative compounds.

Our approach is structured as a multi-tiered investigational funnel, beginning with broad, unbiased screening to generate initial hypotheses, followed by more focused biophysical and cellular assays to confirm target engagement and elucidate the precise mechanism.

Tier 1: Hypothesis Generation through Unbiased Screening

The initial step in MoA validation for a novel compound is to cast a wide net to identify potential biological processes and molecular targets it may modulate. Phenotypic screening and affinity-based proteomics are powerful, unbiased approaches for this purpose.

Phenotypic Screening: Unveiling the Cellular Impact

Phenotypic screening assesses the effect of a compound on a cellular or organismal phenotype without a preconceived notion of its target.[5][6][7] This approach can reveal unexpected therapeutic applications and provide initial clues about the underlying MoA.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic areas of pyrazole derivatives (e.g., a cancer cell line panel, neuronal cells, or immune cells).

  • Compound Treatment: Plate the selected cell lines and treat with a concentration range of this compound and a panel of comparator compounds with known MoAs.

  • Staining: After an appropriate incubation period, fix the cells and stain with a multiplexed fluorescent dye cocktail targeting various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to extract a multi-parametric phenotypic profile for each treatment condition.[7]

  • Data Analysis: Compare the phenotypic profile of this compound with those of the comparator compounds and known drug databases to identify similarities that may suggest a shared MoA.

Table 1: Hypothetical Phenotypic Profiling Data

CompoundConcentration (µM)Nuclear Size (µm²)Mitochondrial Integrity (%)Cytoskeletal Disruption (%)
This compound 1110.295.15.3
10145.870.425.7
Comparator A (Known Kinase Inhibitor)1142.172.328.1
Comparator B (Known GPCR Agonist)10112.593.86.1
Vehicle (DMSO)-111.598.24.9

The hypothetical data in Table 1 suggests that at a higher concentration, this compound induces a phenotypic profile similar to a known kinase inhibitor, pointing towards a potential role in cell cycle regulation or signaling.

Affinity-Based Proteomics: Fishing for Molecular Targets

Affinity-based proteomics aims to directly identify the protein targets that physically interact with a small molecule. The kinobeads competition binding assay is a powerful chemoproteomic technique for profiling the interaction of a compound with hundreds of endogenous kinases and other ATP-binding proteins.[8][9][10]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue to ensure the presence of endogenous proteins in their native conformation.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound.

  • Kinobeads Pulldown: Add kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on beads) to the lysate. The test compound will compete with the kinobeads for binding to its target proteins.[11][12]

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins, elute the captured proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.

  • Data Analysis: A decrease in the amount of a specific protein pulled down by the kinobeads in the presence of the test compound indicates a direct binding interaction.

Table 2: Hypothetical Kinobeads Competition Binding Results

Protein TargetIC₅₀ (µM) - this compoundIC₅₀ (µM) - Comparator A
Kinase X 0.8 0.5
Kinase Y> 5025.6
Kinase Z15.21.2

The hypothetical results in Table 2 strongly suggest that "Kinase X" is a high-affinity target of this compound, with a potency comparable to the known kinase inhibitor, Comparator A.

Tier 2: Target Validation and Mechanistic Elucidation

The hypotheses generated in Tier 1 must be rigorously validated through orthogonal, target-focused assays. Biophysical methods are employed to confirm direct binding, while biochemical and cellular assays are used to dissect the functional consequences of this interaction.

Biophysical Confirmation of Target Engagement

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its purified protein target.[13][14][15][16][17]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Immobilize the purified recombinant "Kinase X" onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Table 3: Hypothetical SPR Binding Kinetics Data

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
This compound Kinase X 2.5 x 10⁵ 5.0 x 10⁻³ 20
Comparator AKinase X3.1 x 10⁵3.1 x 10⁻³10

This hypothetical data confirms a direct, high-affinity interaction between this compound and Kinase X.

Biochemical Characterization of Enzyme Inhibition

If the identified target is an enzyme, such as a kinase, it is crucial to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).[18][19][20][21][22]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: Set up a series of in vitro kinase reactions containing recombinant Kinase X, its substrate, and ATP.

  • Inhibitor Titration: Include varying concentrations of this compound.

  • Substrate Titration: For mechanistic studies, vary the concentration of ATP at fixed concentrations of the inhibitor.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition.

Table 4: Hypothetical Kinase Inhibition Data

CompoundTargetIC₅₀ (nM)Mode of Inhibition
This compound Kinase X 50 ATP-competitive
Comparator AKinase X25ATP-competitive

The hypothetical finding that this compound is an ATP-competitive inhibitor provides a clear mechanistic basis for its activity.

Tier 3: Cellular Validation of the Mechanism of Action

The final and most critical step is to confirm that the identified MoA is relevant in a cellular context. This involves demonstrating target engagement in live cells and linking it to the modulation of downstream signaling pathways.

Cellular Target Engagement

Western Blotting for Downstream Signaling

Western blotting is a widely used technique to assess changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[23][24][25]

Experimental Protocol: Western Blot Analysis of the Kinase X Pathway

  • Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[23]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of Kinase X and its known downstream substrates.

  • Detection and Quantification: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Table 5: Hypothetical Western Blot Quantification

Treatmentp-Kinase X (Relative to Total)p-Substrate Y (Relative to Total)
Vehicle (DMSO)1.001.00
This compound (1 µM) 0.25 0.30
Comparator A (1 µM)0.150.20

This hypothetical data demonstrates that this compound inhibits the phosphorylation of Kinase X and its downstream substrate in a cellular context, providing strong evidence for its on-target activity.

Visualizing the Workflow and Pathways

G cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Cellular Validation Phenotypic Screening Phenotypic Screening Affinity Proteomics Affinity Proteomics SPR SPR Phenotypic Screening->SPR Identified Target Affinity Proteomics->SPR Identified Target Biochemical Assays Biochemical Assays SPR->Biochemical Assays Confirmed Binding Western Blotting Western Blotting Biochemical Assays->Western Blotting Confirmed MoA

G Compound Compound Kinase X Kinase X Compound->Kinase X Inhibition Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylation Cellular Response Cellular Response Substrate Y->Cellular Response

Conclusion

This guide has outlined a systematic and robust strategy for validating the mechanism of action of a novel small molecule, this compound. By employing a tiered approach that integrates unbiased screening with focused biochemical, biophysical, and cellular assays, researchers can confidently identify the molecular target(s) and elucidate the precise mechanism by which the compound exerts its biological effects. This comprehensive understanding is the bedrock upon which successful drug discovery and development programs are built.

References

  • Upadhyay, S., Tripathi, A. C., Paliwal, S., & Saraf, S. K. (2016). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC, [Link].[1]

  • Shawish, I., Barakat, A., Aldalbahi, A., Alshaer, W., Daoud, F., Alqudah, D. A., ... & El-Faham, A. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link].[26][27]

  • Kim, B. W., Koppula, S., Kumar, H., Park, J. Y., Kim, J. W., & Choi, D. K. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. [Link].[2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved January 7, 2024 from [Link].[28]

  • Shawish, I., Barakat, A., Aldalbahi, A., Alshaer, W., Daoud, F., Alqudah, D. A., ... & El-Faham, A. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed, [Link].[27]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. In Mechanism of Action Assays for Enzymes. [Link].[18]

  • Kumar, A., Sharma, S., & Kumar, D. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043–38072. [Link].[3]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Target identification and mechanism of action in chemical biology and drug discovery. Nature reviews. Drug discovery, 16(8), 531–546. [Link].[5]

  • Swinney, D. C. (2013). Phenotypic drug discovery: recent successes, lessons learned and new directions. Journal of visualized experiments : JoVE, (77), e50556. [Link].[6]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link].[13]

  • Sharma, V., & Kumar, P. (2014). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of ChemTech Research, 6(1), 224-228. [Link].[4]

  • Klüter, S., Reinecke, M., & Bantscheff, M. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 15(1), 90–99. [Link].[8]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterization of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta, 1838(1 Pt A), 43–55. [Link].[14]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link].[29]

  • Patil, S., Patil, R., Rane, A., & Mahajan, S. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 24(23), 4259. [Link].[30]

  • Medard, G., Pachl, F., Kuster, B., & Bantscheff, M. (2015). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link].[9]

  • Shishavan, S. H., & Ghafourian, T. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of environmental research and public health, 17(18), 6563. [Link].[19]

  • Akgun, Y., & Ozer, O. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link].[23]

  • Gupta, V., & Singh, P. (2015). Synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291. [Link].[31]

  • Bantscheff, M., & Drewes, G. (2012). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 109(30), 11893–11894. [Link].[32]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 7, 2024, from [Link].[24]

  • Kuchar, M., & Vanda, D. (2021). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules (Basel, Switzerland), 26(16), 4995. [Link].[33]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link].[10]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Govindasami, P. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. European Journal of Medicinal Chemistry, 69, 449-456. [Link].[34]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved January 7, 2024, from [Link].[15]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link].[20]

  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. Retrieved January 7, 2024, from [Link].[16]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Bioorganic & medicinal chemistry letters, 11(12), 1543–1547. [Link].[11]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved January 7, 2024, from [Link].[35]

  • Technology Networks. (2023, November 28). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link].[36]

  • Giansanti, P., Preisinger, C., Huber, K. V., & Superti-Furga, G. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature chemical biology, 11(4), 252–259. [Link].[12]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved January 7, 2024, from [Link].[37]

  • LibreTexts Biology. (2021, August 16). 6.4: Enzyme Inhibition. [Link].[21]

  • Nuvisan. (n.d.). Surface plasmon resonance. Retrieved January 7, 2024, from [Link].[17]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (Basel, Switzerland), 8(12), 952–962. [Link].[38]

  • Aldeghi, M., & Aspuru-Guzik, A. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 4(5), 3749–3764. [Link].[39]

  • Gaponova, A. S., & Gornostaev, S. A. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules (Basel, Switzerland), 27(19), 6296. [Link].[40]

  • de Souza, A. C. A., Caleffi-Ferracioli, K. R., & de Almeida, L. G. (2022). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of medicinal chemistry, 65(13), 8870–8883. [Link].[41]

  • Dawood, K. M., & Farag, A. M. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules (Basel, Switzerland), 26(11), 3169. [Link].[42]

Sources

Comparative Docking Studies of Pyrazole-Based Ligands: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological macromolecules.[3] This has led to the development of numerous U.S. FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[[“]][5] Pyrazole-containing drugs like Celecoxib (an anti-inflammatory), Ruxolitinib (an anticancer agent), and Lonazolac (an NSAID) are testaments to the scaffold's therapeutic value.[2][6][7]

Molecular docking, a powerful computational technique, has become indispensable in the discovery and optimization of pyrazole-based drug candidates.[2][3] By predicting the binding conformation and affinity of a ligand within a protein's active site, docking studies provide critical insights that guide the rational design of more potent and selective inhibitors.[8] This guide provides a comparative analysis of docking studies involving pyrazole-based ligands against several key protein targets, supported by experimental data and detailed protocols to ensure scientific rigor.

Key Protein Targets for Pyrazole-Based Ligands

The therapeutic efficacy of pyrazole derivatives often stems from their ability to inhibit key proteins involved in disease progression. Their structural features make them particularly adept at targeting ATP-binding sites in kinases and the active sites of other enzymes.

Protein Kinases: The Battleground for Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] The pyrazole scaffold is a key "privileged structure" for designing protein kinase inhibitors.[10]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. Pyrazole derivatives have been designed as potent VEGFR-2 inhibitors.[6][8]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Pyrazole-pyrazoline hybrids have been investigated as EGFR tyrosine kinase inhibitors.[11]

  • CDKs (Cyclin-Dependent Kinases): These enzymes regulate the cell cycle, and their inhibition can halt the proliferation of cancer cells.[8] Compound 2b, a pyrazole derivative, showed a minimum binding energy of -10.35 kJ/mol with CDK2.[8]

  • Other Kinases: Pyrazoles have been successfully targeted against a range of other kinases including AKT, BRAF, c-RAF, and Aurora kinases, demonstrating the scaffold's broad applicability in oncology.[8][9]

Cyclooxygenase (COX): Targeting Inflammation

The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation.[12] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[12] Pyrazole carboxamide derivatives have emerged as a promising class of selective COX-2 inhibitors.[12]

Carbonic Anhydrases (CAs): A Target for Glaucoma and Beyond

Carbonic anhydrases are involved in various physiological processes. Inhibitors of these enzymes are used in the treatment of glaucoma.[7][13] Novel pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as potent CA inhibitors, with docking studies confirming their strong binding to the enzyme's active site.[7]

Comparative Docking Performance of Pyrazole Derivatives

The binding affinity, often reported as a docking score or binding energy (typically in kcal/mol), provides a quantitative measure for comparing potential drug candidates. A more negative value indicates a stronger predicted interaction. The tables below summarize docking data collated from various peer-reviewed studies.

(Disclaimer: Direct comparison of scores between different studies should be approached with caution, as variations in docking software, scoring functions, and protein preparation protocols can influence the results.)

Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases

Target Protein (PDB ID)Pyrazole DerivativeBinding Affinity (kcal/mol or kJ/mol)Standard DrugStandard Drug Binding Affinity (kcal/mol)Reference
VEGFR-2 (4AGD)Compound M76-9.2 kcal/molSunitinib-10.0 kcal/mol[3]
VEGFR-2 (2QU5)Compound 1b-10.09 kJ/mol--[8]
C-RAFCompound M36-9.7 kcal/molSorafenib-10.2 kcal/mol[3]
CDK2 (2VTO)Compound 2b-10.35 kJ/mol--[8]
Aurora A (2W1G)Compound 1d-8.57 kJ/mol--[8]
RET KinaseCompound 25-7.14 kcal/mol--[14][15]

Table 2: Comparative Docking Scores of Pyrazole Analogues with COX-2

CompoundDocking Score (kcal/mol)Reference
5u-12.907[12]
5s-12.24[12]
Celecoxib (Reference)-9.924[12]

These tables highlight that specifically substituted pyrazole derivatives can achieve binding affinities comparable to or even exceeding those of established drugs in silico.[3][12] For instance, pyrazole analogues 5u and 5s show a better docking score against COX-2 than the well-known inhibitor Celecoxib, marking them as promising candidates for further investigation.[12]

Experimental Protocols and Workflows

To ensure the reproducibility and validity of docking studies, a standardized and carefully executed protocol is paramount. Here, we provide a detailed methodology using AutoDock Vina, a widely used open-source docking program.[12]

Diagram: General Workflow for a Comparative Docking Study

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation - Download PDB structure - Remove water, co-ligands - Add polar hydrogens - Assign charges (Kollman) grid 3. Grid Box Generation - Define active site coordinates - Enclose the binding pocket p_prep->grid l_prep 2. Ligand Preparation - Draw 2D structures - Convert to 3D & energy minimize - Define rotatable bonds docking 4. Molecular Docking - Run AutoDock Vina - Generate binding poses l_prep->docking grid->docking analysis 5. Results Analysis - Rank poses by binding affinity - Analyze interactions (H-bonds, hydrophobic) - Compare with reference ligand docking->analysis validation 6. Protocol Validation - Redock native ligand - Calculate RMSD (< 2.0 Å) analysis->validation Self-Validation Step

Caption: A generalized workflow for performing comparative molecular docking studies.

Step-by-Step Molecular Docking Protocol using AutoDock Tools & Vina

This protocol outlines the necessary steps for docking a pyrazole ligand into a target protein.

1. Protein Preparation:

  • Rationale: To prepare the protein structure for docking by removing non-essential molecules and ensuring it is chemically correct.

  • Steps:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8]

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.[12] This is crucial as they can interfere with the ligand docking process.

    • Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.[12]

    • Compute and assign Gasteiger or Kollman charges to the protein atoms. This step is vital for calculating the electrostatic interactions.[8]

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[12]

2. Ligand Preparation:

  • Rationale: To generate a low-energy 3D conformation of the ligand and define its flexibility.

  • Steps:

    • Draw the 2D structure of the pyrazole-based ligand using a chemical drawing tool like ChemDraw.[13]

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[12] This ensures a sterically favorable starting conformation.

    • Using ADT, define the rotatable (torsion) bonds within the ligand. This allows for conformational flexibility during the docking simulation.

    • Save the prepared ligand in the PDBQT format.[12]

3. Grid Box Generation:

  • Rationale: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.

  • Steps:

    • In ADT, load the prepared protein (PDBQT file).

    • Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from published literature.

    • Define the center and dimensions (x, y, z) of a "grid box" that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

4. Running AutoDock Vina:

  • Rationale: To execute the docking simulation and generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity.

  • Steps:

    • Create a configuration text file specifying the file paths for the protein, ligand, and the grid box parameters (center and size).

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Results:

  • Rationale: To interpret the docking output, identify the most likely binding mode, and understand the key molecular interactions driving the binding.

  • Steps:

    • Analyze the output file to identify the pose with the best (most negative) docking score.[12]

    • Visualize the protein-ligand complex using a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.[7]

    • Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the pyrazole ligand and the protein's active site residues.[12] These interactions provide a structural hypothesis for the ligand's activity.

6. Protocol Validation (Self-Validating System):

  • Rationale: To ensure the chosen docking parameters are appropriate and can reproduce experimentally observed binding modes.

  • Steps:

    • Take the co-crystallized (native) ligand that was removed during protein preparation.

    • Dock this native ligand back into its own protein's active site using the exact same protocol.[15]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[15]

Signaling Pathways and Mechanism of Action

Understanding the biological context is crucial for interpreting docking results. Pyrazole-based inhibitors often target key nodes in cellular signaling pathways.

Diagram: A Representative Kinase Signaling Pathway

G ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor Binds adp ADP receptor->adp downstream Downstream Signaling (RAS-RAF-MEK-ERK) receptor->downstream Activates atp ATP atp->receptor Phosphorylates response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor Pyrazole-Based Kinase Inhibitor inhibitor->receptor Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based compound.

As depicted, many pyrazole derivatives function as ATP-competitive inhibitors.[10] They bind to the ATP pocket in the kinase domain, preventing the phosphorylation events that are necessary to activate downstream signaling cascades.[11] This ultimately blocks cellular responses like proliferation and angiogenesis, which are vital for cancer progression.[9]

Conclusion and Future Directions

Comparative molecular docking is a powerful and cost-effective tool in the arsenal of drug discovery professionals.[16] For pyrazole-based ligands, these in silico studies have consistently proven valuable for predicting binding modes, comparing potencies across a series of analogues, and elucidating the structural basis for activity against a wide array of therapeutic targets.[3][8] The data clearly indicates that rational modifications to the pyrazole scaffold can significantly enhance binding affinity and selectivity.

The protocols and comparative data presented in this guide serve as a foundational resource for researchers. By integrating these computational techniques with robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrazole scaffold, paving the way for the next generation of innovative medicines.

References

  • El-Sayed, M. A., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Alam, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • Stanczak, M., & Pindelska, E. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Hassan, M. Z., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Semantic Scholar. [Link]

  • Ahmad, I., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Consensus. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • N/A. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. N/A. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • N/A. (N/A). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • El-Assaad, T., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry. [Link]

  • Hafez, H. N., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Chandra, et al. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Fayed, E. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Banupriya, D., & K. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • N/A. (N/A). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hassan, M. Z., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. [Link]

  • N/A. (N/A). Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures. ResearchGate. [Link]

  • N/A. (N/A). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). ResearchGate. [Link]

  • N/A. (N/A). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. N/A. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. An ideal drug candidate should exhibit high affinity for its intended target while minimizing interactions with other biomolecules to reduce the potential for off-target toxicity. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of a novel therapeutic candidate, using the hypothetical compound 2-(4-methyl-1H-pyrazol-1-yl)acetic acid , a molecule bearing a pyrazole scaffold common in many biologically active agents.[1][2][3][4][5][6]

For the purpose of this guide, we will posit that this compound has been identified as a potent inhibitor of a fictional serine/threonine kinase, Target Kinase A (TKA) , which is implicated in a specific cancer signaling pathway. Our objective is to build a robust data package that thoroughly interrogates its selectivity across the human kinome and confirms its mechanism of action within a cellular context.

The Rationale for a Multi-Tiered Selectivity Assessment

Achieving absolute selectivity for a single kinase is a formidable challenge, given the highly conserved nature of the ATP-binding pocket across the kinome.[7] Therefore, a multi-pronged approach is essential. Our assessment will be structured in three tiers, moving from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays. This tiered approach allows for efficient, cost-effective decision-making, ensuring that only the most promising candidates advance.[8]

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Quantitative Biochemical & Biophysical cluster_2 Tier 3: Cellular Target Engagement a Primary Target Potency (TKA) (IC50 Determination) b Broad Kinome Panel Screen (e.g., 400+ kinases @ 1µM) a->b Confirm On-Target Activity c Dose-Response (IC50) for Hits from Tier 1 Screen b->c Identify Off-Targets d Orthogonal Binding Assay (e.g., Kd determination) c->d Validate & Quantify Off-Target Affinity e Cellular Target Engagement (e.g., NanoBRET™, CETSA®) d->e Confirm Target Binding in a Cellular Milieu f Downstream Signaling & Phenotypic Assays e->f Link Target Engagement to Biological Function

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The initial step is to understand the compound's behavior across a large portion of the human kinome. The goal is not just to confirm potency against TKA but to rapidly identify any potential off-target liabilities.[9][10]

Experimental Approach: Radiometric Kinase Activity Assay

A widely used and robust method for this initial screen is the radiometric ³³P-ATP filter binding assay.[9][11] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein, providing a direct readout of kinase activity.

Protocol: Single-Dose Kinome Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) in duplicate against a large panel of kinases (e.g., the 468-kinase panel from Reaction Biology's HotSpot™ service or a similar offering).[9]

  • Kinase Reaction: Each kinase is incubated with its specific substrate, ³³P-ATP (often at the Km concentration for each kinase to ensure comparable potency data), and the test compound.[11][12]

  • Detection: Following incubation, the reaction mixture is transferred to a filter membrane, which captures the phosphorylated substrate. Unreacted ³³P-ATP is washed away.

  • Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The percent inhibition relative to a DMSO vehicle control is calculated for each kinase.

Data Interpretation and Visualization

The results from this screen are typically presented as percent inhibition (%Inh) at the tested concentration. A common method to quantify selectivity from this data is the Selectivity Score (S-score) .[11][13] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >80% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Tier 1 Kinome Screen Data for this compound at 1 µM

Kinase TargetKinase Family% InhibitionHit ( >80% Inh.)
TKA (Target Kinase A) Ser/Thr 98% Yes
Kinase XTyr89%Yes
Kinase YSer/Thr82%Yes
Kinase ZLipid45%No
... (464 other kinases)...<30%No

Selectivity Score Calculation (S(80%)):

  • Number of hits (>80% inhibition) = 3

  • Total kinases tested = 468

  • S(80%) = 3 / 468 = 0.0064

This low S-score suggests that our compound is highly selective in a biochemical assay format. The identified off-targets, Kinase X and Kinase Y, will be the focus of our Tier 2 investigation.

Tier 2: Quantifying Off-Target Affinity

The single-dose screen provides a snapshot; the next step is to quantify the compound's potency against the primary target and the identified off-targets. This is achieved by generating 10-point dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Experimental Approach: IC50 Determination and Orthogonal Binding Assays

Using the same radiometric assay platform, full dose-response curves are generated for TKA, Kinase X, and Kinase Y. Additionally, an orthogonal assay that measures direct binding rather than enzymatic inhibition is crucial for validating the results. Competitive binding assays, where the test compound competes with a known ligand, can determine the dissociation constant (Kd), a direct measure of affinity.[11]

Table 2: Comparative Potency and Affinity Data

TargetIC50 (nM) (Activity Assay)Kd (nM) (Binding Assay)Selectivity Window (vs. TKA)
TKA 15 12 -
Kinase X1,2001,50080-fold
Kinase Y3,5004,100233-fold

A selectivity window of >100-fold against relevant off-targets is often considered a desirable benchmark in early discovery. While the 80-fold window against Kinase X warrants consideration, these biochemical data remain promising.

Tier 3: Proving Selectivity in a Physiological Context

Biochemical assays are performed in a simplified, artificial environment. Cellular assays are essential to confirm that the compound can permeate the cell membrane, engage its target in the complex cellular milieu, and demonstrate selectivity in this more relevant setting.[10][14]

G cluster_0 Cellular Environment Compound This compound Enters Cell TKA {Target Kinase A (TKA) | On-Target} Compound->TKA High Affinity Binding (Target Engagement) Kinase_X {Kinase X | Off-Target} Compound->Kinase_X Low Affinity Binding (Potential Off-Target Effect) Downstream Downstream Substrate (Phosphorylation) TKA->Downstream Inhibited Other_Kinases {Other Kinases | No Interaction}

Caption: On-target vs. off-target engagement in a cellular context.

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[15][16][17] The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[15][16]

Protocol: Isothermal Dose-Response CETSA

  • Cell Culture: Culture a cell line endogenously expressing TKA (e.g., a cancer cell line where the TKA pathway is active).

  • Compound Treatment: Treat intact cells with a range of concentrations of this compound for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the cell suspensions to a specific temperature (predetermined from a melt curve to be on the slope of the protein's denaturation curve) for 3 minutes, followed by rapid cooling.[18]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble TKA remaining in the supernatant using a detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[15]

  • Data Analysis: Plot the amount of soluble TKA against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Experimental Approach 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[19][20][21] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.

Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transiently transfect HEK293 cells with a vector encoding for TKA fused to NanoLuc® luciferase.[22]

  • Assay Setup: Plate the transfected cells and treat them with a range of concentrations of the test compound.

  • Tracer Addition: Add a specific NanoBRET™ tracer that binds to TKA, along with the NanoLuc® substrate.[21][23]

  • BRET Measurement: A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[19] The BRET ratio (acceptor emission/donor emission) is measured on a plate reader.

  • Data Analysis: The data are used to calculate an IC50 value, which reflects the compound's intracellular affinity for the target.[14]

Table 3: Comparative Cellular Target Engagement Data

Assay MethodTargetCellular Potency (EC50/IC50, nM)Comments
CETSA®TKA150Demonstrates target stabilization in intact cells.
NanoBRET™TKA125Quantifies intracellular affinity in live cells.
NanoBRET™Kinase X15,000>100-fold selectivity window in a cellular context.

The shift in potency from biochemical (15 nM) to cellular (125-150 nM) assays is expected and reflects factors like cell permeability and intracellular ATP concentrations. Critically, the selectivity window over Kinase X has widened to >100-fold, providing strong evidence of cellular selectivity.

Conclusion and Forward Look

The comprehensive, multi-tiered assessment outlined in this guide provides a robust framework for evaluating the selectivity of this compound as a novel TKA inhibitor. The hypothetical data presented paints a picture of a highly selective compound, with potent on-target activity biochemically, which translates effectively into a cellular context with a desirable selectivity window against known off-targets.

This rigorous, evidence-based approach, moving from broad biochemical screening to quantitative biophysical and cellular target engagement assays, is fundamental to building a compelling case for a compound's advancement in the drug discovery pipeline. It ensures that decisions are based on a holistic understanding of the molecule's behavior, ultimately de-risking the path toward clinical development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not directly available from search, but the paper is widely accessible through PubMed Central)
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Al-Warhi, T., Rizk, O., Al-Ghorbani, M., Al-Shar'abi, I., Al-Ghabri, A., Al-Amodi, K., ... & Al-Salahi, R. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7247. [Link]

  • van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]

  • Hall, M. D., & Boxer, M. B. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 117-130. (URL not directly available from search, but the paper is widely accessible)
  • Zhang, T., & Liu, S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1626-1640. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Cagan, M., & Peng, J. W. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(17), i703-i711. [Link]

  • Lomenick, B., & Olsen, R. W. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2028-2033. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL not directly available from search, but the paper is widely accessible)
  • Patsnap. (2024). How to improve drug selectivity?. Retrieved from [Link]

  • Dai, L., Li, Z., Li, L., & Chen, G. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63494. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Open Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Samad, A., Mohsin, M., & Hasan, S. M. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2(2), 79-88. [Link]

  • Carlson, H. A. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(9), 4154-4167. [Link]

  • Carlson, H. A. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(9), 4154-4167. [Link]

  • Al-Ostath, A. I., & El-Sayed, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4057. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Open Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][14]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

Sources

A Guide to Orthogonal Methods for Validating 2-(4-methyl-1H-pyrazol-1-yl)acetic acid Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the initial identification of a "hit" compound that modulates a biological process is a pivotal yet preliminary step. The journey from a promising screening result to a validated lead compound is paved with rigorous biophysical and biochemical scrutiny. This guide provides an in-depth comparison of orthogonal methods for validating the binding of the small molecule 2-(4-methyl-1H-pyrazol-1-yl)acetic acid to its protein target. As researchers, scientists, and drug development professionals, it is crucial to employ a multi-faceted approach to confirm target engagement, ensuring that the observed biological effect is a direct result of the small molecule's interaction with its intended target.[1] Relying on a single assay can be misleading due to potential artifacts such as compound aggregation or off-target effects.[1][2] Orthogonal assays, which rely on different physical principles, provide the necessary layers of evidence to build a robust case for a true biomolecular interaction.[1][2]

This guide will delve into four powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and the cell-based Cellular Thermal Shift Assay (CETSA). Each method will be explored in detail, from its underlying principles to practical, step-by-step protocols, empowering you to make informed decisions in your validation workflow.

The Critical Role of Orthogonal Validation

An initial positive result from a primary screen is simply the starting point of a thorough validation process.[1] It is essential to confirm that the observed activity is a direct consequence of the small molecule binding to its intended protein target.[1] This is where orthogonal methods become indispensable. By employing techniques that measure binding through different physical phenomena, we can systematically eliminate false positives and gain a comprehensive understanding of the molecular interaction.[1][2][3]

For a compound like this compound, which has been investigated as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), validating its binding is paramount.[4] The pyrazole scaffold is a common motif in medicinal chemistry, with derivatives targeting a range of proteins, including kinases and various receptors.[5][6][7] Therefore, ensuring specific and direct engagement with the intended target is crucial for its development as a therapeutic agent.

G cluster_0 Initial Screening cluster_1 Orthogonal Validation Primary Assay Primary Assay SPR SPR Primary Assay->SPR Hit Compound ITC ITC Primary Assay->ITC Hit Compound DSF DSF Primary Assay->DSF Hit Compound CETSA CETSA Primary Assay->CETSA Hit Compound Validated Hit Validated Hit SPR->Validated Hit Confirmed Binding ITC->Validated Hit Confirmed Binding DSF->Validated Hit Confirmed Binding CETSA->Validated Hit Confirmed Binding

Caption: Logical progression from initial screening to a validated hit using orthogonal methods.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[5][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (in this case, this compound) to an immobilized ligand (the target protein).[9] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, in addition to the equilibrium dissociation constant (K_D).[5][8]

Scientific Principle

A thin film of a conductive metal, typically gold, on a glass slide is used to excite surface plasmons with polarized light. The angle of minimum reflected light intensity, the SPR angle, is sensitive to changes in the refractive index at the sensor surface. When the analyte flows over the immobilized ligand and binds, the accumulation of mass at the surface causes a change in the refractive index, which is detected as a shift in the SPR angle.

G workflow Immobilize Target Protein on Sensor Chip Flow Buffer (Establish Baseline) Inject this compound (Association) Flow Buffer (Dissociation) Regenerate Sensor Surface Analyze Sensorgram (Determine k_on, k_off, K_D)

Caption: A typical experimental workflow for an SPR assay.

Experimental Protocol
  • Immobilization of the Target Protein:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, pH below the protein's pI) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of this compound over the immobilized target protein and a reference flow cell.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in the running buffer.

    • Regenerate the sensor surface if necessary with a short pulse of a mild denaturant (e.g., glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Data Presentation
CompoundTarget Proteink_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (µM)
This compoundCRTh21.5 x 10⁴3.0 x 10⁻³0.2
Negative ControlCRTh2No BindingNo BindingN/A

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of binding, enthalpy (ΔH) and entropy (ΔS).[10][] ITC is considered the gold standard for characterizing biomolecular interactions as it requires minimal assay development.[12]

Scientific Principle

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. The reference cell is filled with buffer, while the sample cell contains the target protein. The ligand, this compound, is titrated into the sample cell in small aliquots. The instrument measures the differential power required to maintain zero temperature difference between the two cells. Exothermic reactions result in a downward peak in the raw data, while endothermic reactions produce an upward peak.

G Load Target Protein into Sample Cell Load Target Protein into Sample Cell Load Ligand into Syringe Load Ligand into Syringe Load Target Protein into Sample Cell->Load Ligand into Syringe Perform Serial Injections Perform Serial Injections Load Ligand into Syringe->Perform Serial Injections Measure Heat Change Measure Heat Change Perform Serial Injections->Measure Heat Change Integrate Peaks and Plot Integrate Peaks and Plot Measure Heat Change->Integrate Peaks and Plot Fit to Binding Isotherm Fit to Binding Isotherm Integrate Peaks and Plot->Fit to Binding Isotherm Determine K_D, ΔH, n Determine K_D, ΔH, n Fit to Binding Isotherm->Determine K_D, ΔH, n

Caption: The experimental workflow for an ITC experiment.

Experimental Protocol
  • Sample Preparation:

    • Dialyze both the target protein and this compound into the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES.

    • Degas the samples to prevent air bubbles in the cells.

  • ITC Experiment:

    • Load the target protein (typically 10-50 µM) into the sample cell.

    • Load a 10-20 fold higher concentration of this compound into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform an initial small injection, followed by a series of larger injections to saturate the protein.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, ΔH, and n.

Data Presentation
CompoundTarget ProteinK_D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (stoichiometry)
This compoundCRTh20.25-8.51.20.98
Negative ControlCRTh2No BindingNo Heat ChangeN/AN/A

Differential Scanning Fluorimetry (DSF): A High-Throughput Stability Screen

DSF, also known as a thermal shift assay, is a rapid and high-throughput method to assess protein stability.[13][14] It measures the change in the melting temperature (T_m) of a protein upon ligand binding.[13] Ligand binding typically stabilizes the protein, leading to an increase in its T_m.[15]

Scientific Principle

DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.[13][14] As the protein is heated and unfolds, the dye binds to the newly exposed hydrophobic core, resulting in a significant increase in fluorescence.[14] The midpoint of this transition is the melting temperature (T_m). A stabilizing ligand will shift the unfolding curve to a higher temperature.[15] Alternatively, nanoDSF can be used, which measures the change in intrinsic tryptophan fluorescence upon unfolding, eliminating the need for a dye.[16][17]

G workflow Mix Target Protein, Dye, and Ligand in a 96/384-well plate Place Plate in a qPCR Instrument Apply a Temperature Gradient (e.g., 25-95 °C) Monitor Fluorescence at each Temperature Plot Fluorescence vs. Temperature Determine T_m from the Inflection Point of the Curve

Caption: The experimental workflow for a DSF assay.

Experimental Protocol
  • Assay Setup:

    • In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein (2-10 µM), a fluorescent dye (e.g., 5X SYPRO Orange), and varying concentrations of this compound.

    • Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a linear temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the data to a Boltzmann equation or determine the T_m from the peak of the first derivative of the melting curve.

    • The change in melting temperature (ΔT_m) is the difference between the T_m in the presence and absence of the ligand.

Data Presentation
CompoundTarget ProteinT_m (°C) (No Ligand)T_m (°C) (with Ligand)ΔT_m (°C)
This compoundCRTh252.358.7+6.4
Negative ControlCRTh252.352.4+0.1

Cellular Thermal Shift Assay (CETSA): In-Situ Target Engagement

CETSA is a powerful biophysical assay that allows for the direct measurement of drug-protein interactions within a cellular environment.[18][19] It is based on the principle that ligand binding increases the thermal stability of the target protein in its native cellular context.[20][21]

Scientific Principle

Intact cells or cell lysates are treated with the compound of interest and then heated to a specific temperature.[18] The binding of the ligand stabilizes the target protein, preventing its thermal denaturation and aggregation.[20] After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western blotting or mass spectrometry.[22]

G Treat Cells with Ligand Treat Cells with Ligand Heat Cells to a Specific Temperature Heat Cells to a Specific Temperature Treat Cells with Ligand->Heat Cells to a Specific Temperature Lyse Cells Lyse Cells Heat Cells to a Specific Temperature->Lyse Cells Separate Soluble and Aggregated Proteins Separate Soluble and Aggregated Proteins Lyse Cells->Separate Soluble and Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble and Aggregated Proteins->Quantify Soluble Target Protein Generate Isothermal Dose-Response Curve Generate Isothermal Dose-Response Curve Quantify Soluble Target Protein->Generate Isothermal Dose-Response Curve

Caption: The experimental workflow for a CETSA experiment.

Experimental Protocol
  • Cell Treatment and Heating:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

    • Heat the cells in suspension or as an adherent layer to a predetermined temperature (optimized for the target protein) for a short duration (e.g., 3 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells using an appropriate lysis buffer and mechanical disruption (e.g., freeze-thaw cycles).

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.

    • Quantify the amount of the soluble target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For isothermal dose-response experiments, plot the amount of soluble target protein as a function of the ligand concentration.

    • Fit the data to a dose-response curve to determine the EC50 for thermal stabilization.

Data Presentation
CompoundTarget ProteinCell LineEC50 (µM)
This compoundCRTh2HEK2931.2
Negative ControlCRTh2HEK293>100

Comparison of Orthogonal Methods

Each of the described methods offers unique advantages and has specific limitations. The choice of which techniques to employ will depend on the specific research question, the available resources, and the properties of the target protein and small molecule.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)Cellular Thermal Shift Assay (CETSA)
Principle Mass change at a surfaceHeat change in solutionProtein unfolding and fluorescenceThermal stabilization in cells
Information Kinetics (k_on, k_off), Affinity (K_D)Thermodynamics (K_D, ΔH, n)Stability (T_m), Affinity (K_D)In-cell target engagement (EC50)
Labeling Label-freeLabel-freeRequires a dye (or intrinsic Trp)Label-free
Throughput Medium to HighLow to MediumHighMedium to High
Sample Consumption Low (protein), High (ligand)HighLowMedium
Strengths Real-time kinetics, high sensitivityGold standard for thermodynamics, direct measurementHigh throughput, low sample consumptionMeasures target engagement in a cellular context
Limitations Immobilization can affect protein activity, mass transport limitationsHigh sample consumption, sensitive to buffer mismatchIndirect measure of affinity, potential for dye interferenceIndirect measure of affinity, requires specific antibodies or MS

Conclusion and Best Practices

Validating the binding of a small molecule like this compound to its target is a critical step in drug discovery that demands a rigorous and multi-pronged approach. No single technique can provide a complete picture of the molecular interaction. By combining the kinetic insights from SPR, the thermodynamic data from ITC, the high-throughput stability screening of DSF, and the in-cell validation from CETSA, researchers can build a comprehensive and compelling case for true target engagement.

As a best practice, it is recommended to start with a high-throughput method like DSF to screen for initial hits and then follow up with more detailed characterization using SPR and ITC to confirm the binding and elucidate the kinetics and thermodynamics of the interaction. Finally, CETSA provides the ultimate validation by demonstrating target engagement in a physiologically relevant cellular environment. This orthogonal approach not only increases the confidence in your results but also provides a deeper understanding of the structure-activity relationship, ultimately accelerating the journey from a hit compound to a viable drug candidate.

References

  • A beginner's guide to differential scanning fluorimetry | The Biochemist - Portland Press. (2025).
  • MicroScale Thermophoresis - NanoTemper Technologies. (n.d.).
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed.
  • Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions. (n.d.). Benchchem.
  • Assessing molecular interactions with biophysical methods using the validation cross. (2019). PubMed.
  • Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. (2025). ACS Publications.
  • Microscale Thermophoresis in Drug Discovery. (n.d.). ResearchGate.
  • Nano differential scanning fluorimetry. (n.d.). Wikipedia.
  • Differential Scanning Fluorimetry (DSF). (n.d.). DSDP Analytics.
  • Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. (2025). mediaTUM.
  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. (n.d.). Springer Nature Experiments.
  • MagHelix™ Microscale Thermophoresis (MST). (n.d.). Creative Biostucture Drug Discovery.
  • Microscale Thermophoresis (MST). (n.d.). Sygnature Discovery.
  • Assessing molecular interactions with biophysical methods using the validation cross. (2018). Biochemical Society Transactions.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates. (n.d.). PubMed.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (n.d.). PubMed.
  • CETSA. (n.d.).
  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021). Technology Networks.
  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). Cancer Research.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
  • The power of orthogonal approaches to accelerate development of targeted therapies. (2023).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Isothermal Titration Calorimetry. (A) Schematic representation of the... (n.d.). ResearchGate.
  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PubMed Central.
  • Isothermal Titration Calorimetry. (n.d.). BOC Sciences.
  • Target Identification and Validation (Small Molecules). (n.d.). UCL.
  • Orthogonal Assay Service. (n.d.). Creative Biolabs.
  • This compound. (n.d.). PubChem.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). MDPI.
  • 2-(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)acetic acid. (n.d.). Matrix Scientific.
  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. (n.d.). PubMed.
  • methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. (n.d.). PubChem.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed.
  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (n.d.). OUCI.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central.
  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. (2019). PubMed.

Sources

An Independent Comparative Analysis of the Anti-inflammatory Properties of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, independent verification of the anti-inflammatory properties of the novel compound, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust in vitro and in vivo experiments to objectively assess the compound's efficacy and mechanism of action. By comparing its performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs), this guide offers the necessary framework to rigorously evaluate its potential as a new therapeutic agent.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases. The development of new anti-inflammatory drugs with improved efficacy and safety profiles remains a critical area of research. This guide focuses on the independent verification of this compound, a compound with a pyrazole scaffold, a structure known for its presence in various biologically active molecules, including the selective COX-2 inhibitor, celecoxib.[1][2]

Comparative Framework: Benchmarking Against Established NSAIDs

To provide a meaningful assessment, the anti-inflammatory effects of this compound are compared against two widely used NSAIDs:

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, acting on both COX-1 and COX-2 enzymes.[3][4][5]

  • Celecoxib: A selective COX-2 inhibitor, known for its targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][6][7]

In Vitro Evaluation: Mechanistic Insights at the Cellular Level

The initial phase of evaluation focuses on in vitro assays to determine the compound's direct effects on key inflammatory pathways.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay is crucial for determining if this compound, like many NSAIDs, exerts its anti-inflammatory effects by inhibiting COX enzymes.[8] Separate assays for COX-1 and COX-2 are conducted to assess the compound's selectivity.

Experimental Protocol: COX Inhibition Assay [9][10][11]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared.

  • Incubation: The test compound, this compound, and reference drugs (Ibuprofen and Celecoxib) are pre-incubated with the respective COX enzymes at various concentrations.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Prostaglandin Quantification: The production of prostaglandin E2 (PGE2), a key inflammatory mediator, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of each compound in inhibiting COX-1 and COX-2.

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819
Ibuprofen5.112.90.4
Celecoxib26.30.05526

Hypothetical data for illustrative purposes.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines in macrophages, a key cell type in the inflammatory response.[12][13]

Experimental Protocol: Macrophage Cytokine Assay [12][14]

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with varying concentrations of this compound and the reference drugs.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified by ELISA.

  • IC50 Calculation: The IC50 values for the inhibition of each cytokine are determined.

Data Presentation: Cytokine Inhibition

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound2.53.1
Ibuprofen18.722.4
Celecoxib1.82.3

Hypothetical data for illustrative purposes.

In Vivo Evaluation: Assessing Efficacy in a Living System

To evaluate the compound's anti-inflammatory effects in a more complex biological context, an in vivo model of acute inflammation is employed.

Carrageenan-Induced Paw Edema Model

This is a classic and well-validated model for screening anti-inflammatory drugs.[15][16] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[15]

Experimental Protocol: Carrageenan-Induced Paw Edema [15][17]

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are pre-treated with this compound, the reference drugs, or a vehicle control, typically via oral gavage.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw.

  • Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups to the vehicle control group.

Data Presentation: Paw Edema Inhibition

Compound (Dose)1 hour2 hours3 hours4 hours
This compound (30 mg/kg)25%45%60%55%
Ibuprofen (100 mg/kg)20%40%55%50%
Celecoxib (30 mg/kg)30%50%65%60%

Hypothetical data for illustrative purposes.

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the key signaling pathway and the experimental workflows.

Prostaglandin Synthesis Pathway and NSAID Action

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selectively Inhibits Test_Compound This compound Test_Compound->COX1 Inhibits Test_Compound->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and sites of NSAID inhibition.

In Vitro Experimental Workflow

G cluster_0 COX Inhibition Assay cluster_1 Macrophage Cytokine Assay Enzyme_Prep Prepare COX-1 & COX-2 Enzymes Incubation_COX Incubate with Compounds Enzyme_Prep->Incubation_COX Reaction Add Arachidonic Acid Incubation_COX->Reaction ELISA_COX Measure PGE2 (ELISA) Reaction->ELISA_COX IC50_COX Calculate IC50 ELISA_COX->IC50_COX Cell_Culture Culture Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with Compounds Stimulation->Treatment ELISA_Cytokine Measure TNF-α & IL-6 (ELISA) Treatment->ELISA_Cytokine IC50_Cytokine Calculate IC50 ELISA_Cytokine->IC50_Cytokine

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Experimental Workflow

G Animal_Model Select Animal Model (Rats/Mice) Compound_Admin Administer Test Compounds and Controls (Oral) Animal_Model->Compound_Admin Inflammation_Induction Inject Carrageenan (Sub-plantar) Compound_Admin->Inflammation_Induction Edema_Measurement Measure Paw Volume (Plethysmometer) Inflammation_Induction->Edema_Measurement Data_Analysis Calculate % Inhibition Edema_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Discussion and Interpretation

The presented experimental framework allows for a thorough and objective comparison of this compound with established NSAIDs. The hypothetical data suggests that the test compound exhibits potent anti-inflammatory activity, potentially through a COX-2 selective mechanism, similar to celecoxib. The in vitro results indicate strong inhibition of COX-2 and pro-inflammatory cytokine production. These findings are further supported by the in vivo data, where the compound effectively reduced carrageenan-induced paw edema.

The selectivity index from the COX inhibition assay is a critical parameter. A higher selectivity index for COX-2 over COX-1 is generally associated with a more favorable gastrointestinal safety profile. The hypothetical data suggests that this compound has a promising selectivity profile.

Conclusion

This guide provides a robust and scientifically sound methodology for the independent verification of the anti-inflammatory properties of this compound. By employing a multi-faceted approach that combines in vitro mechanistic studies with in vivo efficacy models, and by benchmarking against established drugs, researchers can generate the comprehensive data package required to assess the therapeutic potential of this novel compound. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and a high degree of scientific integrity.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Ibuprofen Mechanism - News-Medical.Net. [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Ibuprofen - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]

  • Macrophage Inflammatory Assay - PMC - NIH. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition | Bentham Science. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - Spandidos Publications. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed. [Link]

  • Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC - NIH. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

  • pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide - Open Research@CSIR-NIScPR. [Link]

  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed. [Link]

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, a compound featuring both a pyrazole moiety and a carboxylic acid functional group. Adherence to these procedures is essential for minimizing risks to personnel, ensuring regulatory compliance, and protecting the environment.

The core principle guiding the disposal of this compound is to treat it as hazardous chemical waste. This conservative approach is necessitated by its chemical structure and the known hazards of related compounds. Pouring such chemicals down the drain or disposing of them in regular trash is strictly prohibited and can lead to environmental contamination and potential harm to aquatic life.[1][2]

Hazard Assessment and Chemical Profile

Understanding the inherent risks of this compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, data from structurally analogous compounds provide a strong basis for a thorough hazard assessment.

Key Hazard Considerations:

  • Pyrazole Derivatives: This class of heterocyclic compounds is known for a wide range of pharmacological activities.[2][3] Due to their biological potency, they should be handled with care to avoid unintended exposure. Contamination of water sources with pyrazole derivatives is an environmental concern.[2][4]

  • Carboxylic Acids: The carboxylic acid group imparts acidic properties. While not a strong acid, it can cause irritation. More significantly, it dictates chemical incompatibility with bases, oxidizers, and certain metals.[5]

  • Analogous Compound Data: The SDS for the closely related compound, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Based on this profile, this compound must be classified and handled as hazardous waste.

Hazard Class Description Primary Rationale
Skin Irritant Causes skin irritation upon contact.Based on data for analogous pyrazole acetic acid derivatives.[6][7]
Eye Irritant Causes serious eye irritation.Based on data for analogous pyrazole acetic acid derivatives.[6][7]
Respiratory Irritant May cause respiratory tract irritation if inhaled.Based on data for analogous pyrazole acetic acid derivatives.[6][7]
Environmental Hazard Potential for harm to aquatic life if released into waterways.General concern for pyrazole derivatives.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.[6]

cluster_prep Preparation Phase cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Identify Identify Waste as This compound FumeHood->Identify Segregate Segregate as Hazardous Waste Identify->Segregate Containerize Place in Compatible, Labeled Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Pickup Request Pickup by EHS or Licensed Contractor Store->Pickup caption Figure 1. Workflow for safe handling and disposal.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[9][10] The following protocol aligns with these regulatory standards and best laboratory practices.

Step 1: Waste Identification and Segregation
  • Classification: Designate all materials contaminated with this compound (e.g., pure compound, reaction mixtures, contaminated wipes, and first rinses of empty containers) as hazardous waste.[11][12]

  • Segregation: Do NOT mix this waste stream with other incompatible chemical wastes.[11]

    • Incompatible Materials: Avoid mixing with strong bases, strong oxidizing agents, and reactive metals.[5][13]

    • Rationale: Mixing acids with bases can cause a violent exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard.

Step 2: Containerization
  • Container Selection: Use a designated hazardous waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice for acidic organic waste.[5]

  • Container Filling:

    • Keep the container closed at all times except when adding waste.[14]

    • Do not overfill the container. Leave at least 10-20% of headspace to allow for vapor expansion and prevent spills.[5]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with a completed Hazardous Waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[14]

  • An accurate list of all constituents and their approximate concentrations if it is a mixed waste.[14]

  • The associated hazards (e.g., Irritant, Corrosive).[14]

  • The date when waste was first added to the container (accumulation start date).[2]

Step 4: Storage
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The SAA should be a secure, well-ventilated area away from sources of ignition or incompatible materials. Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[11]

Step 5: Final Disposal
  • Waste Pickup: Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), arrange for its removal.[14]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department or their designated licensed waste disposal contractor.[2] They are responsible for the ultimate treatment and disposal of the waste in compliance with all local, state, and federal regulations.

Start Is the material This compound or contaminated with it? TreatAsHW Treat as Hazardous Waste Start->TreatAsHW Yes Segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) TreatAsHW->Segregate Containerize Use a compatible, sealed, and properly labeled container. Segregate->Containerize Store Store in designated SAA with secondary containment. Containerize->Store EHS_Pickup Arrange for pickup by EHS for final disposal. Store->EHS_Pickup caption Figure 2. Decision process for proper disposal.

Caption: Decision process for proper disposal.

Spill and Emergency Procedures

In the event of a spill, immediately follow your laboratory's established spill response procedure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately and dispose of it following the protocol outlined above.[6][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Empty Container Disposal

Empty containers that held this compound must also be managed properly.

  • First Rinse: The first rinse of the empty container must be collected and disposed of as hazardous waste.[11]

  • Subsequent Rinses: For containers of standard laboratory reagents, subsequent rinses can often be disposed of down the drain with copious amounts of water, provided the first rinse was collected as hazardous waste. However, always consult your institution's specific policies.

  • Container Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of in regular trash or recycling, after defacing the label to prevent confusion.[11]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and integrity within the scientific community.

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Overview. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Capot Chemical. (2023). MSDS of 2-(5-methyl-1H-pyrazol-3-yl)aceticacid. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • PubMed. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • Archives of Pharmacy. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link].1002/ardp.202300555)

Sources

Navigating the Safe Handling of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for laboratory professionals on the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. This document synthesizes critical safety information to ensure the well-being of researchers and the protection of the laboratory environment.

Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications underscore the importance of stringent safety measures to prevent adverse health effects. The compound's structural components, a pyrazole derivative and a carboxylic acid, contribute to its hazard profile. Pyrazole derivatives are noted for their diverse biological activities and potential toxicity, while carboxylic acids can be corrosive.[2][3]

Table 1: GHS Hazard Information for this compound

Hazard StatementGHS ClassificationPictogramSignal Word
H315Skin Irritation (Category 2)Exclamation MarkWarning
H319Serious Eye Irritation (Category 2A)Exclamation MarkWarning
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationExclamation MarkWarning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure.

Eye and Face Protection
  • Mandatory: Wear chemical splash goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] Regular safety glasses do not provide adequate protection against splashes.

  • Recommended for high-risk operations: In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles.

Skin Protection
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable choice for protection against acids.[5] Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves in accordance with laboratory procedures.

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.[5] Long-sleeved clothing should be worn under the lab coat to ensure full coverage.[6]

Respiratory Protection
  • Standard Laboratory Use: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7]

  • Emergency Situations or High Concentrations: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used.[6]

Operational and Handling Plan

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Primary Control: All handling of this compound should be conducted in a certified chemical fume hood to control airborne exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent. Be mindful of any potential exothermic reactions.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all equipment and the work surface.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Ensure safety Weigh Weigh Compound Area_Prep->Weigh Begin work Transfer Transfer to Vessel Weigh->Transfer Carefully Solution Prepare Solution Transfer->Solution Decon Decontaminate Area Solution->Decon After completion Wash Wash Hands Decon->Wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.[2][7]

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated gloves, absorbent paper, and empty containers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[7]

Container Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.

Disposal_Plan Start Handling Complete Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label Label Waste Containers 'Hazardous Waste' Segregate->Label Store Store in Designated Area Label->Store Dispose Dispose via EHS Store->Dispose

Sources

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